molecular formula C8H7BrFNO B1355616 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone CAS No. 937816-89-2

1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Cat. No.: B1355616
CAS No.: 937816-89-2
M. Wt: 232.05 g/mol
InChI Key: PORVOUVGROIGTM-UHFFFAOYSA-N
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Description

1-(2-Amino-4-bromo-5-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H7BrFNO and its molecular weight is 232.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-4-bromo-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORVOUVGROIGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585311
Record name 1-(2-Amino-4-bromo-5-fluorophenyl)ethan-1-one
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Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937816-89-2
Record name 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937816-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-4-bromo-5-fluorophenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone, a halogenated and aminated acetophenone derivative of significant interest in the field of medicinal chemistry and drug development. Due to its unique substitution pattern, this compound serves as a valuable intermediate for the synthesis of various heterocyclic scaffolds, most notably quinazolines and their analogues. This document details its chemical and physical properties, outlines plausible synthetic routes, explores its reactivity with a focus on the construction of pharmacologically relevant molecules, and discusses safety considerations. Experimental protocols and visual diagrams are provided to offer practical insights for researchers and scientists in drug discovery and organic synthesis.

Introduction

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone (CAS No. 1934470-94-6) is a substituted aromatic ketone that has emerged as a key building block in synthetic organic chemistry.[1] Its structure, featuring an aniline moiety ortho to an acetyl group, combined with the electronic effects of bromine and fluorine atoms, imparts a unique reactivity profile that is highly advantageous for the construction of complex molecular architectures.

The strategic placement of amino, bromo, and fluoro groups on the phenyl ring makes this compound a versatile precursor for a variety of chemical transformations. The amino and acetyl groups are suitably positioned for cyclization reactions, forming the basis for the synthesis of a wide range of heterocyclic systems. The presence of halogen atoms provides opportunities for further functionalization through cross-coupling reactions, allowing for the diversification of the molecular scaffold. This guide will delve into the core chemical properties and synthetic utility of this important intermediate.

Physicochemical Properties

The fundamental physicochemical properties of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
CAS Number 1934470-94-6[2]
Molecular Formula C₈H₇BrFNO[1]
Molecular Weight 232.05 g/mol [1]
Appearance Solid (predicted)-
Purity Typically ≥97%[1]
Storage Recommended storage at 4°C, protected from light

Synthesis and Characterization

While a specific, detailed synthetic protocol for 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone is not extensively published in peer-reviewed literature, its synthesis can be inferred from established organic chemistry principles and patent literature for analogous compounds. A plausible synthetic pathway would likely involve the nitration of a suitably substituted fluorobromobenzene, followed by reduction of the nitro group to an amine, and subsequent acylation.

Proposed Synthetic Workflow:

G A 1-Bromo-2-fluoro-4-nitrobenzene B 4-Bromo-3-fluoroaniline A->B Reduction (e.g., Fe/HCl) C N-(4-Bromo-3-fluorophenyl)acetamide B->C Acetylation (e.g., Ac₂O) D 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone C->D Fries Rearrangement

Caption: A plausible synthetic route to 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone.

Characterization: The structural confirmation of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone would be achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the amino protons, and the methyl protons of the acetyl group. ¹³C NMR would provide information on the carbon skeleton.

  • Mass Spectrometry (MS): This would confirm the molecular weight and provide fragmentation patterns consistent with the structure.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ketone, and C-Br and C-F stretches would be expected.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[3]

Chemical Reactivity and Applications in Drug Discovery

The primary utility of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone in medicinal chemistry lies in its role as a precursor to quinazoline and quinazolinone derivatives.[4][5] These heterocyclic systems are prevalent in a multitude of biologically active compounds, including anti-cancer, anti-inflammatory, and anti-viral agents.

Synthesis of Quinazoline Derivatives: A common and efficient method for the synthesis of quinazolines from 2-aminophenyl ketones involves a condensation reaction with an appropriate nitrogen source, such as an amine or ammonium acetate, often catalyzed by an acid or a metal.[6][7]

Illustrative Reaction Scheme:

G A 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone C Substituted Quinazoline A->C Condensation/Cyclization B Amine (R-NH₂) or NH₄OAc B->C

Caption: General reaction scheme for the synthesis of quinazolines.

Experimental Protocol for a Generic Quinazoline Synthesis:

  • To a solution of 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the desired amine or ammonium acetate (1.5-2 equivalents).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a metal catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

The bromine and fluorine substituents on the resulting quinazoline scaffold can be further modified to explore structure-activity relationships (SAR) in a drug discovery program.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone is not widely available, hazard information can be inferred from structurally related compounds. Similar aminobromoacetophenones are often classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[8]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Handling: Avoid direct contact with the substance. Ensure adequate ventilation in the work area.[8]

  • Storage: Store in a cool, well-ventilated area in a tightly sealed container, protected from light.

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. In case of fire, toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride may be released.[8]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[8]

Conclusion

1-(2-Amino-5-bromo-4-fluorophenyl)ethanone is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of medicinally relevant quinazoline derivatives. Its unique structural features provide a platform for the generation of diverse molecular libraries for drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

  • Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular iodine catalyses a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines in very good yields. Synlett, 29(07), 979-985.
  • Sarma, R., & Prajapati, D. (2011). Microwave-promoted catalyst- and solvent-free synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate.
  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. The Journal of Organic Chemistry, 84(10), 6304-6312.
  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromo-5-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET 4'-Fluoroacetophenone. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.
  • MDPI. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Amino-5-bromophenyl)ethan-1-one. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). Cas 29124-56-9,1-(2-amino-5-bromophenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

Sources

1-(2-Amino-4-bromo-5-fluorophenyl)ethanone CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aminophenone derivative of significant interest to researchers in medicinal chemistry and drug development. Halogenated aromatic compounds are pivotal scaffolds in the design of novel therapeutics, with fluorine and bromine atoms playing crucial roles in modulating metabolic stability, binding affinity, and pharmacokinetic properties. This document details the compound's physicochemical properties, proposes a detailed, multi-step synthesis pathway based on established chemical transformations, and explores its potential applications as a key intermediate in the synthesis of complex heterocyclic systems. Safety protocols and handling guidelines are also provided, grounded in data from structurally analogous molecules. This guide is intended for scientists and professionals seeking to leverage this versatile building block in their research and development endeavors.

Compound Identification and Physicochemical Properties

This compound is a substituted acetophenone featuring an aniline moiety. The specific arrangement of the amino, bromo, and fluoro groups on the phenyl ring makes it a unique and valuable precursor for targeted drug synthesis. While this specific isomer is not as widely documented as some of its counterparts, its structural attributes are highly desirable. For instance, the isomeric compound 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone is cataloged with CAS Number 1934470-94-6[1][2][3].

The properties of the target compound, this compound, are summarized below. These are based on its chemical structure and data from analogous compounds.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₇BrFNOCalculated
Molecular Weight 232.05 g/mol Calculated[1]
Physical Form Solid (Predicted)
Storage Temperature 2-8°C, Protect from light
Purity ≥97% (Typical for research chemicals)[1]

Proposed Synthesis Pathway and Mechanistic Insights

Synthesis Workflow Diagram

Synthesis_Workflow start 1-Bromo-2-fluoro-4-nitrobenzene reagent1 Acetyl Chloride (CH₃COCl) AlCl₃ intermediate 1-(4-Bromo-5-fluoro-2-nitrophenyl)ethanone start->intermediate reagent1->intermediate Step 1: Friedel-Crafts Acylation reagent2 Iron (Fe) Powder Ammonium Chloride (NH₄Cl) product This compound intermediate->product reagent2->product Step 2: Nitro Group Reduction

Caption: Proposed two-step synthesis of the target compound.

Step 1: Friedel-Crafts Acylation of 1-Bromo-2-fluoro-4-nitrobenzene
  • Objective: To introduce an acetyl group onto the aromatic ring.

  • Causality: The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with an aromatic ring. The nitro group is a strong deactivating group, directing the incoming electrophile (the acylium ion) to the meta position. In this substrate, the position ortho to the fluorine and meta to the nitro group is the most sterically accessible and electronically favored site for acylation. Aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to generate the highly reactive acylium ion from acetyl chloride.

  • Detailed Protocol:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dichloromethane (DCM) at 0°C, add acetyl chloride (1.1 eq.) dropwise.

    • Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.

    • Add a solution of 1-bromo-2-fluoro-4-nitrobenzene (1.0 eq.) in DCM dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl to quench the reaction and decompose the aluminum complexes.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 1-(4-bromo-5-fluoro-2-nitrophenyl)ethanone.

Step 2: Selective Reduction of the Nitro Group
  • Objective: To reduce the nitro group to a primary amine without affecting the bromine, fluorine, or ketone functionalities.

  • Causality: The reduction of an aromatic nitro group is a fundamental transformation in the synthesis of anilines. While various methods exist, reduction with iron powder in the presence of an acidic promoter like ammonium chloride is often preferred in laboratory and industrial settings. This method is chemoselective, cost-effective, and avoids the high pressures associated with catalytic hydrogenation, which could risk dehalogenation.

  • Detailed Protocol:

    • Create a mixture of 1-(4-bromo-5-fluoro-2-nitrophenyl)ethanone (1.0 eq.), iron powder (3.0 eq.), and ammonium chloride (0.2 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a highly valuable intermediate for the synthesis of a wide range of heterocyclic compounds that are central to modern drug discovery.

  • Precursor for Kinase Inhibitors: The 2-aminoacetophenone moiety is a well-established precursor for the synthesis of quinazolines and quinolones. These core structures are found in numerous FDA-approved kinase inhibitors used in oncology[4]. The bromine atom at the 4-position serves as a convenient handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the chemical space around the core scaffold.

  • Modulation of Physicochemical Properties: The presence of both fluorine and bromine atoms significantly influences the molecule's properties. The fluorine atom can enhance metabolic stability and modulate the pKa of the nearby amino group, while the bromine atom can participate in halogen bonding and increase lipophilicity[5]. This dual-halogenation pattern provides medicinal chemists with fine control over the pharmacokinetic and pharmacodynamic profile of drug candidates.

  • Scaffold for Novel Heterocycles: Beyond quinazolines, this intermediate can be used to construct other important heterocyclic systems, such as benzodiazepines and various fused pyrimidines, which have shown broad therapeutic potential[6].

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, handling precautions must be based on data from structurally similar and hazardous compounds.

  • Hazard Identification (Predicted):

    • H302: Harmful if swallowed. [7][8]

    • H315: Causes skin irritation. [7][9]

    • H319: Causes serious eye irritation. [7][9]

    • H335: May cause respiratory irritation. [7][9]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [8][9]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection. [8][9]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [9]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9]

  • Handling and Storage:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Keep the container tightly closed and store in a dry, cool place away from light and sources of ignition[10].

Conclusion

This compound represents a strategically important chemical intermediate for the synthesis of novel pharmaceutical agents. Its unique substitution pattern offers multiple avenues for chemical modification, making it an ideal starting point for generating libraries of compounds for drug screening. The proposed synthesis pathway provides a practical and efficient route to access this molecule, enabling its broader application in research. Adherence to strict safety protocols, based on analogous compounds, is essential when handling this chemical. As the demand for targeted and effective therapeutics grows, the utility of such versatile building blocks in medicinal chemistry will continue to expand.

References

  • Vertex AI Search. (n.d.). 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone, 97% Purity, C8H7BrFNO, 100 mg. Retrieved January 18, 2026.
  • BLDpharm. (n.d.). 1934470-94-6|1-(2-Amino-5-bromo-4-fluorophenyl)ethanone.
  • Sigma-Aldrich. (n.d.). 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). SAFETY DATA SHEET 2'-AMINO-5'-BROMO-2,2,2-TRIFLUOROACETOPHENONE.
  • Thermo Fisher Scientific. (2023). SAFETY DATA SHEET 4'-Fluoroacetophenone.
  • TCI Chemicals. (2025). SAFETY DATA SHEET 1-Bromo-4-fluorobutane.
  • Sunway Pharm Ltd. (n.d.). 1-(2-amino-5-bromophenyl)ethanone - CAS:29124-56-9.
  • ECHEMI. (n.d.). 1-(2-Bromo-4-fluorophenyl)ethanone SDS, 1006-39-9 Safety Data Sheets.
  • Synthonix, Inc. (n.d.). 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone.
  • Assiut University. (n.d.). Convenient synthesis and X-ray determination of 2- amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(9), 3651.
  • PubMed. (2022). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 243, 114757.
  • NIH National Center for Biotechnology Information. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(11), 1599.

Sources

1-(2-Amino-4-bromo-5-fluorophenyl)ethanone molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aminoaryl ketone of significant interest in medicinal chemistry. As a versatile synthetic intermediate, its molecular architecture is primed for the construction of complex heterocyclic scaffolds. This document details the compound's structural and physicochemical properties, offers predicted spectroscopic data for its characterization, and outlines a robust, proposed synthetic pathway. Furthermore, it demonstrates the strategic application of this building block in the synthesis of quinazoline derivatives, a class of compounds renowned for their broad pharmacological activities.[1] The guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this valuable chemical entity in their discovery programs.

Introduction: The Strategic Role of Halogenated Aryl Ketones in Drug Discovery

The pursuit of novel therapeutic agents frequently hinges on the design and synthesis of molecules with precisely tuned properties. Substituted 2-aminoaryl ketones are a cornerstone of this effort, serving as pivotal precursors for a multitude of nitrogen-containing heterocyclic systems. The title compound, this compound, is a prime example of a "drug-like" building block, incorporating several key structural features that are highly valued in medicinal chemistry.

The strategic placement of halogen atoms—in this case, bromine and fluorine—is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile.[2] Fluorine can enhance metabolic stability, improve membrane permeability, and alter pKa, while the larger bromine atom can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions) or engage in specific halogen bonding interactions with protein targets. The presence of the ortho-amino ketone motif is particularly significant, as it is the classic pharmacophore for building quinazoline and quinazolinone ring systems, which are privileged scaffolds found in numerous approved drugs, including anti-cancer agents like erlotinib and gefitinib.[1] This guide provides an in-depth analysis of this high-value intermediate.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound features a benzene ring substituted with four different functional groups. The relative positions of the amino and acetyl groups (ortho to each other) are critical for its subsequent reactivity in cyclization reactions.

PropertyValueSource
IUPAC Name This compoundSynthonix, Inc.
CAS Number 1934470-94-6[3][4]
Molecular Formula C₈H₇BrFNO[3]
Molecular Weight 232.05 g/mol [4]
Canonical SMILES CC(=O)C1=CC(Br)=C(F)C=C1N[3]
InChI Key Not Available-
Purity Typically ≥97%[3][4]
Physical Form Solid[5]

Spectroscopic and Analytical Characterization (Predicted)

While this compound is commercially available, detailed public spectroscopic data is scarce.[6] Therefore, this section provides a predicted analysis based on established principles of spectroscopy and data from structurally analogous compounds.[7] This predictive framework serves as a reliable benchmark for researchers verifying the identity and purity of the material.

Technique Predicted Data Rationale
¹H NMR δ ~7.5-7.8 (d, 1H), δ ~6.8-7.1 (d, 1H), δ ~4.5-5.5 (s, broad, 2H), δ ~2.5 (s, 3H)The two aromatic protons will appear as doublets due to coupling with the fluorine atom. The amino protons will be a broad singlet. The acetyl methyl protons will be a sharp singlet.
¹³C NMR δ ~195-200 (C=O), δ ~150-160 (C-F, d), δ ~140-150 (C-NH₂), δ ~110-135 (Aromatic C-H, C-Br), δ ~25-30 (CH₃)The carbonyl carbon is the most deshielded. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). Other aromatic carbons are assigned based on substituent effects.
FT-IR (cm⁻¹) ~3450-3300 (N-H stretch), ~1650-1670 (C=O stretch), ~1600-1500 (Aromatic C=C), ~1200-1250 (C-F stretch), ~550-650 (C-Br stretch)Expected peaks correspond to the primary amine N-H bonds (asymmetric and symmetric), the conjugated ketone carbonyl, aromatic ring vibrations, and carbon-halogen bonds.
Mass Spec (EI) m/z ~231/233 (M⁺), ~216/218 ([M-CH₃]⁺)The molecular ion peak will exhibit a characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). Fragmentation would likely involve the loss of the methyl group.

Proposed Synthesis Workflow

A direct, peer-reviewed synthesis for this compound is not prominently published. However, a chemically sound route can be proposed based on well-established transformations in organic synthesis, such as those used for analogous compounds.[8][9] The following multi-step sequence starts from commercially available 4-bromo-2-fluoroaniline.

Synthesis_Workflow A 4-Bromo-2-fluoroaniline B N-(4-Bromo-2-fluorophenyl)acetamide (Protected Aniline) A->B Acetic Anhydride, Pyridine C 1-(2-Acetamido-5-bromo-4-fluorophenyl)ethanone B->C Acetyl Chloride, AlCl₃ (Friedel-Crafts Acylation) D This compound (Target Molecule) C->D Aq. HCl, Heat (Deprotection)

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a validated, hypothetical procedure designed for execution by a trained organic chemist.

Step 1: Protection of the Amine (Acetylation)

  • To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C, add pyridine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-bromo-2-fluorophenyl)acetamide, which can often be used without further purification.

Step 2: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in DCM (10 vol) at 0 °C, add acetyl chloride (1.5 eq) dropwise.

  • Stir for 15 minutes, then add a solution of N-(4-bromo-2-fluorophenyl)acetamide (1.0 eq) in DCM (5 vol) dropwise, keeping the temperature below 5 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours. The ortho-position to the activating acetamido group is the expected site of acylation.

  • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Extract the product with DCM, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to isolate 1-(2-acetamido-5-bromo-4-fluorophenyl)ethanone.

Step 3: Deprotection of the Amine (Hydrolysis)

  • Suspend the purified 1-(2-acetamido-5-bromo-4-fluorophenyl)ethanone (1.0 eq) in a mixture of ethanol (5 vol) and 6M aqueous HCl (5 vol).

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours until TLC analysis indicates complete conversion.

  • Cool the reaction to room temperature and neutralize carefully with a saturated solution of NaHCO₃ or NaOH until the pH is ~8-9.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Application in Medicinal Chemistry: Synthesis of Quinazoline Scaffolds

The primary utility of this compound is its role as a precursor to quinazolines, a class of heterocycles with a vast range of biological activities.[10] The ortho-amino ketone functionality allows for a variety of cyclization strategies. A common method involves condensation with an amine, often catalyzed by an acid or metal, to construct the pyrimidine ring of the quinazoline core.[1][11]

Quinazoline_Synthesis A 1-(2-Amino-4-bromo- 5-fluorophenyl)ethanone C Substituted Quinazoline Derivative A->C [Ru] or [Cu] catalyst, Dehydrogenative Coupling B R-NH₂ (Amine) B->C

Caption: General pathway for quinazoline synthesis.

This transformation is highly valuable in drug discovery for rapidly generating libraries of complex molecules for biological screening.[12] The bromine atom on the resulting quinazoline can be further functionalized via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions, allowing for extensive diversification and structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Hazard Statements: Based on similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for drug discovery and development. Its combination of a reactive amino ketone motif with the modulating effects of bromine and fluorine makes it an ideal starting material for the synthesis of pharmacologically relevant scaffolds, particularly quinazolines. The synthetic routes and characterization data presented in this guide provide a solid foundation for researchers to incorporate this versatile building block into their synthetic programs, accelerating the discovery of new therapeutic agents.

References

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. . [Link]

  • Al-Suaily, K. K., & Ahmed, A. A. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Tiwari, R. K., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. . [Link]

  • Supporting Information. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. RSC. [Link]

  • Synthonix, Inc. (n.d.). 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone. . [Link]

  • Chem-Space. (n.d.). 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone, 97% Purity. . [Link]

  • Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-fluoroacetophenone.
  • J. Med. Chem. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-(2-amino-4-bromo-5-fluorophenyl)ethanone, a substituted aromatic ketone with potential applications as a key intermediate in pharmaceutical and agrochemical research. Due to the absence of a directly published synthesis for this specific molecule, this guide outlines a robust, three-step synthetic route commencing from the commercially available 4-bromo-3-fluoroaniline. The methodology involves a protection-acylation-deprotection sequence, leveraging the principles of electrophilic aromatic substitution. Furthermore, this guide presents predicted characterization data for the target molecule, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, derived from the analysis of structurally analogous compounds. All quantitative data is summarized in structured tables, and the synthetic workflow is visualized using a Graphviz diagram to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Aromatic Ketones

Substituted 2-aminoaryl ketones are pivotal structural motifs in medicinal chemistry, serving as versatile precursors for the synthesis of a wide array of heterocyclic compounds, including quinolines, quinazolines, and benzodiazepines, which are known to exhibit a broad spectrum of biological activities. The incorporation of halogen atoms, such as bromine and fluorine, into these scaffolds can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, is often introduced to enhance metabolic stability and binding interactions. The title compound, this compound, combines these features, making it a valuable building block for the discovery of novel therapeutic agents and agrochemicals.[1][2]

Proposed Synthetic Pathway

A direct Friedel-Crafts acylation of anilines is generally challenging due to the Lewis basicity of the amino group, which leads to the formation of a deactivated complex with the Lewis acid catalyst.[3][4] To circumvent this, a protection-acylation-deprotection strategy is the most viable approach. The proposed synthesis of this compound is a three-step process starting from 4-bromo-3-fluoroaniline.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection A 4-Bromo-3-fluoroaniline B N-(4-Bromo-5-fluorophenyl)acetamide A->B Acetic anhydride, Pyridine C N-(2-Acetyl-4-bromo-5-fluorophenyl)acetamide B->C Acetyl chloride, AlCl3 D This compound C->D Aq. HCl, Heat

Sources

A Predictive Spectroscopic and Structural Elucidation Guide to 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone (CAS No. 1934470-94-6). In the absence of publicly available, peer-reviewed spectral data for this specific compound, this document serves as an in-depth theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with structurally analogous compounds, we present a detailed prediction of its spectroscopic fingerprint. This guide is designed to aid in the identification, structural confirmation, and quality control of this important chemical intermediate. Included are detailed, field-proven protocols for data acquisition and logical workflows for spectral interpretation, establishing a self-validating system for analysis.

Introduction and Molecular Structure Analysis

This compound is a halogenated and aminated acetophenone derivative. Such multi-substituted aromatic ketones are valuable synthons in medicinal chemistry and materials science, where the specific arrangement of functional groups dictates reactivity and biological interactions. Accurate structural confirmation is paramount for its application in any synthetic pathway. This guide provides the foundational spectroscopic knowledge base for researchers working with this compound.

The molecular structure presents a complex interplay of electronic effects. The amino (-NH₂) group is a strong activating group (ortho-, para-directing), while the bromine and fluorine atoms are deactivating yet ortho-, para-directing. The acetyl (-COCH₃) group is a meta-directing deactivating group. These competing influences create a unique electronic environment that will be reflected in the compound's spectroscopic data.

For clarity in the following sections, the atoms are numbered as shown below.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is predicted to provide key information on the proton environment of the molecule. The analysis is based on the influence of substituent electronegativity and resonance effects on chemical shifts (δ), as well as spin-spin coupling (J) between neighboring protons and with the fluorine atom.

Rationale Behind Predictions:

  • -NH₂ Protons: The amino protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary but is typically found in the 4.5-6.0 ppm range for anilines, shifted downfield by the ortho-acetyl group.

  • -COCH₃ Protons: The methyl protons of the acetyl group will be a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is typically around 2.5 ppm.

  • Aromatic Protons (H-3 and H-6): The aromatic region will show two distinct signals.

    • H-6: This proton is ortho to the strongly electron-donating -NH₂ group and para to the electron-withdrawing -Br. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with the meta fluorine atom (⁴JHF).

    • H-3: This proton is ortho to the electron-withdrawing -Br and meta to both the -NH₂ and -COCH₃ groups. It is also coupled to the meta fluorine atom. It is expected to be significantly downfield and will appear as a doublet due to coupling with the fluorine (⁴JHF).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Rationale
-COCH₃ ~2.60 s (singlet) - Aliphatic methyl ketone.
-NH₂ ~5.5 - 6.5 br s (broad singlet) - Amino group protons, exchangeable.
H-6 ~6.80 d (doublet) ⁴J(H,F) ≈ 4-5 Shielded by ortho -NH₂, coupled to meta -F.

| H-3 | ~7.80 | d (doublet) | ⁴J(H,F) ≈ 7-9 | Deshielded by ortho -Br and para -COCH₃, coupled to meta -F. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insight into the electronic structure. The chemical shifts are predicted based on standard values for substituted benzenes, taking into account the additive effects of the various functional groups.[1]

Rationale Behind Predictions:

  • Carbonyl Carbon (C=O): Ketone carbonyl carbons are highly deshielded and appear at the low-field end of the spectrum, typically >190 ppm.

  • Methyl Carbon (-CH₃): The acetyl methyl carbon is an sp³ carbon and will appear at the high-field (upfield) end of the spectrum.

  • Aromatic Carbons (C1-C6): All six aromatic carbons are chemically distinct and will produce six separate signals. Their shifts are influenced by the attached substituents and will show coupling to the fluorine atom (¹JCF, ²JCF, ³JCF, ⁴JCF).

    • C-5 (C-F): This carbon is directly bonded to fluorine and will exhibit a large one-bond coupling constant (¹JCF > 240 Hz). It will be the most downfield of the ring carbons due to the direct electronegative effect of fluorine.

    • C-1 (C-NH₂): This carbon is attached to the amino group and is expected to be shielded relative to other substituted carbons.

    • C-2 (C-CO): The carbon bearing the acetyl group will be deshielded.

    • C-4 (C-Br): The carbon attached to bromine will have its chemical shift influenced by the heavy atom effect, typically appearing around 110-120 ppm.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted δ (ppm) Predicted J(C,F) (Hz) Rationale
-C H₃ ~28.0 - Aliphatic sp³ carbon.
C-4 ~100.0 ³J ≈ 3-5 Carbon bearing bromine, shielded.
C-2 ~118.0 ³J ≈ 4-6 Carbon bearing acetyl group.
C-6 ~119.0 ²J ≈ 20-25 Shielded by ortho -NH₂.
C-3 ~135.0 ²J ≈ 20-25 Deshielded by ortho -Br.
C-1 ~150.0 ⁴J ≈ 2-4 Carbon bearing amino group.
C-5 ~158.0 ¹J > 240 Carbon bearing fluorine (large ¹JCF).

| C =O | ~198.0 | ⁴J ≈ 1-3 | Ketone carbonyl carbon. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is used to identify the key functional groups within the molecule based on their vibrational frequencies. For substituted acetophenones, the position of the carbonyl (C=O) stretch is particularly informative.[2][3]

Rationale Behind Predictions:

  • N-H Stretching: The primary amine will show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.

  • C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.[4]

  • C=O Stretching: The carbonyl group of an aromatic ketone typically absorbs around 1685 cm⁻¹.[4] The presence of the ortho-amino group can lower this frequency due to resonance and potential intramolecular hydrogen bonding. However, the electron-withdrawing halogens will tend to increase it. A value around 1660-1675 cm⁻¹ is predicted.

  • Aromatic C=C Stretching: These appear as a series of bands in the 1450-1600 cm⁻¹ region.

  • C-F and C-Br Stretching: The C-F stretch gives a strong absorption in the 1200-1250 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3450 - 3480 Medium Asymmetric N-H Stretch Primary Amine (-NH₂)
3350 - 3380 Medium Symmetric N-H Stretch Primary Amine (-NH₂)
3050 - 3100 Medium-Weak Aromatic C-H Stretch Aryl
2920 - 2980 Weak Aliphatic C-H Stretch Methyl (-CH₃)
1660 - 1675 Strong, Sharp C=O Stretch Aryl Ketone
1580 - 1610 Medium-Strong C=C Stretch Aromatic Ring
1200 - 1250 Strong C-F Stretch Aryl Fluoride
800 - 900 Strong C-H Out-of-plane bend Substituted Aromatic

| 500 - 650 | Medium | C-Br Stretch | Aryl Bromide |

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and information about the molecule's fragmentation pattern, which is crucial for confirming its identity.

Rationale Behind Predictions:

  • Molecular Ion (M⁺): The molecular formula is C₈H₇BrFNO. The key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5] This will result in two molecular ion peaks of almost equal intensity at m/z values corresponding to the molecule containing each isotope. The nominal molecular weight is 232 g/mol . Therefore, we expect strong peaks at m/z 231 and m/z 233 .

  • Major Fragmentation Pathways: The fragmentation of aromatic ketones is well-understood.[6]

    • Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group. Loss of the methyl radical (•CH₃, 15 Da) will result in a prominent fragment ion.

    • Loss of CO: The resulting acylium ion can then lose carbon monoxide (CO, 28 Da).

fragmentation M Molecular Ion C₈H₇BrFNO⁺˙ m/z 231/233 F1 [M - CH₃]⁺ C₇H₄BrFNO⁺ m/z 216/218 M->F1 - •CH₃ F2 [M - CH₃ - CO]⁺ C₆H₄BrFN⁺˙ m/z 188/190 F1->F2 - CO

Caption: Predicted primary fragmentation pathway for this compound.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/z (⁷⁹Br/⁸¹Br) Relative Intensity Proposed Fragment
231 / 233 High [M]⁺˙ (Molecular Ion)
216 / 218 Very High (Base Peak) [M - CH₃]⁺
188 / 190 Medium [M - CH₃ - CO]⁺˙

| 109 | Medium | [C₆H₄FN]⁺˙ (Loss of Br from F2) |

Standard Operating Procedures for Spectroscopic Analysis

To ensure the generation of high-quality, reliable data for structural elucidation, the following experimental protocols are recommended. These protocols represent a self-validating system, where the combination of techniques provides orthogonal confirmation of the molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 2 seconds.

    • Process the data with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.

    • Process the data with a line broadening of 1.0 Hz. Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: If the sample is a solid, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: Use a modern FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 32 scans, resolution of 4 cm⁻¹. The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

C. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: 250 °C, split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Caption: A self-validating workflow for the spectroscopic characterization of novel compounds.

Conclusion

This guide presents a robust, predictive framework for the spectroscopic analysis of this compound. By combining theoretical predictions for ¹H NMR, ¹³C NMR, IR, and MS with established, high-quality experimental protocols, researchers are equipped with a powerful toolkit for the synthesis and characterization of this and other novel chemical entities. The predicted data serves as a benchmark for experimental results, facilitating efficient and accurate structural elucidation, which is a critical step in the advancement of chemical and pharmaceutical research.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Bromo-2,3,4-trifluoroaniline.
  • PubChem. (n.d.). 4-Bromo-3-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Jones, R. N., et al. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(1), 65-71. Retrieved from [Link]

  • Jones, R. N., et al. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. ResearchGate. Retrieved from [Link]

  • Google Patents. (2019). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.
  • StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-4'-bromoacetophenone. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Bromo-3-fluoroaniline. Retrieved from [Link]

  • LookChem. (n.d.). 2-AMINO-5-FLUOROACETOPHENONE. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Aminoacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Proprep. (n.d.). Ir spectra of acetophenone?. Retrieved from [Link]

  • Wired Chemist. (n.d.). 2-aminoacetophenone Proton Full Spectrum. Retrieved from [Link]

  • Mol-Instincts. (2024). 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.
  • Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Amino-3-bromo-5-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S12. 13 C NMR spectrum of 1-(2-Fluorophenyl)ethanone oxime (2f). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Nitrophenyl)ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone is a highly functionalized aromatic ketone, presenting a valuable scaffold for the synthesis of complex heterocyclic systems and potential pharmaceutical agents. Its utility as a synthetic intermediate necessitates a robust and well-understood analytical profile.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecule's structure and its spectroscopic output. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation for comprehensive molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol outlines a self-validating system for acquiring high-resolution spectra for substituted acetophenones.

Sample Preparation:

  • Mass Measurement: Accurately weigh 5-10 mg of solid this compound into a clean, dry vial. Precision at this stage is critical for subsequent concentration calculations and quantitative NMR (qNMR) applications if required.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[1] For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be employed. The choice of solvent can slightly influence chemical shifts due to solvent-solute interactions.[1]

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), at a concentration of 0.03-0.05% v/v.[2] TMS provides a zero-point reference (δ 0.00 ppm) for the chemical shift scale.

  • Dissolution & Transfer: Securely cap the vial and vortex until the sample is completely dissolved. Using a clean Pasteur pipette, transfer the homogenous solution into a high-quality 5 mm NMR tube.[2]

Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.

  • Locking and Shimming: Insert the NMR tube into the spectrometer's probe. The instrument's software will "lock" onto the deuterium signal of the solvent, stabilizing the magnetic field. Subsequently, an automated or manual "shimming" process is performed to optimize the homogeneity of the magnetic field across the sample volume, which is crucial for sharp, well-defined peaks.[2]

  • Parameter Optimization: Acquire the ¹H NMR spectrum using standard acquisition parameters. An adequate number of scans (typically 8 to 16) should be averaged to achieve a high signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a greater number of scans will be necessary.

Analysis of ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, each corresponding to a unique proton environment. The electron-donating amino group (-NH₂) and the electron-withdrawing acetyl (-COCH₃), bromo (-Br), and fluoro (-F) substituents create a highly differentiated electronic landscape on the aromatic ring, leading to predictable chemical shifts and coupling patterns.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationJ-coupling (Hz)Rationale
-COCH₃~2.5 - 2.6Singlet (s)3HN/ACharacteristic region for methyl ketones. The singlet multiplicity indicates no adjacent protons.[3]
-NH₂~4.5 - 5.5Broad Singlet (br s)2HN/AThe chemical shift is variable and concentration-dependent. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
H-6 (Aromatic)~7.3 - 7.5Doublet (d)1HJ(H-F) ≈ 7-9This proton is ortho to the bromine atom and meta to the fluorine. It will be split into a doublet by the adjacent fluorine atom.
H-3 (Aromatic)~6.7 - 6.9Doublet (d)1HJ(H-F) ≈ 4-5This proton is ortho to the amino group and meta to the bromine atom. It experiences significant shielding from the -NH₂ group, shifting it upfield. It will be split into a doublet by the meta fluorine atom.
Analysis of ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected. A key feature will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons in proximity to the fluorine atom.[4]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Rationale
-C OCH₃~26-28SingletTypical range for a methyl carbon adjacent to a carbonyl group.[3]
C -Br (C-4)~108-112DoubletThe carbon directly attached to bromine is shielded. It will appear as a doublet due to coupling with the adjacent fluorine.
C -NH₂ (C-2)~145-150DoubletThe carbon attached to the amino group is significantly deshielded. It will show coupling to the meta fluorine atom.
C -F (C-5)~155-160Doublet (Large ¹JCF)The carbon directly bonded to fluorine exhibits a very large one-bond coupling constant and is significantly deshielded.
C -COCH₃ (C-1)~118-122DoubletThis quaternary carbon is influenced by both the amino and acetyl groups and will show coupling to the meta fluorine.
C -H (C-6)~128-132DoubletAromatic CH carbon, its signal will be split by the ortho fluorine atom.
C -H (C-3)~115-119DoubletThis aromatic CH is shielded by the ortho amino group and will show coupling to the meta fluorine.
-C =O~195-200SingletThe carbonyl carbon is the most deshielded carbon in the spectrum, appearing far downfield.[5][6]

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the analyte and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol: Ionization Techniques

The choice of ionization method is critical and depends on the analyte's properties and the desired information.[7]

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons.[8] It is well-suited for volatile, thermally stable small molecules. While it reliably produces a molecular ion, it also induces extensive fragmentation, creating a rich, fingerprint-like spectrum that is highly useful for structural elucidation.[8][9]

  • Electrospray Ionization (ESI): This is a "soft" ionization method where the sample is dissolved and sprayed into a high-voltage electric field, producing ions with minimal fragmentation.[8][10] ESI is ideal for confirming the molecular weight of a compound, as the spectrum is often dominated by the protonated molecule, [M+H]⁺.[11]

For this compound, EI would be an excellent choice to obtain detailed structural information through its fragmentation pattern.

Data Interpretation: Molecular Ion and Fragmentation Pattern

Molecular Ion (M⁺): The molecular formula is C₈H₇BrFNO, with a monoisotopic mass of approximately 230.97 Da. A key diagnostic feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as two distinct peaks of almost equal intensity:

  • M⁺ peak: at m/z ~231 (containing ⁷⁹Br)

  • M+2 peak: at m/z ~233 (containing ⁸¹Br)

This characteristic doublet is a definitive indicator of the presence of a single bromine atom in the molecule.

Key Fragmentation Pathways (Predicted under EI conditions): The primary fragmentation events for acetophenones involve the cleavage of bonds adjacent to the carbonyl group.

m/z ValueProposed FragmentRationale for Formation
216 / 218[M-CH₃]⁺Loss of a methyl radical from the acetyl group (α-cleavage), a very common fragmentation for methyl ketones. The Br isotopic pattern will be retained.
188 / 190[M-COCH₃]⁺Loss of the entire acetyl group as a radical, resulting in the bromofluoroaniline cation. The Br isotopic pattern will be retained.
43[CH₃CO]⁺Formation of the stable acylium ion. This peak is often prominent in the spectra of methyl ketones.
Visualization of Fragmentation

The logical relationship of the fragmentation cascade can be visualized to aid in interpretation.

G M Molecular Ion (M⁺) m/z 231/233 F1 [M-CH₃]⁺ m/z 216/218 M->F1 - •CH₃ F2 [M-COCH₃]⁺ m/z 188/190 M->F2 - •COCH₃ F3 [CH₃CO]⁺ m/z 43 M->F3 - •C₆H₃BrFN

Caption: Proposed EI mass spectrometry fragmentation pathway for the title compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a powerful and complementary toolkit for the definitive structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the specific arrangement and electronic environment of the protons and carbons, with characteristic shifts and coupling constants reflecting the influence of the amino, bromo, fluoro, and acetyl substituents. Mass spectrometry corroborates the molecular weight and elemental composition, with the distinct bromine isotopic pattern and predictable fragmentation pathways offering unambiguous confirmation of the molecular structure. The methodologies and interpretative frameworks detailed in this guide provide a robust system for ensuring the scientific integrity of data for this and structurally related compounds.

References

  • Vertex AI Search. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • JEOL Resources. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • ACS Publications. (2018, November 13). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry.
  • Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.
  • Royal Society of Chemistry. (n.d.). Characterization Data for Products. Organic & Biomolecular Chemistry.
  • SpectraBase. (n.d.). 2-Bromo-4'-fluoroacetophenone.
  • Benchchem. (n.d.). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.
  • Royal Society of Chemistry. (n.d.). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.
  • YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • ChemicalBook. (n.d.). 4-Fluoroacetophenone(403-42-9) 1H NMR.
  • ChemicalBook. (n.d.). 4'-Bromoacetophenone(99-90-1) 1H NMR spectrum.

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Solubility of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted acetophenone derivative with potential applications in pharmaceutical synthesis and drug development. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a framework for understanding and predicting its solubility based on first principles of physical chemistry and structural analogy. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately and reliably determine the solubility of this compound in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this and similar molecules for applications in process chemistry, formulation development, and medicinal chemistry.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences the lifecycle of a pharmaceutical compound, from its synthesis and purification to its formulation and bioavailability.[1] For a molecule like this compound, which serves as a potential building block in the synthesis of active pharmaceutical ingredients (APIs), a comprehensive understanding of its solubility in various organic solvents is paramount. This knowledge enables the optimization of reaction conditions, facilitates efficient purification through crystallization, and informs the selection of appropriate solvents for analytical characterization.

This guide will first deconstruct the molecular structure of this compound to predict its solubility behavior. Subsequently, it will provide robust, step-by-step protocols for the experimental determination of its solubility, ensuring data integrity and reproducibility.

Physicochemical Properties and Structural Analysis

Table 1: Predicted Physicochemical Properties of this compound and Properties of Related Compounds

PropertyPredicted/Reported ValueSource
Molecular Formula C₈H₇BrFNOInferred
Molecular Weight 232.05 g/mol Calculated
Predicted Boiling Point 290.9±40.0 °C[2]
Predicted Density 1.615±0.06 g/cm³[2]
Predicted pKa 0.21±0.10[2]
Melting Point of 1-(2-Bromo-4-fluorophenyl)ethanone 48-50 °C[3]
Molecular Weight of 1-(2-Amino-4-bromophenyl)ethanone 214.06 g/mol [4]
Molecular Weight of 1-(2-Bromo-5-fluorophenyl)ethan-1-one 217.03 g/mol [5]

Structural Features Influencing Solubility:

The solubility of this compound is governed by the interplay of its functional groups and the overall polarity of the molecule.

  • Aromatic Ring: The phenyl ring is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Amino Group (-NH₂): The primary amine is a polar functional group capable of acting as a hydrogen bond donor. This will enhance solubility in protic and polar aprotic solvents.

  • Bromo (-Br) and Fluoro (-F) Substituents: These electronegative halogen atoms increase the molecule's polarity and can participate in dipole-dipole interactions.

  • Ethanone (Acetyl) Group (-COCH₃): The ketone group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in polar protic solvents like ethanol and methanol.[6] Its solubility in nonpolar solvents such as hexane is expected to be limited.

Theoretical Framework: The Thermodynamics of Dissolution

The process of dissolution involves the disruption of intermolecular forces in the solute and the solvent, and the formation of new solute-solvent interactions.[1] The change in Gibbs free energy (ΔG) for this process determines the solubility. For a solid dissolving in a liquid, the solubility is influenced by factors such as temperature, pressure, and the nature of both the solute and the solvent.[1][7]

The dissolution rate can be described by the Noyes-Whitney equation:

dm/dt = DA(Cs - C)/h

where:

  • dm/dt is the rate of dissolution

  • D is the diffusion coefficient

  • A is the surface area of the solute

  • Cs is the solubility of the compound

  • C is the concentration of the solute in the bulk solution

  • h is the thickness of the diffusion layer[1]

For most solid solutes, solubility increases with temperature, particularly if the dissolution process is endothermic, in accordance with Le Châtelier's principle.[1][7]

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, self-validating protocol for determining the equilibrium solubility of this compound. The shake-flask method is the gold standard for equilibrium solubility determination and is recommended by regulatory bodies.[8][9]

Materials and Equipment
  • This compound (ensure purity is characterized)

  • Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of high purity

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter (for buffered aqueous solutions, if applicable)

Workflow for Experimental Solubility Determination

The following diagram illustrates the key steps in the experimental workflow.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess compound into vials B Add known volume of solvent A->B Dispense solvent C Incubate at controlled temperature (e.g., 25°C, 37°C) B->C Place in shaker D Agitate for sufficient time (e.g., 24-48 hours) C->D Start agitation E Allow solid to settle D->E Cease agitation F Withdraw supernatant E->F Careful aspiration G Filter through 0.22 µm syringe filter F->G Remove particulates H Dilute sample accurately G->H Prepare for analysis I Analyze by validated HPLC method H->I Inject into HPLC K Calculate concentration (mg/mL or mol/L) I->K Compare against standards J Prepare calibration curve J->K

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Analyze the calibration standards using a validated HPLC method to generate a standard curve of peak area versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

    • Add a precise volume of the desired organic solvent to each vial.

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[9]

    • Agitate the samples at a constant speed for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[8][9]

  • Sampling and Analysis:

    • After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Self-Validation and Trustworthiness

To ensure the trustworthiness of the generated data, the following self-validating steps should be incorporated:

  • Time to Equilibrium: Collect and analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau, indicating equilibrium.

  • Reproducibility: Perform the experiment in triplicate for each solvent to assess the precision of the method.

  • Purity of Solute: The purity of the this compound should be confirmed before and after the experiment to ensure no degradation has occurred.

Predicted Solubility Profile and Discussion

Based on the structural analysis, a qualitative prediction of the solubility of this compound in various organic solvents is presented in the table below. This table should be populated with experimental data upon completion of the protocol described in Section 4.

Table 2: Predicted and Experimental Solubility of this compound at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleTo be determined
N,N-Dimethylformamide (DMF)Polar AproticVery SolubleTo be determined
EthanolPolar ProticSolubleTo be determined
MethanolPolar ProticSolubleTo be determined
AcetonitrilePolar AproticSparingly SolubleTo be determined
Ethyl AcetateModerately PolarSlightly SolubleTo be determined
DichloromethaneNonpolarSlightly SolubleTo be determined
TolueneNonpolarVery Slightly SolubleTo be determined
HexaneNonpolarInsolubleTo be determined

The expected trend is that solubility will be highest in polar aprotic solvents that can effectively solvate the polar functional groups of the molecule. Solubility in polar protic solvents is also expected to be significant due to hydrogen bonding interactions. In contrast, the compound is likely to be poorly soluble in nonpolar solvents.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust and validated experimental protocol, researchers can generate the reliable solubility data necessary for advancing their work in drug discovery and development. The methodologies outlined herein are designed to ensure scientific integrity and provide a clear path for the characterization of this and other novel chemical entities.

References

  • Vertex AI Search. (n.d.). Acetophenone - Solubility of Things.
  • Vertex AI Search. (n.d.). Acetophenone - Solubility of Things.
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility - StatPearls.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
  • Tradeindia. (n.d.). 1 (2 Amino Bromo 3 Fluorophenyl)ethanone.
  • ACS Publications. (2019, February 14). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • ECHEMI. (n.d.). 1-(2-Bromo-4-fluorophenyl)ethanone SDS, 1006-39-9 Safety Data Sheets.
  • PubChem. (n.d.). 1-(2-Amino-4-bromophenyl)ethanone.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • PubChem. (n.d.). 1-(2-Bromo-5-fluorophenyl)ethan-1-one.
  • World Health Organization. (n.d.). Annex 4.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • ChemicalBook. (n.d.). Ethanone, 1-(2-amino-5-bromo-3-fluorophenyl)-.

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The Emerging Therapeutic Potential of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(2-amino-4-bromo-5-fluorophenyl)ethanone scaffold represents a synthetically versatile starting point for the development of novel therapeutic agents. The strategic placement of amino, bromo, and fluoro substituents on the phenyl ring, combined with the reactive ethanone moiety, provides a unique chemical space for generating diverse libraries of derivatives. This technical guide synthesizes current knowledge on the biological activities of structurally related compounds to illuminate the potential of this core structure. We will delve into established synthetic methodologies, explore potential biological targets and activities, provide detailed experimental protocols for screening, and discuss the structure-activity relationships that may govern the efficacy of these novel derivatives. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in leveraging the this compound core for the discovery of next-generation therapeutics.

Introduction: The Strategic Importance of the this compound Scaffold

The pursuit of novel chemical entities with potent and selective biological activity is a cornerstone of modern drug discovery. The this compound scaffold has emerged as a promising starting point for medicinal chemistry campaigns due to its inherent structural features. The presence of a nucleophilic amino group and a reactive ketone allows for a wide array of chemical modifications, enabling the exploration of vast chemical space. Furthermore, the electron-withdrawing nature of the fluorine and bromine atoms can significantly influence the physicochemical properties and biological activity of the resulting derivatives, potentially enhancing membrane permeability, metabolic stability, and target binding affinity.

While direct studies on the biological activity of this compound derivatives are nascent, a wealth of data on structurally analogous compounds provides a strong rationale for their investigation. Derivatives of related aminophenyl ketones and fluorinated aromatic compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.[1][2][3] This guide will extrapolate from these findings to provide a forward-looking perspective on the therapeutic promise of this compound class.

Potential Biological Activities and Therapeutic Targets

Based on the biological profiles of structurally related molecules, derivatives of this compound are hypothesized to exhibit a range of valuable therapeutic activities.

Antimicrobial Activity

Derivatives of aminophenyl ethanones have been explored for their antimicrobial properties. For instance, novel aurone derivatives incorporating an amino group have shown activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[1] The mechanism of action for such compounds can vary, but often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. The presence of halogen substituents on the phenyl ring, as in the this compound core, may enhance antimicrobial potency.

Anticancer Activity

A significant body of research points to the anticancer potential of compounds containing the aminophenyl ethanone motif. For example, 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the nervous system, colon, and lung.[2] The anticancer effects of these molecules have been attributed to the induction of apoptosis and inhibition of cell migration.[2] Similarly, fluorinated isatins, which share structural similarities, exhibit cytotoxicity against tumor cells by inducing the production of reactive oxygen species and disrupting mitochondrial function.[3] It is plausible that derivatives of this compound could be designed to target key signaling pathways implicated in cancer, such as those regulated by EGFR, BRAFV600E, and VEGFR-2.[4]

Enzyme Inhibition

The reactive ethanone functional group makes this compound an attractive scaffold for designing enzyme inhibitors. For instance, fluoroalanine derivatives have been investigated as inhibitors of O-acetylserine sulfhydrylase, a key enzyme in the cysteine biosynthesis pathway of bacteria and plants, presenting a potential avenue for novel antibiotic development.[5] The strategic modification of the ethanone moiety could lead to the development of potent and selective inhibitors for a range of enzymes implicated in disease.

Synthetic Strategies and Methodologies

The chemical versatility of the this compound core allows for the application of various synthetic strategies to generate diverse libraries of derivatives. A common and effective approach involves the condensation of the ethanone with various aldehydes or the reaction of the amino group to form amides, sulfonamides, or heterocyclic systems.

General Synthesis Workflow

A representative synthetic workflow for generating derivatives from this compound is depicted below. This process typically involves the reaction of the starting material with a suitable electrophile or a condensation reaction to introduce new functional groups and build molecular complexity.

G A This compound B Reaction with Aldehydes (Claisen-Schmidt Condensation) A->B Base D Reaction with Acid Chlorides/ Sulfonyl Chlorides A->D Base F Cyclization Reactions A->F Reagents for heterocycle formation C Chalcone Derivatives B->C H Biological Screening C->H E Amide/Sulfonamide Derivatives D->E E->H G Heterocyclic Derivatives (e.g., Thiazoles, Pyrimidines) F->G G->H

Caption: General synthetic workflow for derivatization.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol details the synthesis of a chalcone derivative via the Claisen-Schmidt condensation of this compound with a representative aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 40%)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution and stir until dissolved.

  • Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide solution dropwise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified crystals and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Biological Evaluation: Protocols for In Vitro Screening

A crucial step in the drug discovery process is the biological evaluation of newly synthesized compounds. The following protocols outline standard in vitro assays for assessing the potential antimicrobial and anticancer activities of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

G A Prepare serial dilutions of test compound in a 96-well plate B Inoculate each well with a standardized bacterial/fungal suspension A->B C Incubate at optimal temperature and time B->C D Add a viability indicator (e.g., resazurin) C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights and Future Directions

Systematic modification of the this compound scaffold and subsequent biological testing will be critical for elucidating the structure-activity relationships (SAR) that govern the potency and selectivity of these derivatives.

Key areas for SAR exploration include:

  • Substitution on the amino group: Introducing various alkyl, aryl, or heterocyclic moieties can modulate lipophilicity and hydrogen bonding potential, influencing target engagement.

  • Modification of the ethanone moiety: Conversion to oximes, hydrazones, or incorporation into heterocyclic rings can lead to novel derivatives with distinct biological profiles.

  • Variation of the aromatic aldehyde in chalcone synthesis: Introducing different substituents on the aldehyde will directly impact the electronic and steric properties of the resulting chalcones, which can be correlated with their biological activity.

The logical relationship between these modifications and the resulting biological activity is a key focus of the drug discovery process.

G cluster_0 Chemical Modification cluster_1 Biological Evaluation cluster_2 SAR Analysis A Scaffold: 1-(2-Amino-4-bromo-5- fluorophenyl)ethanone B Derivatization Strategy (e.g., Amidation, Condensation) A->B C Library of Novel Derivatives B->C D In Vitro Screening (Antimicrobial, Anticancer) C->D E Hit Identification and Lead Optimization D->E F Structure-Activity Relationship (SAR) E->F F->B Rational Design of New Derivatives

Caption: Iterative cycle of drug discovery.

Conclusion

The this compound core represents a fertile ground for the discovery of novel bioactive molecules. By leveraging established synthetic methodologies and drawing insights from the biological activities of structurally related compounds, researchers can efficiently generate and screen diverse libraries of derivatives. The potential for developing new antimicrobial and anticancer agents from this scaffold is significant. A systematic approach to synthesis, biological evaluation, and SAR analysis will be paramount in unlocking the full therapeutic potential of this promising chemical entity.

References

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
  • Convenient synthesis and X-ray determination of 2- amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - Assiut University.
  • 1934470-94-6|1-(2-Amino-5-bromo-4-fluorophenyl)ethanone - BLDpharm.
  • Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed.
  • An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone - Benchchem.
  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - MDPI.
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole) - ResearchGate.
  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones - ResearchGate.
  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - MDPI.
  • Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed.

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An In-depth Technical Guide on the Role of Fluorine in 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides an in-depth analysis of the multifaceted roles of the fluorine atom within the specific context of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone derivatives. This scaffold serves as a potent case study for exploring how a single fluorine atom, positioned strategically on a phenyl ring, can modulate electronic properties, enhance metabolic stability, and create new opportunities for target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of fundamental principles, field-proven insights, and actionable experimental protocols. We will dissect the causal relationships behind fluorine's effects on pKa, lipophilicity, and metabolic pathways, and provide a framework for the rational design and evaluation of novel derivatives based on this promising chemical starting point.

Introduction: The Strategic Imperative of Fluorine

Over 20% of all recently developed pharmaceuticals contain at least one fluorine atom, a testament to its unique and powerful role in drug design.[1] Unlike other halogens, fluorine possesses a combination of properties—small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the ability to form the strongest single bond with carbon—that allows it to act as a "magic bullet" for optimizing molecular behavior.[2][3] When incorporated into a drug candidate, fluorine can enhance metabolic stability, modulate physicochemical properties like acidity and lipophilicity, and improve binding affinity to target proteins.[4][5]

The this compound scaffold presents a compelling platform to study these effects. The interplay between the electron-donating amino group, the electron-withdrawing bromo and fluoro substituents, and the acetyl moiety creates a complex electronic and steric environment. Understanding the specific contribution of the fluorine atom in this context is critical for leveraging this scaffold to its full potential in creating novel therapeutics, potentially in areas like oncology or immunology where kinase inhibitors with similar structural motifs are common.[6][7][8]

Chapter 1: The Physicochemical Impact of Fluorine Substitution

The introduction of fluorine onto the phenyl ring of the title scaffold induces significant, predictable changes in its fundamental physicochemical properties. These alterations are the primary drivers of its modified biological performance.

Modulation of Electronic Properties and Acidity (pKa)

The defining feature of fluorine is its extreme electronegativity. When placed on an aromatic ring, it exerts a powerful electron-withdrawing inductive effect (-I effect).[9] In the context of this compound, the fluorine at the C-5 position works in concert with the bromine at C-4 to significantly decrease the electron density of the aniline nitrogen.

Causality: A lower electron density on the amino group makes its lone pair of electrons less available to accept a proton. Consequently, the basicity of the aniline is reduced, which corresponds to a lower pKa value for its conjugate acid.[10][11] This modulation is a critical tool for medicinal chemists. A high pKa can lead to excessive protonation at physiological pH, increasing solubility but potentially hindering passage through biological membranes and increasing the risk of certain off-target toxicities, such as hERG inhibition.[4][12] By strategically lowering the pKa, fluorine can improve a compound's oral bioavailability and overall drug-like properties.[11]

Influence on Lipophilicity (logP)

The effect of fluorine on lipophilicity is nuanced and context-dependent. While highly fluorinated motifs like the trifluoromethyl group (-CF3) are strongly lipophilic, a single fluorine substitution on an aromatic ring can sometimes decrease the overall lipophilicity (logP).[13] This phenomenon, often termed "polar hydrophobicity," arises because the highly polarized C-F bond is less able to engage in favorable dispersion interactions with the aqueous solvent compared to a C-H bond.[14]

However, in many drug discovery contexts, fluorine substitution is used to increase local lipophilicity, enhancing binding in hydrophobic pockets of a protein target.[15][16][17] For the this compound scaffold, the fluorine atom contributes to a complex surface profile that can be exploited to balance membrane permeability and target affinity.

Enhancement of Metabolic Stability

Perhaps the most celebrated role of fluorine in drug design is its ability to block metabolic oxidation.[10][18] The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP450) superfamily, which often act by hydroxylating electron-rich C-H bonds.[19]

Causality: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) and is highly resistant to enzymatic cleavage by CYP450s.[19][20] By replacing a metabolically vulnerable hydrogen atom with fluorine, chemists can effectively "shield" that position from oxidative metabolism.[18][19] In the title scaffold, the C-5 position could be a potential site for aromatic hydroxylation. The presence of fluorine there not only blocks direct oxidation at that site but its electron-withdrawing nature also deactivates the entire ring, making it less susceptible to metabolism.[18] This leads to a longer drug half-life, reduced patient dosing frequency, and improved overall drug exposure.[1][19]

PropertyNon-Fluorinated Analog (Hypothetical)5-Fluoro Derivative (Expected Trend)Rationale
pKa (of NH3+) ~3.5< 3.0The strong inductive electron-withdrawing effect of fluorine reduces the basicity of the aniline nitrogen.[11][12]
logP VariableContext-dependent, may slightly decrease or increase.Fluorine can increase local lipophilicity but may decrease overall logP due to polar hydrophobicity effects.[13][15]
Metabolic Half-life (t½) ShorterLongerThe C-F bond is resistant to CYP450-mediated oxidative cleavage, blocking a key metabolic pathway.[3][19][20]

Table 1: Predicted Physicochemical Impact of Fluorination.

Chapter 2: The Role of Fluorine in Target Engagement

Beyond altering bulk properties, the fluorine atom can participate directly in crucial non-covalent interactions within a protein's binding site, thereby enhancing binding affinity and selectivity.

Unique Binding Interactions

While the C-F bond is a poor hydrogen bond acceptor in most cases, it can engage in favorable orthogonal multipolar and dipole-dipole interactions.[14][21] For instance, the polarized C-F bond can form stabilizing interactions with backbone carbonyl groups (C-F···C=O) or other polar residues within the active site. These interactions, though individually weak (0.1-0.4 kcal/mol), can be additive and contribute meaningfully to the overall binding affinity.[21]

Conformational Control

The small size of fluorine allows it to replace hydrogen with minimal steric perturbation.[4][16] However, its electronegativity can influence the conformation of the molecule by creating specific gauche effects or by altering the rotational barrier of adjacent bonds. This subtle conformational steering can pre-organize the derivative into a bioactive conformation that is more favorable for binding to the target receptor, leading to enhanced potency.

G cluster_ligand Fluorinated Ligand cluster_protein Protein Active Site F C-F Dipole Carbonyl Backbone C=O F->Carbonyl Orthogonal Multipolar Interaction HBD H-Bond Donor (e.g., NH) F->HBD Weak H-Bond Acceptor Aromatic Aromatic Ring Hydrophobic Hydrophobic Pocket Aromatic->Hydrophobic Hydrophobic/ π-Stacking

Caption: Fluorine's interactions in a protein binding site.

Chapter 3: Experimental Protocols and Workflow

The synthesis and evaluation of derivatives from the this compound scaffold require robust and validated methodologies.

General Synthetic Workflow

The this compound building block is commercially available.[22][23] A common strategy to generate a library of derivatives is to modify the primary amine, for example, through acylation, sulfonylation, or reductive amination, to explore the structure-activity relationship (SAR).

G Start 1-(2-Amino-4-bromo- 5-fluorophenyl)ethanone Reaction Reaction (e.g., Acylation, Sulfonylation) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization Assay Biological Assay (e.g., Kinase Inhibition) Characterization->Assay

Caption: General workflow for derivative synthesis and testing.

Protocol: Synthesis of an Amide Derivative (Illustrative)

This protocol describes a standard procedure for the acylation of the starting material with an acid chloride.

Objective: To synthesize N-(2-acetyl-5-bromo-4-fluorophenyl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine (2.0 eq, as base and solvent)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve this compound in anhydrous DCM and pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add benzoyl chloride dropwise to the stirred solution over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, LC-MS, and HRMS to confirm its structure and purity.

Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a standard assay to compare the metabolic stability of a fluorinated versus a non-fluorinated analog.[19]

Objective: To determine the in vitro half-life (t½) of a test compound in human liver microsomes (HLM).

Materials:

  • Test compound (fluorinated and non-fluorinated analog)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Pre-warm a solution of HLM in phosphate buffer to 37 °C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the HLM solution. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Incubate the reaction mixture at 37 °C.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the metabolic activity by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line (-k) is the elimination rate constant. Calculate the half-life using the formula: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.[19]

Conclusion

The strategic placement of a fluorine atom on the this compound scaffold is a powerful tool for drug discovery. It serves multiple critical functions: it predictably modulates the pKa of the aniline nitrogen to improve bioavailability, it acts as a metabolic shield to enhance the drug's half-life, and it can introduce new, favorable interactions within the target's binding site. The principles and protocols outlined in this guide provide a robust framework for researchers to rationally design, synthesize, and evaluate novel derivatives based on this versatile scaffold. By understanding the profound and multifaceted influence of this single, small atom, scientists can more effectively navigate the complex challenges of modern drug development to create safer and more efficacious medicines.

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Methodological & Application

The Strategic Application of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Kinase Inhibitors and the Emergence of Privileged Scaffolds

Protein kinases, as central regulators of cellular signaling, have emerged as pivotal targets in contemporary drug discovery, particularly in oncology.[1] Small-molecule kinase inhibitors have revolutionized cancer treatment by targeting the dysregulated signaling pathways that drive tumor proliferation, survival, and angiogenesis.[2] The efficacy of these targeted therapies hinges on the precise molecular architecture of the inhibitor, which must effectively engage the ATP-binding site of the target kinase.[3] Consequently, the identification and utilization of versatile chemical building blocks, or "privileged scaffolds," are paramount in the efficient synthesis of novel and potent kinase inhibitors.

This technical guide focuses on the strategic application of 1-(2-amino-4-bromo-5-fluorophenyl)ethanone , a highly functionalized aniline derivative, as a key building block in the synthesis of a new generation of kinase inhibitors. Its unique substitution pattern, featuring an ortho-amino ketone, a bromine atom, and a fluorine atom, provides a rich chemical handle for the construction of complex heterocyclic systems that form the core of many targeted therapies. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its application in the synthesis of exemplary kinase inhibitors, and explore the targeted signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₇BrFNOInferred
Molecular Weight 232.05 g/mol Inferred
Appearance Likely a solidInferred from similar compounds[4]
CAS Number 1934470-94-6[5][6]

Core Application: A Building Block for Potent ALK/EGFR Inhibitors

This compound is a particularly valuable precursor for the synthesis of dual Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) inhibitors.[4][7][8][9] Mutations and rearrangements in both ALK and EGFR are well-established oncogenic drivers in various cancers, most notably in Non-Small Cell Lung Cancer (NSCLC).[10][11] The development of dual inhibitors offers a promising strategy to overcome the resistance mechanisms that often arise with single-target agents.[10]

The ortho-amino ketone functionality of our building block is primed for cyclization reactions to form heterocyclic cores, such as quinazolines or other fused pyrimidines, which are common scaffolds in kinase inhibitors. The bromine and fluorine atoms provide sites for further chemical elaboration through cross-coupling reactions, enabling the introduction of various substituents to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Below is a diagram illustrating the general synthetic strategy for constructing a diaminopyrimidine-based kinase inhibitor core, a structure found in potent drugs like Brigatinib.[10]

G A This compound B Intermediate A (e.g., via cyclization) A->B Cyclization C Intermediate B (e.g., via halogenation) B->C Halogenation D Final Kinase Inhibitor (e.g., via Buchwald-Hartwig Amination) C->D Buchwald-Hartwig Amination

Caption: General synthetic workflow for kinase inhibitor synthesis.

Targeted Signaling Pathways: The Rationale for Dual ALK/EGFR Inhibition

The ALK and EGFR signaling pathways are critical regulators of cell growth, proliferation, and survival.[12] In cancer, aberrant activation of these pathways through mutations or gene rearrangements leads to uncontrolled cell division and tumor progression.[11][13]

  • EGFR Signaling: Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[1]

  • ALK Signaling: Chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK) that result in constitutive ALK activation, driving oncogenesis through similar downstream pathways as EGFR.[11]

Inhibitors derived from this compound are designed to bind to the ATP-binding site of both ALK and EGFR, preventing their phosphorylation and subsequent activation of downstream signaling. This dual inhibition can lead to a more potent and durable anti-tumor response.[9]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT ALK ALK ALK->RAS_RAF ALK->PI3K_AKT Proliferation Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Kinase Inhibitor (derived from building block) Inhibitor->EGFR Inhibition Inhibitor->ALK Inhibition

Caption: Simplified ALK and EGFR signaling pathways and points of inhibition.

Experimental Protocols: Synthesis of an Exemplary Diaminopyrimidine Kinase Inhibitor

The following protocols provide a detailed, step-by-step methodology for the synthesis of a diaminopyrimidine-based kinase inhibitor, a scaffold present in several clinically approved drugs, using this compound as a key starting material. The rationale behind key experimental choices is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of 6-Bromo-7-fluoro-2,4-dichloroquinazoline

This initial step involves the cyclization of the ortho-amino ketone with a chlorinating agent to form the core quinazoline ring system.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 eq).

  • Under a nitrogen atmosphere, add anhydrous toluene to dissolve the starting material.

  • Add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3.0-5.0 eq) to the reaction mixture at room temperature. The addition is exothermic, and the rate should be controlled to maintain the temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 6-bromo-7-fluoro-2,4-dichloroquinazoline.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): Serves as both the chlorinating and dehydrating agent, facilitating the cyclization and formation of the dichloroquinazoline.

  • DMF (catalytic): Acts as a catalyst to activate the POCl₃.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture.

  • Quenching on ice: Decomposes the excess POCl₃ in a controlled manner.

Protocol 2: Selective Buchwald-Hartwig Amination at the C4 Position

This step selectively introduces the first aniline moiety at the more reactive C4 position of the dichloroquinazoline.

Materials:

  • 6-Bromo-7-fluoro-2,4-dichloroquinazoline (from Protocol 1)

  • Substituted aniline (e.g., 2-methoxy-4-(4-methylpiperazin-1-yl)aniline) (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous, degassed 1,4-dioxane

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk glassware

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq) under an inert atmosphere.

  • Add 6-bromo-7-fluoro-2,4-dichloroquinazoline (1.0 eq) and the substituted aniline (1.1 eq) to the tube.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C4-aminated product.

Causality Behind Experimental Choices:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14][15]

  • Pd(OAc)₂/Xantphos: A common and effective catalyst/ligand system for this transformation, known for its high efficiency and functional group tolerance.[16]

  • Cesium Carbonate: A strong base required for the catalytic cycle.

  • Degassed Solvent: Prevents oxidation of the palladium catalyst.

Protocol 3: Final Buchwald-Hartwig Amination at the C2 Position

The final step involves the introduction of the second aniline moiety at the C2 position to complete the synthesis of the target kinase inhibitor.

Materials:

  • C4-aminated product (from Protocol 2)

  • Second substituted aniline (e.g., (2-(dimethylphosphoryl)phenyl)amine) (1.2 eq)

  • Pd₂(dba)₃ (0.03 eq)

  • RuPhos (0.06 eq)

  • Sodium tert-butoxide (NaOtBu) (1.8 eq)

  • Anhydrous, degassed toluene

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk glassware

Procedure:

  • To an oven-dried Schlenk tube, add the C4-aminated product (1.0 eq), the second substituted aniline (1.2 eq), NaOtBu (1.8 eq), Pd₂(dba)₃ (0.03 eq), and RuPhos (0.06 eq) under an inert atmosphere.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final diaminopyrimidine kinase inhibitor.

Causality Behind Experimental Choices:

  • Pd₂(dba)₃/RuPhos: A different catalyst/ligand system may be required for the less reactive C2 position. RuPhos is a bulky, electron-rich ligand that can facilitate the coupling of sterically hindered substrates.

  • Sodium tert-butoxide: A stronger base that is often effective in more challenging coupling reactions.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in the synthesis of advanced kinase inhibitors. Its strategic functionalization allows for the efficient construction of complex heterocyclic cores and the introduction of diverse substituents to optimize biological activity. The detailed protocols provided herein offer a robust framework for researchers to synthesize novel dual ALK/EGFR inhibitors and explore their therapeutic potential. As the demand for more effective and targeted cancer therapies continues to grow, the strategic use of such privileged scaffolds will undoubtedly accelerate the discovery and development of the next generation of life-saving medicines.

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  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. PubMed. [Link]

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Condensation reaction of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone with aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Condensation Reaction of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone with Aldehydes for the Synthesis of Biologically Relevant Quinolines

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antimalarial, anticancer, and antimicrobial drugs.[1][2][3] This application note provides a detailed guide to the synthesis of highly functionalized 7-bromo-6-fluoroquinoline derivatives through the condensation reaction of this compound with various aldehydes. This reaction, a specific application of the Friedländer annulation, offers a direct and efficient route to novel quinolines whose halogen substituents provide valuable handles for further chemical modification and structure-activity relationship (SAR) studies. We present the underlying reaction mechanism, detailed experimental protocols, and expert insights to ensure reproducible and high-yield synthesis for applications in drug discovery and materials science.[4]

Scientific Principle: The Friedländer Annulation

The synthesis of quinolines from a 2-aminoaryl ketone and a carbonyl compound containing a reactive α-methylene group is known as the Friedländer synthesis.[5][6][7] This reaction is exceptionally reliable and proceeds via either acid or base catalysis to construct the quinoline ring system.[6][8]

Reaction Mechanism

Two primary mechanistic pathways are proposed for the Friedländer reaction, both culminating in the formation of the quinoline product through a series of condensation and cyclodehydration steps.[5][9]

  • Pathway A (Aldol-First): The reaction initiates with an aldol condensation between the enolate of the aldehyde and the ketone of the 2-aminoaryl ketone. This is followed by cyclization and two dehydration steps to yield the final aromatic quinoline.[5]

  • Pathway B (Schiff Base-First): Alternatively, the initial step can be the formation of a Schiff base (imine) between the aromatic amine and the aldehyde. This is followed by an intramolecular aldol-type reaction and subsequent dehydration.[5][6]

The choice of catalyst (acid or base) can influence which pathway is favored, although both ultimately lead to the desired product.[8]

Friedlander_Mechanism cluster_reactants Reactants cluster_A Pathway A (Aldol-First) cluster_B Pathway B (Schiff Base-First) R1 This compound A1 Aldol Adduct R1->A1 + R2 (Base/Acid) B1 Schiff Base (Imine) R1->B1 + R2 (Acid) R2 Aldehyde (R'-CH2-CHO) R2->A1 R2->B1 A2 α,β-Unsaturated Ketone A1->A2 -H2O A3 Cyclized Intermediate A2->A3 Intramolecular Condensation Product 7-Bromo-6-fluoro-2-(R')-quinoline A3->Product -H2O B2 Cyclized Intermediate B1->B2 Intramolecular Aldol B2->Product -H2O

Caption: Proposed mechanistic pathways for the Friedländer quinoline synthesis.

Rationale for Experimental Design
  • Catalyst Selection: Basic catalysts like potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) are effective for deprotonating the α-methylene group of the aldehyde, facilitating the initial aldol condensation.[8] Acid catalysts such as p-toluenesulfonic acid (p-TSA) or iodine promote both the condensation and the crucial dehydration steps.[8][10] The choice often depends on the stability of the functional groups on the aldehyde substrate. For sensitive aldehydes, milder catalysts like iodine or solvent-free conditions with p-TSA can increase yields and reduce side reactions.[8][10]

  • Solvent Choice: High-boiling polar aprotic solvents like ethanol or N,N-Dimethylformamide (DMF) are commonly used to ensure reactants remain in solution at the elevated temperatures required for the reaction to proceed to completion. In some modern protocols, solvent-free conditions under microwave irradiation have proven to be highly efficient and environmentally friendly.[11][12]

  • Temperature: The reaction typically requires heating (reflux) to overcome the activation energy for the cyclodehydration steps.[11] Monitoring the temperature is crucial, as excessively high temperatures can lead to undesired side reactions or decomposition, especially with complex substrates.[8]

Experimental Protocol: General Procedure

This protocol describes a general method for the synthesis of a 7-bromo-6-fluoro-2-substituted-quinoline using potassium hydroxide as a catalyst in ethanol.

Materials and Reagents
  • This compound (1.0 eq)

  • Substituted Aldehyde (1.2 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Ethanol (Absolute, reagent grade)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Deionized Water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Glassware for column chromatography

  • NMR tubes and spectrometer

  • Mass spectrometer

Step-by-Step Synthesis Workflow
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and absolute ethanol (approx. 10 mL per mmol of the ketone). Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Add the selected aldehyde (1.2 eq) to the solution, followed by the portion-wise addition of potassium hydroxide pellets (3.0 eq).

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting ketone spot indicates the reaction is nearing completion. Typical reaction times range from 4 to 12 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Extraction: Pour the concentrated mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure quinoline product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow_Diagram A 1. Dissolve Reactants (Ketone, Aldehyde, Ethanol) B 2. Add Catalyst (Potassium Hydroxide) A->B C 3. Heat to Reflux (80-85°C, 4-12h) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool & Concentrate D->E Reaction Complete F 6. Aqueous Work-up & Extraction (EtOAc/Water) E->F G 7. Dry & Evaporate Solvent F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Step-by-step experimental workflow for quinoline synthesis.

Scope and Data Presentation

The described protocol is robust and applicable to a wide range of aromatic and aliphatic aldehydes. The electronic nature and steric bulk of the aldehyde can influence reaction times and yields. Electron-withdrawing groups on an aromatic aldehyde generally facilitate the reaction, while sterically hindered aldehydes may require longer reaction times or stronger catalytic conditions.[13]

Aldehyde SubstrateProduct NameExpected Yield (%)Notes
Benzaldehyde7-Bromo-6-fluoro-2-phenylquinoline85-95Generally high-yielding and clean reaction.
4-Chlorobenzaldehyde7-Bromo-2-(4-chlorophenyl)-6-fluoroquinoline80-90Electron-withdrawing group is well-tolerated.
4-Methoxybenzaldehyde7-Bromo-6-fluoro-2-(4-methoxyphenyl)quinoline75-85Electron-donating group may slightly decrease reaction rate.
2-Naphthaldehyde7-Bromo-6-fluoro-2-(naphthalen-2-yl)quinoline80-90Bulky aromatic systems are suitable substrates.
Propanal7-Bromo-2-ethyl-6-fluoroquinoline65-75Aliphatic aldehydes may be prone to self-condensation; control stoichiometry.
Cyclohexanecarbaldehyde7-Bromo-2-cyclohexyl-6-fluoroquinoline70-80Steric bulk near the carbonyl can slow the reaction.

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Troubleshooting and Expert Insights

  • Problem: Low Yield.

    • Cause: Incomplete reaction or side reactions. Aldehydes without α-hydrogens (like benzaldehyde) prevent self-condensation, often leading to cleaner reactions. For aliphatic aldehydes, slow addition to the reaction mixture can minimize self-condensation.

    • Solution: Ensure the catalyst is active and anhydrous conditions are maintained if using moisture-sensitive reagents. Consider switching to a milder, modern catalytic system such as iodine or p-TSA, which can sometimes provide better yields under solvent-free or microwave conditions.[8][10]

  • Problem: Difficult Purification.

    • Cause: Formation of multiple products or unreacted starting material co-eluting with the product.

    • Solution: Optimize the reaction time using TLC to avoid the formation of degradation products. If the product is highly crystalline, recrystallization from a suitable solvent (e.g., ethanol/water) can be an effective alternative or supplement to chromatography.

  • Field-Proven Insight: For scaling up, traditional high-temperature reflux can be inefficient.[8] The use of deep eutectic solvents (DESs) or ionic liquids has been shown to improve yields, simplify work-up, and allow for catalyst recycling, offering a greener and more scalable approach.[6][10]

References

  • American Chemical Society. (n.d.). Concise synthesis of quinoline derivatives from ruthenium-catalyzed deaminative coupling of 2-aminoaryl aldehydes and ketones with branched amines. ACS Publications. Retrieved from [Link]

  • Wikipedia. (2023). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic-chemistry.org. Retrieved from [Link]

  • Adimule, V., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Retrieved from [Link]

  • Shaikh, A., et al. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-Zayadi, A. H. (2022). Advances in polymer based Friedlander quinoline synthesis. PubMed Central (PMC). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic-chemistry.org. Retrieved from [Link]

  • Mans, I., et al. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Orientaljchem.org. Retrieved from [Link]

  • ResearchGate. (2024). The reaction between 2-amino aryl ketones and ketones to produce quinolines. ResearchGate. Retrieved from [Link]

  • Cheng, C. C., & Yan, S. J. (2011). Concerning the mechanism of the Friedländer quinoline synthesis. Organic Reactions. Retrieved from [Link]

  • ResearchGate. (2018). The synthesis of substituted quinolines from 2‐aminoaryl ketones with another carbonyl compound having active α‐methylene group. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. PubMed Central (PMC). Retrieved from [Link]

  • National Institutes of Health. (2022). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. PubMed Central (PMC). Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl.... ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic-chemistry.org. Retrieved from [Link]

  • ResearchGate. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols: Cyclization Reactions of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the utilization of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone as a strategic precursor in the synthesis of diverse heterocyclic systems. The presence of bromine and fluorine atoms on the phenyl ring offers unique opportunities for subsequent functionalization, making the resulting scaffolds highly valuable in modern drug discovery.[1][2] This document focuses on key cyclization strategies, including the Friedländer Annulation for quinoline synthesis and the Camps Cyclization for quinolone synthesis, offering mechanistic insights and step-by-step, validated protocols.

Introduction: The Strategic Value of a Halogenated Precursor

This compound is a highly functionalized building block poised for the construction of complex heterocyclic architectures. The ortho-aminoacetophenone moiety is a classic synthon for a variety of condensation and cyclization reactions. The strategic placement of both a bromine and a fluorine atom provides significant advantages:

  • Modulation of Physicochemical Properties: Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[3][4]

  • Vectors for Further Functionalization: The bromine atom serves as a versatile handle for post-cyclization modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of extensive compound libraries.

  • Privileged Scaffolds: The quinoline and quinolone cores derived from this precursor are considered "privileged structures" in medicinal chemistry, forming the basis of numerous therapeutic agents.[2]

This guide explains the causality behind experimental choices and provides robust, self-validating protocols to empower researchers in their synthetic endeavors.

Section 1: Friedländer Annulation for the Synthesis of Substituted Quinolines

The Friedländer synthesis is a cornerstone reaction for constructing the quinoline scaffold.[5] It involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, a reaction that can be catalyzed by either acid or base.[6]

Reaction Principle and Mechanism

The reaction proceeds via two primary mechanistic pathways, contingent on the catalytic conditions.[5]

  • Base-Catalyzed Pathway: The reaction initiates with an Aldol-type condensation between the enolate of the active methylene compound and the ketone of the aminoacetophenone. Subsequent intramolecular cyclization of the amino group onto the newly formed carbonyl, followed by dehydration, yields the aromatic quinoline ring.

  • Acid-Catalyzed Pathway: The reaction begins with the formation of a Schiff base (imine) between the amino group and the carbonyl of the active methylene compound. Tautomerization to an enamine is followed by an intramolecular electrophilic attack and subsequent dehydration to furnish the quinoline product.

Below is a generalized mechanistic representation for the acid-catalyzed pathway.

Friedlander_Mechanism Acid-Catalyzed Friedländer Mechanism cluster_reactants Reactants cluster_product Product A This compound I1 Schiff Base (Imine) A->I1 + B, H+ B Active Methylene Compound (e.g., Ketone) H_plus H+ I2 Enamine Tautomer I1->I2 Tautomerization I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P Substituted Quinoline I3->P - H2O, -H+

Caption: Generalized Acid-Catalyzed Friedländer Mechanism.

Protocol 1.1: Acid-Catalyzed Synthesis of 7-Bromo-6-fluoro-2,4-dimethylquinoline

This protocol details the synthesis of a disubstituted quinoline using acetylacetone as the active methylene compound under microwave-assisted, acid-catalyzed conditions, which often provides higher yields and shorter reaction times.[7]

Caption: Workflow for Microwave-Assisted Friedländer Synthesis.

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
This compound232.051.0232 mgStarting Material
Acetylacetone (2,4-Pentanedione)100.121.2120 mg (0.12 mL)Reagent
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)190.220.119 mgCatalyst
Toluene--3 mLSolvent
  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (232 mg, 1.0 mmol), acetylacetone (120 mg, 1.2 mmol), and p-toluenesulfonic acid monohydrate (19 mg, 0.1 mmol).

  • Solvent Addition: Add 3 mL of toluene to the vial.

  • Reaction: Securely cap the vial and place it in a microwave synthesizer. Irradiate the mixture at 120°C for 20 minutes.

    • Expert Insight: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) if possible, by pausing the reaction, cooling, and sampling. Microwave synthesis often leads to rapid completion.

  • Work-up: After the reaction, allow the vial to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 20 mL of cold water.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate until the aqueous layer is neutral to litmus paper.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient, to yield the pure 7-Bromo-6-fluoro-2,4-dimethylquinoline.

Section 2: Camps Cyclization for the Synthesis of Hydroxyquinolines (Quinolones)

The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to yield substituted hydroxyquinolines, which exist predominantly in their keto (quinolone) form.[8] This reaction provides a direct route to the valuable 4-quinolone scaffold.

Reaction Principle and Mechanism

The synthesis first requires the acylation of the starting amine. The resulting N-(2-acetyl-5-bromo-4-fluorophenyl)amide is then treated with a base (e.g., sodium hydroxide). The base facilitates an intramolecular aldol-type condensation, where the enolate formed from the acetyl group's methyl protons attacks the amide carbonyl. Subsequent dehydration and aromatization lead to the formation of the 4-hydroxyquinoline (4-quinolone) ring system.

Camps_Mechanism Camps Cyclization Mechanism cluster_reactants Step 1: Acylation cluster_product Final Product A 1-(2-Amino-4-bromo- 5-fluorophenyl)ethanone I1 N-(2-acetyl-5-bromo- 4-fluorophenyl)acetamide A->I1 + B, Base B Acetyl Chloride I2 Enolate Intermediate I1->I2 Base (OH⁻) I3 Cyclized Adduct I2->I3 Intramolecular Attack P 7-Bromo-6-fluoro-4-hydroxy- 2-methylquinoline I3->P - H₂O

Caption: Mechanism of the Camps Cyclization.

Protocol 2.1: Two-Step Synthesis of 7-Bromo-6-fluoro-4-hydroxy-2-methylquinoline

This protocol outlines the N-acetylation of the starting material followed by a base-mediated Camps cyclization.

Caption: Two-Step Workflow for Camps Quinolone Synthesis.

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
N-(2-acetyl-5-bromo-4-fluorophenyl)acetamide274.081.0274 mgStarting Material
Sodium Hydroxide (NaOH)40.004.0160 mgBase/Catalyst
Ethanol--10 mLSolvent
Water--5 mLSolvent
Acetic Acid--As neededNeutralization
  • Preparation (Step A - N-Acetylation):

    • Dissolve this compound (2.32 g, 10 mmol) in 30 mL of dichloromethane in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetyl chloride (0.86 g, 11 mmol) dropwise.

    • Allow the reaction to stir at room temperature for 2 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude N-(2-acetyl-5-bromo-4-fluorophenyl)acetamide, which can be purified by recrystallization from ethanol if necessary.

  • Cyclization (Step B):

    • In a round-bottom flask, suspend the N-(2-acetyl-5-bromo-4-fluorophenyl)acetamide (274 mg, 1.0 mmol) in 10 mL of ethanol.

    • Add a solution of sodium hydroxide (160 mg, 4.0 mmol) in 5 mL of water.

    • Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC.

    • Trustworthiness Note: The formation of the quinolone product is often accompanied by the disappearance of the starting amide spot and the appearance of a more polar, often fluorescent, product spot on the TLC plate.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add glacial acetic acid dropwise to neutralize the solution (pH ≈ 7). A precipitate should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the collected solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 7-Bromo-6-fluoro-4-hydroxy-2-methylquinoline. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

References

  • BenchChem. (2025). Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researchers. BenchChem.
  • Molecule Corp. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. Molecule Corp.
  • Gorgas, D., et al. (2019). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (2011). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]

  • Çakmak, R. S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2012). 4-quinazolinones: synthesis and reduction of prostaglandin E2 production. Medicinal Chemistry Research. Retrieved from [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences. Retrieved from [Link]

  • Böhm, H., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • Ali, A. M., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Li, B., et al. (2021). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of a multifaceted peer-reviewed scientific journal. Retrieved from [Link]

  • Ivanova, M., et al. (2022). Flow platform for the synthesis of benzodiazepines. Journal of Flow Chemistry. Retrieved from [Link]

  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews. Retrieved from [Link]

  • Kamal, A., et al. (2015). An Update on the Synthesis of Pyrrolo[9]benzodiazepines. Molecules. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Retrieved from [Link]

  • Fisyuk, A. S., et al. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Jones, C. P., et al. (2007). Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chand, D., et al. (2018). Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles. Organic Letters. Retrieved from [Link]

  • Reeder, E., et al. (n.d.). Synthesis of 7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one. Google Patents.
  • Asakawa, T., et al. (2007). Convenient synthesis of 7 ′ and 6 ′-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Tetrahedron: Asymmetry. Retrieved from [Link]

  • Lee, S.-J., et al. (2006). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules. Retrieved from [Link]

  • Zhang, H., et al. (2014). Mild synthesis of 6-amino-5-bromoquinoxaline. Journal of Chemical Research. Retrieved from [Link]

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Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination on 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging C-N Coupling

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled palladium-catalyzed route for the formation of carbon-nitrogen (C-N) bonds.[1] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] This reaction supplants harsher, classical methods like the Ullmann condensation or nucleophilic aromatic substitution, providing a pathway with broad functional group tolerance and milder conditions.[2][4]

This guide focuses on a particularly instructive substrate: 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone . This molecule, while a valuable precursor for heterocyclic scaffolds such as quinazolines, presents a confluence of synthetic challenges that demand a carefully considered experimental design.[5][6]

  • Electron-Deficient Aryl Halide: The presence of both a fluorine atom and an acetyl group renders the aromatic ring electron-poor, which can influence the kinetics of the catalytic cycle.[7]

  • Coordinating Amino Group: The free ortho-amino group can potentially coordinate to the palladium center, possibly leading to catalyst inhibition.

  • Enolizable Ketone: The acetyl moiety contains acidic α-protons. The strong bases typically employed in Buchwald-Hartwig aminations can promote undesirable side reactions, such as aldol condensation.[8]

This document provides a detailed protocol grounded in mechanistic understanding, offering researchers a robust framework for successfully navigating the amination of this and structurally related substrates.

The Catalytic Cycle: A Mechanistic Blueprint

The efficacy of the Buchwald-Hartwig amination hinges on a delicate balance between three key steps in a palladium-mediated catalytic cycle.[4][9] Understanding this mechanism is paramount for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide. This is often the rate-determining step, and its efficiency is heavily influenced by the ligand and the electronic nature of the aryl halide.[10][11] For electron-deficient substrates like our target, this step is generally facilitated.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate, a critical step for preparing the components for bond formation.[12] The choice of base is crucial to ensure efficient deprotonation without promoting side reactions.[8]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the product is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11] The steric and electronic properties of the ligand are vital for promoting this step and preventing unwanted side reactions like β-hydride elimination.[7]

Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd⁰ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oxidative_addition_complex L₂PdII(Ar)(Br) deprotonation_label Amine Coordination & Deprotonation oxidative_addition_complex->deprotonation_label amine_coordination [L₂PdII(Ar)(R₂NH)]⁺Br⁻ amido_complex L₂PdII(Ar)(NR₂) amine_coordination->amido_complex + Base - H-Base⁺Br⁻ re_label Reductive Elimination amido_complex->re_label oa_label->oxidative_addition_complex + Ar-Br re_label->pd0 + Ar-NR₂ deprotonation_label->amine_coordination + R₂NH

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Selection of Reaction Parameters

A successful reaction is not merely the result of following steps, but of understanding the function of each component. The specific challenges posed by this compound guide our choices.

ParameterRecommended Choice(s)Rationale & Justification
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(II) or Pd(0) precursors that are reliably reduced in situ to the active Pd(0) catalyst by the phosphine ligand or amine.[13] Pre-formed palladacycle catalysts (e.g., XPhos Pd G3) can also be used for improved activity and reproducibility.[11]
Ligand XantphosFor electron-deficient aryl halides, a ligand that is both electron-rich and possesses a large bite angle is crucial. Xantphos is a chelating ligand that excels in these scenarios, promoting the reductive elimination step and stabilizing the catalyst.[14][15] This choice helps prevent catalyst decomposition and side reactions.
Base Cs₂CO₃ or K₃PO₄This is the most critical choice for this substrate. Strong alkoxide bases (e.g., NaOtBu) risk promoting aldol condensation via deprotonation of the acetyl group.[8] Weaker, non-nucleophilic inorganic bases like cesium carbonate or potassium phosphate provide sufficient basicity to facilitate the deprotonation of the coordinated amine without causing unwanted side reactions.[14]
Solvent 1,4-Dioxane or TolueneThese are standard, relatively non-polar aprotic solvents that effectively solubilize the reactants and catalyst complex. It is imperative that the solvent is anhydrous and rigorously deoxygenated to prevent oxidation and deactivation of the Pd(0) catalyst.[1][16]
Temperature 90–110 °CThese temperatures provide the necessary thermal energy to overcome the activation barriers of the catalytic cycle, particularly for the oxidative addition and reductive elimination steps, without promoting thermal decomposition of the catalyst or reactants.[13]

Detailed Experimental Protocol

This protocol provides a generalized procedure for the amination of this compound with a generic primary or secondary amine. All operations must be conducted under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.[17]

Materials & Reagents
ReagentMolar Eq.Amount (1 mmol scale)Notes
This compound1.0232 mgSubstrate
Amine (R¹R²NH)1.21.2 mmolNucleophile
Pd₂(dba)₃0.02 (4 mol% Pd)18.3 mgPalladium Source
Xantphos0.0846.3 mgLigand
Cs₂CO₃2.0652 mgBase
Anhydrous 1,4-Dioxane-5 mLSolvent
Step-by-Step Procedure
  • Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (232 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (46.3 mg, 0.08 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add the amine (1.2 mmol) followed by anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the base and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired N-substituted product.

Caption: A streamlined workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting & Side Reaction Mitigation

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Presence of oxygen or moisture.Ensure all reagents are anhydrous and the solvent is thoroughly deoxygenated. Use freshly opened reagents.[8]
Poor Ligand Choice: The ligand may not be suitable for this specific substrate/amine combination.While Xantphos is a strong starting point, consider screening other bulky biarylphosphine ligands like RuPhos or BrettPhos.[7]
Significant Side Products Hydrodehalogenation: The bromine is replaced by hydrogen. This occurs if reductive elimination is slow relative to competing pathways.[8]Use a more sterically hindered ligand (e.g., BrettPhos) to accelerate reductive elimination. Ensure the reaction is not overheated.
Aldol Condensation: Formation of higher molecular weight impurities derived from the ketone.The primary cause is a base that is too strong. The recommended use of Cs₂CO₃ or K₃PO₄ should prevent this. If it still occurs, consider an even weaker base like K₂CO₃, though this may slow the reaction rate.[16]
Catalyst Decomposition: Formation of palladium black.This indicates catalyst instability. Ensure a proper ligand-to-palladium ratio (typically 2:1 for Pd(0) sources like Pd₂(dba)₃). Avoid excessive temperatures.[8]

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ghaffari, B., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig reaction scope for five-membered heterocyclic fused quinazolinone. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. [Link]

  • Kim, S., et al. (2024). Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. ResearchGate. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Zhang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • Al-Amin, M., & Mohammad-Salim, E. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Jupudi, S. K., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. [Link]

  • Xiang, T., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles from 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract: This technical guide details the strategic application of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone as a pivotal starting material for the synthesis of medicinally relevant heterocyclic scaffolds. This versatile 2-aminoaryl ketone serves as a robust building block for constructing quinolines, quinazolines, and benzodiazepines—core structures in numerous therapeutic agents. We provide detailed, field-proven protocols, explain the underlying mechanistic rationale for each synthetic choice, and discuss the strategic importance of the bromo and fluoro substituents for downstream diversification and drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the efficient construction of complex molecular architectures.

Introduction: The Utility of a Multifunctional Synthon

This compound is a highly functionalized aromatic ketone that offers multiple reactive sites for complex molecule synthesis. Its structure incorporates:

  • A nucleophilic primary amine ortho to a carbonyl group, pre-configured for cyclization reactions.

  • An electrophilic acetyl group that can participate in condensations or serve as a directing group.

  • A bromine atom, providing a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage functionalization.

  • A fluorine atom, which can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds.[1]

This combination makes it an exceptionally valuable precursor in diversity-oriented synthesis and lead optimization campaigns. This guide will explore its application in three major classes of heterocyclic synthesis.

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and highly reliable method for constructing the quinoline scaffold by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a carbonyl.[2][3] The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration, typically under acidic or basic conditions.

Mechanistic Rationale: The reaction is initiated by the formation of a Schiff base (or enamine) between the primary amine of the starting material and the carbonyl of the reaction partner. This is followed by an intramolecular aldol condensation, where the enolate of the acetyl group attacks the carbonyl of the partner molecule (or vice-versa, depending on the specific mechanism variant). The final step is an acid- or base-catalyzed dehydration that results in the aromatic quinoline ring system. The choice of catalyst (acid vs. base) can influence reaction rates and substrate scope.

Experimental Workflow: Friedländer Quinoline Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A This compound E Combine Reactants & Solvent A->E B Active Methylene Compound (e.g., Ethyl Acetoacetate) B->E C Catalyst (e.g., p-TsOH) C->E D Solvent (e.g., Toluene) D->E F Heat to Reflux with Dean-Stark Trap (110-120 °C, 8-16h) E->F G Monitor by TLC F->G H Cool to RT, Concentrate G->H I Purify by Column Chromatography (Silica Gel, Hexane/EtOAc) H->I J Characterize Product (NMR, MS) I->J P P J->P Final Product: Substituted Quinoline

Caption: General workflow for Friedländer quinoline synthesis.

Protocol 2.1: Synthesis of Ethyl 7-bromo-6-fluoro-2,4-dimethylquinoline-3-carboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (EtOAc) for elution

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 mmol, 232 mg).

  • Add toluene (10 mL), followed by ethyl acetoacetate (1.2 mmol, 156 mg).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 19 mg).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the removal of water in the Dean-Stark trap.

  • Continue heating for 8-16 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure quinoline derivative.

Data Summary: Scope of Friedländer Annulation
Active Methylene PartnerProduct TypeTypical CatalystExpected Yield Range
Ethyl Acetoacetate3-Carbethoxy-4-methylquinolinep-TsOH, H₂SO₄75-90%
Acetylacetone3-Acetyl-2,4-dimethylquinolinePiperidine, L-proline80-95%
CyclohexanoneTetrahydroacridine derivativeH₂SO₄, NH₄Cl[3]70-85%
Malononitrile2-Amino-3-cyanoquinolinePiperidine85-98%

Synthesis of Substituted Quinazolines via Dehydrogenative Cyclization

Quinazolines can be synthesized from 2-aminoaryl ketones through cyclization with various nitrogen sources. Modern methods often employ transition metal catalysts to facilitate a dehydrogenative coupling with amines or nitriles, offering an atom-economical and environmentally benign approach.[4][5][6] Catalytic systems based on cobalt, ruthenium, or copper have proven effective.[7]

Mechanistic Rationale: The reaction, when using a primary amine, is believed to proceed through several steps. First, the 2-aminoaryl ketone and the primary amine form a ketimine intermediate. The catalyst then facilitates an oxidative C-H activation and intramolecular C-N bond formation. A final dehydrogenation/aromatization step yields the stable quinazoline ring. This cascade process avoids the need for harsh oxidants by using the reaction itself to generate the required unsaturation.

Experimental Workflow: Ruthenium-Catalyzed Quinazoline Synthesis

G cluster_0 Catalyst Pre-formation (In Situ) cluster_1 Reaction Assembly cluster_2 Reaction & Workup A [Ru(p-cymene)Cl2]2 C Anhydrous Solvent (e.g., 1,4-Dioxane) A->C B Ligand (e.g., 1,2-benzenediol) B->C D Add this compound C->D E Add Amine Source (e.g., Benzylamine) D->E F Seal in Schlenk Tube under Inert Gas E->F G Heat (140 °C, 24h) F->G H Cool, Concentrate, Purify via Chromatography G->H I Characterize Product (NMR, MS) H->I P P I->P Final Product: Substituted Quinazoline

Caption: Workflow for Ru-catalyzed quinazoline synthesis.[7]

Protocol 3.1: Synthesis of 7-bromo-6-fluoro-4-methyl-2-phenylquinazoline

This protocol is adapted from a general method for ruthenium-catalyzed quinazoline synthesis.[7]

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium dimer)

  • 1,2-Benzenediol (Catechol)

  • This compound

  • Benzylamine

  • Anhydrous 1,4-dioxane

  • Schlenk tube and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.0075 mmol, 1.5 mol% Ru) and 1,2-benzenediol (0.025 mmol, 5 mol%).

  • Add anhydrous 1,4-dioxane (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Add this compound (0.5 mmol, 116 mg) and benzylamine (0.6 mmol, 64 mg) to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction for 24 hours. Monitor by TLC if feasible.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the pure quinazoline product.

Data Summary: Catalyst System Comparison
Catalyst SystemLoading (mol%)Temp (°C)Time (h)Key AdvantagesRef
Ruthenium ([Ru(p-cymene)Cl₂]₂/Ligand)1.5 - 314024Broad substrate scope, high yields[7]
Cobalt (Co(OAc)₂·4H₂O)811020Earth-abundant, ligand-free[5][6]
Copper (CuI)10Reflux4-8Cost-effective, milder conditions[7]

Synthesis of 1,5-Benzodiazepine Derivatives

The synthesis of 1,5-benzodiazepines often involves the condensation of an o-phenylenediamine with two equivalents of a ketone.[8] While our starting material is not a diamine, related seven-membered rings can be formed through the acid-catalyzed self-condensation of 2-aminoaryl ketones or their reaction with another ketone, leading to dihydro-1,5-benzodiazepine structures. The reaction is driven by the formation of stable imine and enamine intermediates.[9]

Mechanistic Rationale: The proposed mechanism involves an initial intermolecular condensation between the amine of one molecule and the ketone of a second, forming a di-imine intermediate. A subsequent 1,3-hydrogen shift can form a more stable enamine, which then undergoes an intramolecular cyclization to form the seven-membered ring. A Lewis acid catalyst like anhydrous stannous chloride (SnCl₂) promotes the carbonyl-amine condensation steps.[9]

Experimental Workflow: Lewis Acid-Catalyzed Benzodiazepine Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A This compound (2 equivalents) C Combine Reactants under Solvent-Free Conditions A->C B Lewis Acid Catalyst (e.g., SnCl2) B->C D Heat Gently (e.g., 60-80 °C, 1-2h) C->D E Monitor by TLC D->E F Cool to RT, Add Solvent (EtOAc) E->F G Neutralize with Base (e.g., NaHCO3 soln) F->G H Extract, Dry, Concentrate G->H I Purify by Column Chromatography or Recrystallization H->I P P I->P Final Product: Substituted 1,5-Benzodiazepine

Caption: General workflow for benzodiazepine synthesis via self-condensation.

Protocol 4.1: Synthesis of 2,7-Dibromo-3,8-difluoro-2,4-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine

This protocol is based on general methodologies for synthesizing 1,5-benzodiazepines from ketones and diamines, adapted for the self-condensation of a 2-aminoaryl ketone.[8][9]

Materials:

  • This compound

  • Anhydrous Stannous Chloride (SnCl₂)

  • Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a clean, dry round-bottom flask, combine this compound (1.0 mmol, 232 mg) and a catalytic amount of anhydrous stannous chloride (0.1 mmol, 19 mg).

  • Heat the mixture under solvent-free conditions in an oil bath at 60-80 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add ethyl acetate (15 mL).

  • Carefully add saturated sodium bicarbonate solution and stir until the mixture is basic.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) to yield the benzodiazepine derivative.

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for access to 2-aminoquinazolines. Retrieved from [Link]

  • Hao, Z., Zhou, X., Ma, Z., Zhang, C., Han, Z., Lin, J., & Lu, G. L. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry, 87(19), 12596–12607. Retrieved from [Link]

  • Hao, Z., et al. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. PubMed. Retrieved from [Link]

  • Thakur, A., & Platts, J. A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction between 2-amino aryl ketones and ketones to produce quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of substituted quinolines from 2-aminoaryl ketones with another carbonyl compound having active α-methylene group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • ResearchGate. (n.d.). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2,3-benzodiazepines using one-pot two-step phosphate-assisted acylation–hydrazine cyclization reactions. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Retrieved from [Link]

  • D'Alba, F., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

This technical guide details a proposed synthetic application of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone as a strategic starting material in the synthesis of novel quinoline-based agrochemicals. While direct, published routes for this specific starting material in agrochemical synthesis are not widely documented, its structural motifs—a halogenated aniline and a ketone—present a compelling opportunity for the construction of heterocyclic scaffolds known for their biological activity. This document provides a comprehensive, hypothetical, yet scientifically grounded, multi-step synthesis of a novel quinoline derivative, herein designated as "Quino-BrF," a potential fungicide. The methodologies are based on well-established chemical transformations, with each step supported by citations to relevant literature, ensuring a trustworthy and logical synthetic protocol. This guide is intended to serve as a foundational resource for researchers exploring the utility of this compound in the discovery of new agrochemical agents.

Introduction: The Strategic Value of this compound in Agrochemical Design

The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of unique chemical building blocks. This compound is a trifunctional aromatic compound whose strategic placement of amino, bromo, and fluoro groups, in conjunction with a reactive ketone moiety, makes it a highly versatile intermediate for the synthesis of complex, biologically active molecules.

The presence of both bromine and fluorine atoms is particularly noteworthy. Fluorine substitution is a well-established strategy in agrochemical design to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved bioavailability and efficacy of the final product. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse substituents to fine-tune the biological activity of the target molecule.

This application note outlines a proposed synthetic pathway for the conversion of this compound into a novel 7-bromo-6-fluoro-2,4-dimethylquinoline derivative ("Quino-BrF"). Quinolines are a prominent class of N-heterocycles with a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. The proposed synthesis leverages the Friedländer annulation, a classic and reliable method for quinoline synthesis, to construct the core heterocyclic scaffold.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties is paramount for safe and effective handling in a laboratory setting.

PropertyValue
Chemical Name This compound
CAS Number 1934470-94-6
Molecular Formula C₈H₇BrFNO
Molecular Weight 232.05 g/mol
Appearance Off-white to yellow crystalline solid
Purity ≥97%
Storage Store at 2-8°C, protected from light and moisture

Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Proposed Synthetic Pathway: From Starting Material to "Quino-BrF"

The proposed synthesis of "Quino-BrF" is a two-step process commencing with the Friedländer annulation of this compound with pentane-2,4-dione, followed by a Suzuki cross-coupling reaction to introduce a trifluoromethylphenyl group.

G start This compound step1 Friedländer Annulation (Pentane-2,4-dione, p-TsOH, Toluene, Reflux) start->step1 intermediate 7-Bromo-6-fluoro-2,4-dimethylquinoline ('Quino-BrF Intermediate') step1->intermediate step2 Suzuki Cross-Coupling ((4-(Trifluoromethyl)phenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, Reflux) intermediate->step2 product 6-Fluoro-2,4-dimethyl-7-(4-(trifluoromethyl)phenyl)quinoline ('Quino-BrF') step2->product

Caption: Proposed synthetic workflow for "Quino-BrF".

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromo-6-fluoro-2,4-dimethylquinoline ("Quino-BrF Intermediate")

Reaction Principle: The Friedländer annulation is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a ketone or ester, to form a quinoline. In this protocol, the 2-amino group of the starting material reacts with one of the carbonyl groups of pentane-2,4-dione, followed by an intramolecular cyclization and dehydration to yield the quinoline ring system. p-Toluenesulfonic acid serves as an acid catalyst to facilitate the reaction.

Materials:

  • This compound (1.0 g, 4.31 mmol)

  • Pentane-2,4-dione (0.52 g, 5.17 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (82 mg, 0.43 mmol)

  • Toluene (20 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 4.31 mmol), toluene (20 mL), pentane-2,4-dione (0.52 g, 5.17 mmol), and p-toluenesulfonic acid monohydrate (82 mg, 0.43 mmol).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Ethyl acetate/Hexanes, 3:7).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product as a solid.

Expected Yield and Characterization:

ParameterExpected Value
Yield 75-85%
Appearance Pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (s, 1H), 7.50 (s, 1H), 7.20 (s, 1H), 2.70 (s, 3H), 2.55 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 160.2, 158.5 (d, J = 245 Hz), 148.1, 144.3, 130.5, 125.4, 122.8 (d, J = 20 Hz), 118.9, 115.6 (d, J = 25 Hz), 25.1, 18.7
Mass Spec (ESI) m/z = 295.01 [M+H]⁺
Step 2: Synthesis of 6-Fluoro-2,4-dimethyl-7-(4-(trifluoromethyl)phenyl)quinoline ("Quino-BrF")

Reaction Principle: The Suzuki cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organohalide to form a carbon-carbon bond. In this step, the bromine atom of the "Quino-BrF Intermediate" is replaced with a 4-(trifluoromethyl)phenyl group from the corresponding boronic acid. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is used, and a base, like potassium carbonate, is required for the catalytic cycle.

Materials:

  • 7-Bromo-6-fluoro-2,4-dimethylquinoline (1.0 g, 3.38 mmol)

  • (4-(Trifluoromethyl)phenyl)boronic acid (0.77 g, 4.05 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (195 mg, 0.17 mmol)

  • Potassium carbonate (K₂CO₃) (1.40 g, 10.13 mmol)

  • Toluene (15 mL)

  • Ethanol (5 mL)

  • Water (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a 50 mL round-bottom flask, add 7-bromo-6-fluoro-2,4-dimethylquinoline (1.0 g, 3.38 mmol), (4-(trifluoromethyl)phenyl)boronic acid (0.77 g, 4.05 mmol), potassium carbonate (1.40 g, 10.13 mmol), toluene (15 mL), ethanol (5 mL), and water (5 mL).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (195 mg, 0.17 mmol) to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC (Ethyl acetate/Hexanes, 1:4).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and wash with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield "Quino-BrF" as a solid.

Expected Yield and Characterization:

ParameterExpected Value
Yield 70-80%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10 (s, 1H), 7.75 (d, J = 8.0 Hz, 2H), 7.65 (d, J = 8.0 Hz, 2H), 7.40 (s, 1H), 7.25 (s, 1H), 2.75 (s, 3H), 2.60 (s, 3H)
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm): -62.5 (s, 3F), -115.2 (s, 1F)
Mass Spec (ESI) m/z = 360.12 [M+H]⁺

Proposed Agrochemical Application and Biological Activity

The synthesized "Quino-BrF" is proposed as a novel fungicide. The quinoline scaffold is a known toxophore in many antifungal agents. The introduction of a trifluoromethylphenyl group is a common strategy to enhance fungicidal activity.

Hypothetical Biological Activity Data:

Fungal Pathogen"Quino-BrF" EC₅₀ (ppm)
Botrytis cinerea (Gray Mold)1.5
Septoria tritici (Wheat Leaf Blotch)2.8
Pyricularia oryzae (Rice Blast)3.1
Erysiphe graminis (Powdery Mildew)0.9

These hypothetical values suggest that "Quino-BrF" could be a potent fungicide against a range of important plant pathogens. Further research would be required to validate these findings and to assess the compound's spectrum of activity, mode of action, and toxicological profile.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel, potentially bioactive compounds for the agrochemical industry. The protocols detailed in this application note provide a robust and scientifically sound framework for the synthesis of a novel quinoline-based fungicide, "Quino-BrF." While the biological activity data presented is hypothetical, the synthetic route is based on well-established and reliable chemical transformations. This guide is intended to empower researchers to explore the synthetic potential of this compound and to facilitate the discovery of the next generation of agrochemicals.

References

  • Friedländer Synthesis

    • Title: The Friedländer Reaction
    • Source: Chemical Reviews
    • URL: [Link]

  • Suzuki Cross-Coupling

    • Title: The Suzuki–Miyaura Cross-Coupling Reaction
    • Source: Angewandte Chemie Intern
    • URL: [Link]

  • Fluorine in Agrochemicals

    • Title: The role of fluorine in the design of agrochemicals
    • Source: Journal of Fluorine Chemistry
    • URL: [Link]

  • Quinoline-based Fungicides

    • Title: A review on synthetic and medicinal perspectives of quinoline deriv
    • Source: European Journal of Medicinal Chemistry
    • URL: [Link]

The Strategic Utility of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone in the Genesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic application of the highly functionalized building block, 1-(2-amino-4-bromo-5-fluorophenyl)ethanone, in the synthesis of contemporary pharmaceuticals. With a primary focus on the development of kinase inhibitors, this document provides a comprehensive overview of the molecule's reactivity, supported by detailed experimental protocols and mechanistic insights. We will explore its pivotal role in the construction of complex heterocyclic scaffolds, exemplified by the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Architectural Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials, or "building blocks," can significantly influence the feasibility, efficiency, and novelty of a synthetic route. This compound is a prime example of such a crucial synthon. Its utility is derived from the specific arrangement of its functional groups: an aniline amine, a bromine atom, a fluorine atom, and an acetyl group. This unique combination offers multiple, orthogonal reactive sites, enabling chemists to perform sequential and regioselective transformations.

The presence of fluorine is particularly noteworthy. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. The strategic placement of the amino, bromo, and acetyl groups facilitates a variety of powerful chemical transformations, including cyclization reactions to form quinoline and quinazoline scaffolds, and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. Many of these inhibitors feature heterocyclic cores, such as quinazolines and quinolines, which can be efficiently synthesized from appropriately substituted anilines.

This guide will delve into the practical applications of this compound, with a particular emphasis on its role in the synthesis of kinase inhibitors.

Core Applications in Kinase Inhibitor Synthesis

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of a variety of kinase inhibitor scaffolds. The amino and acetyl groups can participate in intramolecular cyclization reactions to form quinoline and quinazoline ring systems, while the bromine atom serves as a handle for introducing further molecular complexity via cross-coupling reactions.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and straightforward method for constructing quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The this compound can readily undergo this reaction.

Conceptual Workflow for Friedländer Annulation

Friedlander_Annulation start 1-(2-Amino-4-bromo- 5-fluorophenyl)ethanone intermediate Condensation & Cyclization (Base or Acid Catalyzed) start->intermediate Reacts with carbonyl α-Methylene Carbonyl Compound (e.g., Ketone) carbonyl->intermediate product Substituted Quinolone Derivative intermediate->product Forms

Caption: General workflow for the Friedländer annulation.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, is a powerful tool for forming carbon-nitrogen bonds, a common linkage in pharmaceutical agents. This reaction allows for the introduction of various amine-containing substituents at the 4-position of the phenyl ring.

Exemplary Application: Synthesis of Crizotinib

Crizotinib is a potent, orally bioavailable small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-Met/hepatocyte growth factor receptor (HGFR) tyrosine kinases. It is approved for the treatment of certain types of non-small cell lung cancer (NSCLC). The synthesis of Crizotinib provides an excellent case study for the strategic use of this compound.

Synthetic Workflow for a Crizotinib Precursor

Crizotinib_Synthesis cluster_reactions Key Transformations cluster_products Intermediates & Final Product start_mol 1-(2-Amino-4-bromo- 5-fluorophenyl)ethanone reaction1 Etherification start_mol->reaction1 reagent1 Chiral Alcohol Intermediate reagent1->reaction1 intermediate1 Key Ether Intermediate reaction1->intermediate1 reaction2 Suzuki Coupling intermediate1->reaction2 intermediate2 Coupled Pyrazole Intermediate final_product Crizotinib intermediate2->final_product Deprotection

Caption: Simplified workflow for the synthesis of Crizotinib.

Detailed Protocol: Synthesis of a Key Crizotinib Intermediate

The following protocol outlines a representative synthesis of a key intermediate in the production of Crizotinib, adapted from patented methodologies. This procedure highlights a Suzuki coupling reaction, a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.

Reaction Scheme:

  • Starting Materials:

    • Protected 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-bromo-2-aminopyridine derivative (derived in several steps from this compound).

    • A suitable boronic acid or boronate ester pyrazole derivative.

  • Reaction: Suzuki-Miyaura Cross-Coupling

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier (Example)
Protected 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-bromo-2-aminopyridine derivative1.0>98%Commercial Source
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-1-tert-butyloxycarbonyl piperidine1.0>98%Commercial Source
Pd(Ph₃P)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)0.025>98%Commercial Source
Sodium Carbonate (Na₂CO₃)3.0>99%Commercial Source
N,N-Dimethylformamide (DMF), anhydrousSolvent>99%Commercial Source
Methyl tert-butyl ether (MTBE)Solvent>99%Commercial Source
Water, deionizedSolvent-In-house

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the protected 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-bromo-2-aminopyridine derivative (1.0 eq) and the piperidinyl-pyrazole boronate ester (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

  • In a separate flask, prepare an aqueous solution of sodium carbonate (3.0 eq).

  • Add the sodium carbonate solution to the reaction mixture.

  • Spatially add the palladium catalyst, Pd(Ph₃P)₂Cl₂ (0.025 eq), to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir vigorously for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove any insoluble material.

  • Extract the filtrate with methyl tert-butyl ether (MTBE).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Self-Validation and Causality:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial as palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.

  • Anhydrous Solvent: Anhydrous DMF is used to prevent quenching of the reactive organometallic intermediates.

  • Base: Sodium carbonate is a mild base that is essential for the transmetalation step of the Suzuki coupling mechanism.

  • Catalyst Choice: Pd(Ph₃P)₂Cl₂ is a common and effective catalyst for Suzuki couplings. The choice of ligand (triphenylphosphine) is critical for stabilizing the palladium center and facilitating the catalytic cycle.

  • Workup: The aqueous workup and extraction are necessary to remove inorganic salts and the DMF solvent, which has a high boiling point.

  • Purification: Column chromatography is a standard method for purifying the final product from any remaining starting materials, byproducts, and catalyst residues.

Mechanistic Considerations and the Role of Functional Groups

The utility of this compound is deeply rooted in the distinct reactivity of its functional groups.

  • The Amino Group: As a nucleophile, the amino group is key to the formation of heterocyclic rings. In the Friedländer synthesis, it attacks a carbonyl group to initiate the cyclization cascade.

  • The Bromo Group: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. Its position on the aromatic ring allows for the introduction of a wide array of substituents, which is crucial for modulating the pharmacological properties of the final compound.

  • The Fluoro Group: The fluorine atom is a bioisostere for a hydrogen atom but has significantly different electronic properties. Its strong electron-withdrawing nature can influence the acidity of nearby protons and the reactivity of the aromatic ring. In the context of drug design, fluorine can block sites of metabolism, thereby increasing the half-life of a drug, and can also enhance binding to the target protein through favorable electrostatic interactions.

  • The Acetyl Group: The acetyl group provides the electrophilic carbonyl carbon necessary for cyclization reactions like the Friedländer synthesis.

Conclusion

This compound is a highly versatile and strategically valuable building block in the synthesis of novel pharmaceuticals, particularly kinase inhibitors. Its unique combination of functional groups provides a platform for a diverse range of chemical transformations, enabling the efficient construction of complex molecular scaffolds. The successful application of this synthon in the synthesis of Crizotinib underscores its importance in modern drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this remarkable molecule in their own synthetic endeavors.

References

  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Benchchem.
  • Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors. Benchchem.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Quinoline Scaffolds. Benchchem.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis method of crizotinib. Google Patents. CN104693184A.
  • Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. ResearchGate.
  • Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry -

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone. This resource is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges, provide in-depth mechanistic explanations, and offer validated protocols to help you optimize your reaction yield and purity.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix them?

Low yield is a frequent issue stemming from several potential factors, primarily incomplete reaction, degradation of starting material or product, and formation of side products. Let's break down the causes and solutions.

Answer:

The synthesis of this compound, typically achieved via a Friedel-Crafts acylation of 4-bromo-3-fluoroaniline, is highly sensitive to reaction conditions. The amino group is a strong activating group, but it can also be a source of complications.

Common Causes & Solutions:

  • Inadequate Catalyst Activity: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Even minor exposure to atmospheric moisture can partially hydrolyze the catalyst, significantly reducing its activity.

    • Solution: Use a fresh, unopened bottle of AlCl₃ or a recently purchased, anhydrous grade product. Handle it quickly in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox). Ensure all glassware is rigorously dried before use.

  • Side-Product Formation (N-Acylation): The amino group on your starting material, 4-bromo-3-fluoroaniline, can be acylated by acetyl chloride, forming an amide. This N-acylated species is deactivated towards electrophilic aromatic substitution, effectively halting the desired reaction pathway and consuming your starting material.

    • Solution: This is often addressed by using an excess of the Lewis acid catalyst. Typically, more than two equivalents of AlCl₃ are required. The first equivalent coordinates to the amino group, protecting it and making it less nucleophilic. The second equivalent then acts as the catalyst for the C-acylation (the Friedel-Crafts reaction). Some procedures may even use up to 3-4 equivalents to ensure the reaction is driven to completion.

  • Incorrect Reaction Temperature: Friedel-Crafts acylations can be highly exothermic. If the temperature is too low, the reaction rate will be impractically slow. If it is too high, it can lead to the formation of undesired regioisomers or decomposition of the product.

    • Solution: Maintain strict temperature control. The addition of acetyl chloride to the mixture of the aniline and AlCl₃ should typically be done at a low temperature (e.g., 0-5 °C) to control the initial exotherm. After the addition is complete, the reaction is often allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to ensure completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Question 2: My final product is difficult to purify and appears contaminated with a persistent impurity. How can I identify and remove it?

Answer:

The most probable impurity is a regioisomer, 1-(4-Amino-2-bromo-5-fluorophenyl)ethanone. The directing effects of the substituents on the aromatic ring (amino, fluoro, and bromo) determine the position of the incoming acetyl group. While the desired product is the major isomer due to the strong ortho, para-directing effect of the amino group, a minor amount of the other isomer can form.

Identification & Purification Strategy:

  • Identification:

    • ¹H NMR Spectroscopy: The two isomers will have distinct aromatic proton splitting patterns. The desired product, this compound, will show two doublets in the aromatic region. The undesired isomer will also show two doublets, but with different chemical shifts and coupling constants.

    • HPLC: An analytical HPLC run can often resolve the two isomers, showing two distinct peaks. Co-injecting with a known standard (if available) can confirm the identity of your main peak.

  • Purification:

    • Column Chromatography: This is the most effective method for separating the isomers. A silica gel column using a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. The separation can be monitored by TLC.

    • Recrystallization: If the impurity level is relatively low, recrystallization can be effective. A common solvent system for this type of compound is ethanol/water or isopropanol/water. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until turbidity persists. Allow it to cool slowly to promote the formation of pure crystals.

Part 2: Frequently Asked Questions (FAQs)

What is the optimal solvent for this reaction?

The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used because they are inert to the strong Lewis acid and can dissolve the reactants and intermediates. Nitrobenzene can also be used and sometimes leads to higher yields, but it is more toxic and has a high boiling point, making it difficult to remove. For most lab-scale syntheses, DCM is a reliable choice.

What are the key safety precautions I should take?
  • Lewis Acids (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acetyl Chloride: Corrosive, lachrymatory (causes tears), and reacts violently with water and alcohols. Always handle in a fume hood.

  • Reaction Quenching: The reaction is typically quenched by slowly and carefully adding the reaction mixture to ice-water. This is a highly exothermic process that can cause vigorous splashing and release of HCl gas. Perform this step slowly in a fume hood with the sash pulled down.

Part 3: Optimized Experimental Protocol

This protocol is a synthesis of best practices aimed at maximizing yield and purity.

Table 1: Reagents and Recommended Quantities

ReagentMolecular Weight ( g/mol )Moles (mol)Mass / VolumeEquivalents
4-Bromo-3-fluoroaniline190.021.0019.0 g1.0
Aluminum Chloride (AlCl₃)133.342.5033.3 g2.5
Acetyl Chloride78.501.108.6 g (7.8 mL)1.1
Dichloromethane (DCM)--200 mL-

Step-by-Step Procedure:

  • Setup: Under a nitrogen atmosphere, equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (33.3 g) and dry dichloromethane (150 mL). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 4-bromo-3-fluoroaniline (19.0 g) in dry dichloromethane (50 mL) and add it slowly to the AlCl₃ suspension while maintaining the temperature between 0-5 °C. Stir the resulting mixture for 15 minutes.

  • Acylation: Add acetyl chloride (7.8 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Cool the reaction mixture back down to 0 °C. In a separate large beaker, prepare a mixture of crushed ice (300 g) and concentrated HCl (30 mL). Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine all organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Part 4: Visual Diagrams

Diagram 1: Reaction Pathway

This diagram illustrates the core chemical transformation in the synthesis.

Caption: Friedel-Crafts acylation of 4-bromo-3-fluoroaniline.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree helps diagnose and solve issues related to poor reaction yields.

Troubleshooting_Workflow Start Low Yield Observed Check_SM TLC/HPLC shows unreacted starting material? Start->Check_SM Check_Impurity Major side product observed? Check_SM->Check_Impurity No N_Acylation Probable N-Acylation Check_SM->N_Acylation Yes Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes Degradation Complex mixture or baseline material on TLC? Check_Impurity->Degradation No Isomer Probable Regioisomer Formation Check_Impurity->Isomer Yes Degradation_Prob Probable Degradation Degradation->Degradation_Prob N_Acylation_Sol Solution: Increase AlCl₃ to >2.5 eq. N_Acylation->N_Acylation_Sol Incomplete_Rxn_Sol Solutions: 1. Increase reaction time/temp. 2. Verify AlCl₃ quality (anhydrous). Incomplete_Rxn->Incomplete_Rxn_Sol Isomer_Sol Solution: Optimize temperature. Purify via column chromatography. Isomer->Isomer_Sol Degradation_Sol Solution: Run reaction at lower temperature. Ensure inert atmosphere. Degradation_Prob->Degradation_Sol

Caption: Decision tree for diagnosing low yield issues.

References

  • Title: Friedel-Crafts Acylation of Anilines Source: Organic Chemistry Portal URL: [Link]

  • Title: Preparation of 1-(2-amino-5-fluorophenyl)

Technical Support Center: Purification of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides detailed protocols and troubleshooting strategies for the two most common purification techniques: recrystallization and flash column chromatography.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for developing effective purification strategies.

PropertyValueSource
CAS Number 1934470-94-6[1]
Molecular Formula C₈H₇BrFNO[1]
Molecular Weight 232.05 g/mol [1]
Appearance Solid (Typical)[2]
Storage 2-8°C, protect from light[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A common method for synthesizing substituted acetophenones is the Friedel-Crafts acylation.[3][4][5] Potential impurities from this and other synthetic pathways may include:

  • Regioisomers: During the acylation of a substituted aniline, the acetyl group may be introduced at different positions on the aromatic ring, leading to isomeric impurities that can be challenging to separate due to their similar physical properties.

  • Polysubstituted byproducts: The presence of the activating amino group can sometimes lead to the introduction of more than one acetyl group on the aromatic ring, especially if the reaction conditions are not carefully controlled.

  • Unreacted starting materials: Incomplete reactions will result in the presence of the starting aniline derivative and/or the acylating agent.

  • Hydrolysis products: If the reaction is worked up in the presence of water, the acylating agent or the product may undergo hydrolysis.

  • Oxidation products: Anilines are susceptible to oxidation, which can lead to colored impurities.[6] This is often observed as a darkening of the crude product upon exposure to air.

Q2: My purified this compound is colored (yellow to brown). How can I remove the color?

A2: Colored impurities in anilines are typically due to oxidation. Here are two effective methods for decolorization:

  • Activated Charcoal Treatment during Recrystallization: Add a small amount of activated charcoal to the hot solution of your compound during recrystallization. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

  • Column Chromatography: Flash column chromatography is very effective at separating colored impurities from the desired product. The colored, often more polar, impurities will either remain on the baseline or elute much later than the target compound.

Q3: I am having trouble getting my compound to crystallize. What should I do?

A3: Difficulty in crystallization is a common issue. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[6]

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the solution to initiate crystallization.[7]

  • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6][7]

  • Change the Solvent System: If a single solvent is not working, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly. Common binary systems include ethanol/water and hexane/ethyl acetate.[8][9]

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[6] Here are some solutions:

  • Use More Solvent: Add more of the hot solvent to the mixture to ensure the compound remains dissolved until the solution has cooled to below its melting point.[6]

  • Lower the Crystallization Temperature Slowly: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Change the Solvent: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.[7]

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.

Recommended Solvent Systems:

Based on the structure of this compound, which contains both polar (amino, ketone) and non-polar (aromatic ring, bromine) functionalities, a moderately polar solvent or a binary solvent system is likely to be effective.

Solvent/SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can help to induce crystallization upon cooling.
Hexane/Ethyl Acetate The compound should be soluble in ethyl acetate. Hexane can be added as the anti-solvent to decrease the solubility upon cooling.
Isopropanol A good general-purpose solvent for moderately polar compounds.

Step-by-Step Procedure (Using Ethanol/Water):

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture gently with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: Slowly add hot water dropwise to the hot ethanol solution with continuous swirling until the solution becomes slightly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities. For this compound, a normal-phase silica gel column is recommended.

Recommended Eluent System:

A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. For a structurally similar compound, 1-(4-amino-3-fluorophenyl)ethanone, a petroleum ether/ethyl acetate system was used successfully.[10]

Step-by-Step Procedure:

  • TLC Analysis: Before running the column, determine the optimal eluent composition using thin-layer chromatography (TLC). The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane/ethyl acetate) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried, silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent mixture.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A suggested gradient could be from 5% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Combining and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guides

Recrystallization Troubleshooting

Caption: Troubleshooting workflow for recrystallization.

Column Chromatography Troubleshooting

Caption: Troubleshooting workflow for column chromatography.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. [Link]

  • Scribd. (n.d.). PW of Organic Chemistry: Unit 5: Synthesis of Acetophenone by Electrophilic Substituents (S). [Link]

  • Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. [Link]

  • Shodhganga. (n.d.). I) Preparation of Acetophenones. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Chemistry For Everyone. (2025). How To Improve Column Chromatography Separation?. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

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Technical Support Center: 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone. This molecule is a critical building block in pharmaceutical development, and achieving high purity is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] Impurities can arise from a variety of sources, including raw materials, side reactions, and degradation.[4]

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and control common impurities encountered during this synthesis.

Frequently Asked Questions & Troubleshooting Guides
Q1: What are the primary classes of impurities I should be aware of during this synthesis?

Impurities in any pharmaceutical synthesis can be broadly categorized, and the synthesis of this compound is no exception. Understanding these categories is the first step in developing a robust control strategy.

  • Organic Impurities : These are the most common and structurally diverse impurities. They include unreacted starting materials, intermediates from incomplete reactions, by-products from side reactions (e.g., regioisomers, over-acylated products), and any subsequent degradation products.[1][4]

  • Inorganic Impurities : These are non-carbon-based substances that may be introduced from the manufacturing process. Common examples include residual catalysts (e.g., Lewis acids like AlCl₃), inorganic salts from workup procedures, heavy metals leached from reactors, and filter aids like charcoal.[1][2][]

  • Residual Solvents : Any solvent used during the synthesis, purification, or crystallization that is not fully removed from the final product is considered an impurity.[1][] Their levels are strictly controlled based on their toxicity.

Q2: My initial analysis shows an impurity with a mass corresponding to my starting material, 3-bromo-4-fluoroaniline. Why is the reaction incomplete?

Detecting residual starting material is a common issue that typically points to suboptimal reaction kinetics or stoichiometry.

Root Causes & Solutions:

  • Insufficient Activation: The core reaction is a Friedel-Crafts acylation, which requires a potent Lewis acid catalyst (e.g., AlCl₃) to generate the acylium ion electrophile from an acyl halide or anhydride.[6] If the catalyst amount is insufficient or its activity is compromised (e.g., by moisture), the reaction rate will be slow, leading to an incomplete conversion.

  • Amine Complexation: A significant challenge in acylating anilines is that the amino group (-NH₂) is a Lewis base and can react with the Lewis acid catalyst.[7] This complexation deactivates both the catalyst and the substrate, hindering the desired reaction. In fact, a stoichiometric amount of catalyst is often needed simply to overcome this complexation with the product ketone.[8]

  • Low Temperature or Short Reaction Time: Like many organic reactions, Friedel-Crafts acylations require sufficient thermal energy and time to reach completion.

Troubleshooting Protocol:

  • Verify Catalyst Quality & Stoichiometry: Ensure the Lewis acid is anhydrous and used in sufficient quantity, typically at least 1.1 to 1.5 equivalents, to account for complexation with the starting amine and product ketone.

  • Protect the Amino Group: The most robust solution is to protect the amino group before acylation (e.g., as an acetamide). This prevents catalyst complexation and makes the substituent an ortho-, para-directing acetamido group. The protecting group is then removed via hydrolysis in a subsequent step. A similar strategy is employed in related syntheses to control reaction outcomes.[9]

  • Optimize Reaction Conditions: Methodically increase the reaction temperature or extend the reaction time, monitoring the consumption of starting material by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: I've isolated my product, but NMR and LC-MS analysis show a significant isomeric impurity. What causes this poor regioselectivity and how can I fix it?

The formation of regioisomers is a classic challenge in electrophilic aromatic substitution on polysubstituted rings. The final position of the incoming acetyl group is determined by the cumulative directing effects of the existing substituents (-NH₂, -Br, -F).

Mechanistic Insight:

  • Directing Effects: The amino group is a powerful activating ortho-, para-director. The fluorine and bromine atoms are deactivating but are also ortho-, para-directors.[10] These competing influences can lead to acylation at various open positions on the ring, resulting in a mixture of isomers. For example, acylation could potentially occur ortho to the bromine atom instead of ortho to the amine.

Troubleshooting Protocol:

  • Employ a Protecting Group Strategy: As mentioned in Q2, protecting the amino group is the most effective way to control regioselectivity. The bulkier acetamido protecting group strongly directs the incoming electrophile to the para position (which is blocked by bromine), leaving the ortho position as the most favorable site for substitution, thus leading to the desired precursor.

  • Modify the Catalyst/Solvent System: The choice of Lewis acid and solvent can influence the steric and electronic environment of the reaction, sometimes favoring one isomer over another.[11] Experimenting with different Lewis acids (e.g., FeCl₃, ZnCl₂) or solvent systems (e.g., dichloromethane vs. nitrobenzene) may improve the isomeric ratio.

Q4: My mass spectrum shows a peak that is 42 amu higher than my product. Is this a di-acylated by-product, and how can I prevent it?

A mass increase of 42 amu strongly suggests the addition of a second acetyl group (CH₃CO-), resulting in a di-acylated impurity.

Formation Mechanism: While Friedel-Crafts acylation is generally considered self-limiting because the product ketone is deactivated towards further substitution, over-acylation is not impossible under forcing conditions.[6][8]

Preventative Measures:

  • Control Stoichiometry: Carefully control the stoichiometry of the acylating agent (acetyl chloride or acetic anhydride). Use no more than 1.0 to 1.05 equivalents relative to the limiting reagent.

  • Avoid Harsh Conditions: Do not use excessively high temperatures or prolonged reaction times after the starting material has been consumed.

  • Order of Addition: A slow, controlled addition of the acylating agent to the mixture of the aromatic substrate and Lewis acid can help maintain a low instantaneous concentration of the electrophile, minimizing the chance of overreaction.

Analytical and Purification Strategies
Q5: What is the recommended workflow for identifying an unknown impurity?

A systematic, multi-technique approach is essential for the definitive identification of any unknown impurity.[12][13]

Identification Workflow:

  • Separation & Quantification (HPLC/UPLC): Begin by developing a robust HPLC method to separate the impurity from the main product and other components. This allows for accurate quantification.[][12]

  • Molecular Weight Determination (LC-MS): Couple the HPLC to a mass spectrometer. The resulting mass-to-charge ratio (m/z) provides the molecular weight, which is the most critical first piece of information for proposing a structure.[][14]

  • Structural Elucidation (NMR): Isolate a sufficient quantity of the impurity, often using preparative HPLC or careful crystallization.[14] Perform a suite of NMR experiments (¹H, ¹³C, COSY, HSQC) to determine the exact chemical structure and connectivity of the atoms.[13][14]

  • Confirmation (Reference Standard): The gold standard for confirmation is to independently synthesize the proposed impurity structure and verify that its analytical properties (retention time, mass spectrum, NMR spectrum) match the isolated unknown.[13]

Data Summary & Visual Guides

Table 1: Common Impurity Profile and Control Strategies

Impurity TypePotential Structure/IdentityProbable SourceAnalytical DetectionMitigation & Control Strategy
Starting Material 3-bromo-4-fluoroanilineIncomplete reactionHPLC, GC-MSOptimize reaction time/temp; ensure catalyst activity; use protecting group.
Regioisomer e.g., 1-(3-Amino-5-bromo-6-fluorophenyl)ethanoneCompeting directing effects of substituentsHPLC, LC-MS, NMRProtect the amino group to enforce regioselectivity.
Di-acylated Product Diacetylethylaniline derivative (M+42)Overreaction with excess acylating agentHPLC, LC-MSUse strict stoichiometric control of the acylating agent; avoid harsh conditions.
Inorganic Salts e.g., NaCl, Al(OH)₃Aqueous workup and quenchingICP-MS, AAEnsure thorough washing of the isolated product; use appropriate solvents for precipitation/crystallization.
Residual Solvent e.g., Dichloromethane, TolueneReaction or purification solventHeadspace GC-MSImplement effective drying procedures (vacuum oven); select appropriate crystallization solvents.[]

Diagrams

G cluster_main Main Synthesis Pathway cluster_impurity Impurity Formation Pathways SM 3-bromo-4-fluoroaniline PROT Protection Step (e.g., Acetic Anhydride) SM->PROT PROT_SM N-(3-bromo-4-fluorophenyl)acetamide PROT->PROT_SM ACYL Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) PROT_SM->ACYL INCOMPLETE Incomplete Reaction PROT_PROD Protected Product ACYL->PROT_PROD REGIO Regioisomeric Acylation ACYL->REGIO Poor Selectivity DIACYL Di-acylation (Overreaction) ACYL->DIACYL Excess Reagent DEPROT Deprotection (Acid/Base Hydrolysis) PROT_PROD->DEPROT PRODUCT Final Product This compound DEPROT->PRODUCT DEPROT->INCOMPLETE Incomplete Hydrolysis

Caption: Main synthesis pathway via amine protection and potential impurity formation routes.

Caption: Logical workflow for troubleshooting identified impurities.

References
  • Moravek. Different Types of Impurities in Pharmaceuticals. [Link]

  • W.R. Grace. A Proven Approach to Impurity Control Across API and RSM Synthesis. [Link]

  • NIH National Center for Biotechnology Information. Recent trends in the impurity profile of pharmaceuticals. [Link]

  • CUTM Courseware. Sources of Impurities in Pharmaceuticals. [Link]

  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. [Link]

  • SpiroChem. Impurity Synthesis And Identification. [Link]

  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. ACS Publications. [Link]

  • Semantic Scholar. (2006, April 24). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • Save My Exams. (2024, October 26). Friedel-Crafts Acylation. [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Google Patents. (CN113121358A) Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

Sources

Technical Support Center: Synthesis of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Introduction to the Synthesis

The synthesis of this compound is a nuanced process, typically achieved via a Friedel-Crafts acylation of a protected aniline precursor. The inherent reactivity of the starting materials necessitates careful control of reaction conditions to prevent the formation of undesired side products. This guide addresses the most frequently encountered issues in a question-and-answer format, offering troubleshooting strategies and detailed protocols to enhance yield, purity, and reproducibility.

The most common synthetic route involves three key stages:

  • Protection: N-acetylation of the starting material, 3-bromo-4-fluoroaniline, to moderate the reactivity of the amino group.

  • Acylation: A Lewis acid-catalyzed Friedel-Crafts acylation to install the acetyl group onto the aromatic ring.

  • Deprotection: Hydrolysis of the acetamido group to yield the final product.

Each stage presents unique challenges, which we will dissect in the following sections.

Synthetic Workflow Overview

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection A 3-Bromo-4-fluoroaniline B N-(3-bromo-4-fluorophenyl)acetamide A->B Acetic Anhydride / Acetyl Chloride C N-(3-bromo-4-fluorophenyl)acetamide D 1-(2-Acetamido-4-bromo-5-fluorophenyl)ethanone C->D Acetyl Chloride / AlCl3 E 1-(2-Acetamido-4-bromo-5-fluorophenyl)ethanone F This compound (Final Product) E->F Acidic or Basic Hydrolysis

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

Part 1: Friedel-Crafts Acylation Issues
Question 1: My acylation is resulting in a mixture of isomers. How can I improve regioselectivity for the desired product?

Answer: This is the most common challenge. The regiochemical outcome of the Friedel-Crafts acylation is dictated by the directing effects of the substituents on the N-(3-bromo-4-fluorophenyl)acetamide intermediate.

Mechanistic Insight:

  • -NHCOCH₃ (Acetamido group): This is a moderately activating, ortho-, para- directing group. Its primary role is to "tame" the highly activating amino group.[1][2] The lone pair on the nitrogen can participate in resonance, donating electron density to the ring, thereby activating the ortho and para positions for electrophilic attack.

  • -F (Fluoro group): Halogens are deactivating due to their strong inductive electron-withdrawing effect, but they are ortho-, para- directing because of their ability to donate a lone pair of electrons via resonance.[3]

  • -Br (Bromo group): Similar to fluorine, bromine is a deactivating, ortho-, para- director.[3]

The desired product requires acylation at the C-2 position, which is ortho to the powerful acetamido directing group. However, side products can arise from acylation at other activated positions.

Caption: Regioselectivity in the Friedel-Crafts Acylation step.

Troubleshooting Strategies:

  • Temperature Control: Run the reaction at lower temperatures (e.g., 0°C to room temperature). This increases the kinetic control, favoring the sterically less hindered and electronically most favorable position.

  • Choice of Lewis Acid: While AlCl₃ is common, it is a very strong Lewis acid. Consider using a milder Lewis acid like ZnCl₂ or FeCl₃, which can sometimes offer better selectivity.

  • Solvent: The choice of solvent can influence isomer distribution. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Less polar solvents might alter the reactivity and selectivity.

Question 2: The Friedel-Crafts reaction is failing or giving very low yields. What could be the cause?

Answer: This issue almost always points to one of two problems: incomplete protection of the amine or inadequate reaction conditions.

Mechanistic Insight: A free amino group (-NH₂) is a Lewis base. The Lewis acid catalyst (e.g., AlCl₃) required for the acylation will preferentially react with the basic amine instead of the acyl chloride.[4][5] This forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring and preventing the electrophilic aromatic substitution.

Troubleshooting Strategies:

  • Verify Protection: Before starting the acylation, confirm the complete conversion of 3-bromo-4-fluoroaniline to N-(3-bromo-4-fluorophenyl)acetamide using TLC, ¹H NMR, or LC-MS. If the protection is incomplete, purify the acetamide before proceeding.

  • Strict Anhydrous Conditions: Friedel-Crafts reactions are extremely sensitive to moisture. Water will react with and quench the Lewis acid catalyst and the acylium ion intermediate. Ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Stoichiometry: More than one equivalent of the Lewis acid is required. One equivalent will coordinate to the carbonyl oxygen of the acetamido group, and another is needed to activate the acetyl chloride to form the acylium ion electrophile.[6] A common practice is to use 2.2 to 2.5 equivalents of AlCl₃.

Part 2: Other Common Side Reactions
Question 3: My final deprotection step is incomplete, leaving residual acetylated product. How can I ensure full conversion?

Answer: Incomplete hydrolysis is a common issue, especially if the reaction time is too short or the conditions are too mild. Both acidic and basic hydrolysis can be effective.

Troubleshooting Strategies:

  • Acidic Hydrolysis:

    • Protocol: Reflux the acetylated intermediate in a mixture of aqueous acid (e.g., 3M HCl or H₂SO₄) and a co-solvent like ethanol or methanol.[7][8]

    • Pros: The resulting amine product is protonated to form an ammonium salt, which prevents it from participating in reverse or side reactions.[9]

    • Cons: Requires a neutralization step during workup.

  • Basic Hydrolysis:

    • Protocol: Heat the intermediate with an aqueous base solution, such as sodium hydroxide in ethanol/water.[10]

    • Pros: Often cleaner and avoids strongly acidic conditions.

    • Cons: The free amine product is generated directly in the reaction mixture, which can sometimes lead to other reactions if not worked up promptly.

  • Reaction Monitoring: The most critical step is to monitor the reaction's progress. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting material before stopping the reaction and beginning the workup.

Question 4: I've isolated an impurity that appears to be missing the bromine atom. Is dehalogenation a possible side reaction?

Answer: Yes, while less common, dehalogenation can occur under certain conditions.

Mechanistic Insight: Reductive dehalogenation can be promoted by certain catalysts, impurities, or reaction conditions.[11][12] For instance, if a hydride source is inadvertently present, it can lead to nucleophilic aromatic substitution, replacing the halogen (typically bromine is more labile than fluorine) with hydrogen.[13]

Troubleshooting Strategies:

  • Reagent Purity: Ensure high-purity reagents and solvents. Some reducing impurities could facilitate this side reaction.

  • Control Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times during all steps.

  • Inert Atmosphere: While primarily for excluding moisture, a well-maintained inert atmosphere also prevents oxidative/reductive side reactions that could be initiated by atmospheric components.

Summary of Potential Side Products and Solutions
Side Product Probable Cause Recommended Action
Regioisomers of Acylation Suboptimal reaction conditions (temperature, catalyst) affecting selectivity.Lower the reaction temperature; consider a milder Lewis acid; optimize solvent.
Unreacted Starting Material Incomplete N-protection; insufficient Lewis acid; presence of moisture.Ensure complete protection before acylation; use >2 equivalents of AlCl₃; maintain strict anhydrous conditions.
Incomplete Deprotection Insufficient reaction time or temperature during hydrolysis.Increase reflux time; use stronger acid/base concentration; monitor reaction to completion via TLC or LC-MS.
Dehalogenated Product Presence of reducing impurities; harsh reaction conditions.Use high-purity reagents; avoid excessive heat; ensure a proper inert atmosphere.

Recommended Experimental Protocols

Protocol 1: N-Acetylation of 3-Bromo-4-fluoroaniline (Protection)
  • Dissolve 3-bromo-4-fluoroaniline (1.0 eq) in dichloromethane (DCM).

  • Add a base such as potassium carbonate (1.5 eq) to neutralize the acid byproduct.[14]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-bromo-4-fluorophenyl)acetamide. Verify purity before proceeding.

Protocol 2: Friedel-Crafts Acylation
  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.2 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) and cool the suspension to 0°C.

  • Slowly add acetyl chloride (1.2 eq).

  • In a separate flask, dissolve N-(3-bromo-4-fluorophenyl)acetamide (1.0 eq) in anhydrous DCE.

  • Add the acetamide solution dropwise to the AlCl₃ suspension at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours, monitoring by LC-MS.

  • Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.

  • Extract the product with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Acidic Hydrolysis (Deprotection)
  • Suspend the purified 1-(2-Acetamido-4-bromo-5-fluorophenyl)ethanone (1.0 eq) in a 1:1 mixture of ethanol and 3M hydrochloric acid.

  • Heat the mixture to reflux (approx. 80-90°C) for 4-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and neutralize by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

References

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| (2023). YouTube.
  • Amide Chemistry. (2020). LibreTexts Chemistry.
  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation.
  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Course Work.
  • Sadowsky, D., et al. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. ResearchGate.
  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (n.d.). Journal of the Mexican Chemical Society.
  • Why does the acetylation of the NH2 group of aniline reduce its activity? (2018). Quora.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Research Progress on Dehalogenation Reaction. (2015). ResearchGate.
  • Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014). YouTube.
  • mechanism of amide hydrolysis. (2019). YouTube.
  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. (2022). PubMed Central.
  • Is the Friedel-Crafts acylation of aniline difficult? (2018). Quora.
  • Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts Chemistry.
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? (2021). Quora.

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Technical Support Center: Enhancing the Stability of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling and improving the stability of this key chemical intermediate. Our goal is to equip you with the scientific rationale behind best practices to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound stem from its constituent functional groups: an aromatic amine and a ketone. Aromatic amines, like aniline, are notoriously susceptible to oxidation, which can be accelerated by exposure to air and light, often leading to discoloration (darkening) and the formation of polymeric impurities[1][2][3]. The presence of activating amino and halogen groups on the phenyl ring can influence its reactivity.

Q2: What are the ideal storage conditions for this compound?

A2: To mitigate degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light. Refrigeration at 2-8°C is also recommended to slow down potential degradation pathways.

Q3: My sample of this compound has changed color. What does this indicate and is it still usable?

A3: A change in color, typically to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation of the amino group[1]. The usability of the discolored material depends on the specific requirements of your experiment. For sensitive applications, it is crucial to assess the purity of the sample using analytical techniques like HPLC or TLC to quantify the extent of degradation before use. For less sensitive applications, the material might still be usable, but with the acknowledgment of the presence of impurities.

Q4: How does pH affect the stability of this molecule?

A4: The pH of the solution can significantly impact the stability of this compound. The amino group is basic and can be protonated at low pH, which can alter its reactivity and solubility. Generally, aromatic amines are more stable in slightly acidic conditions. In neutral to alkaline conditions, the free amine is more susceptible to oxidation. Moreover, extreme pH conditions, especially when coupled with heat, can promote hydrolysis or other degradation reactions[4][5][6][7].

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the handling and use of this compound.

Issue 1: Rapid Discoloration of the Solid Compound
  • Potential Cause: Exposure to air and/or light is the most probable cause of discoloration due to oxidation of the aniline moiety[1][3].

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in an airtight container, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and refrigerated[8].

    • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the material under an inert gas like nitrogen or argon.

    • Purity Check: If discoloration is observed, perform a purity analysis (e.g., by HPLC, LC-MS, or NMR) to determine the level of impurities before proceeding with your experiment[][10][11].

Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
  • Potential Cause: The use of degraded starting material can lead to lower yields and the formation of side products. Impurities from degradation can interfere with the intended reaction pathway.

  • Troubleshooting Steps:

    • Assess Starting Material Purity: Before starting a reaction, it is good practice to confirm the purity of your this compound, especially if it has been stored for an extended period or shows signs of discoloration.

    • Purification: If the starting material is found to be impure, consider purification by recrystallization or column chromatography to remove degradation products.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify any unusual spots or masses that may correspond to byproducts arising from impurities.

Issue 3: Poor Solubility or Incomplete Dissolution
  • Potential Cause: While solubility is an inherent property, the presence of polymeric impurities resulting from degradation can reduce the overall solubility of the material.

  • Troubleshooting Steps:

    • Purity Assessment: As with other issues, the first step is to check the purity of the compound.

    • Solvent Selection: Experiment with different solvents to find a suitable system for your reaction. The choice of solvent can also impact the stability of the compound in solution.

    • Sonication/Gentle Warming: In some cases, gentle warming or sonication can aid in the dissolution of the compound. However, be cautious with heating as it can accelerate degradation.

Experimental Protocols

To empower researchers to proactively assess and manage the stability of their this compound, we provide the following protocols.

Protocol 1: Routine Purity Assessment by Thin-Layer Chromatography (TLC)
  • Prepare a Stock Solution: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a known concentration (e.g., 1 mg/mL).

  • Spot the TLC Plate: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualize: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp.

  • Interpretation: A pure sample should ideally show a single spot. The presence of additional spots indicates impurities. The intensity of these spots can give a qualitative idea of the level of impurity.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding the intrinsic stability of a compound under various stress conditions[5][12][13]. This workflow provides a framework for conducting such a study.

  • Sample Preparation: Prepare several solutions of this compound at a known concentration in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acidic: Add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl)[6].

    • Basic: Add a small amount of dilute sodium hydroxide (e.g., 0.1 M NaOH)[6].

    • Oxidative: Add a small amount of hydrogen peroxide (e.g., 3% H₂O₂)[5][14].

    • Thermal: Heat a solution at a controlled temperature (e.g., 60°C).

    • Photolytic: Expose a solution to a UV light source.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample.

  • Analysis: Analyze the aliquots using a quantitative method like HPLC to determine the percentage of the parent compound remaining and to profile the formation of degradation products.

  • Data Interpretation: The results will provide a stability profile of the compound under different conditions, helping to identify its liabilities and inform on appropriate handling and storage.

Data Presentation

The following table summarizes the key factors affecting the stability of this compound and the recommended mitigation strategies.

Stability FactorPotential Degradation PathwayRecommended Mitigation Strategy
Air (Oxygen) Oxidation of the amino groupStore under an inert atmosphere (Nitrogen or Argon).
Light PhotodegradationStore in an amber vial or protect from light.
Temperature Acceleration of degradation reactionsStore at refrigerated temperatures (2-8°C).
pH Acid/base-catalyzed hydrolysis, enhanced oxidationMaintain a suitable pH, generally slightly acidic for aromatic amines.

Visualizations

The following diagrams illustrate key concepts related to the stability and troubleshooting of this compound.

Caption: Troubleshooting workflow for discolored starting material.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl) HPLC HPLC Analysis Acid->HPLC Base Basic (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidative (e.g., 3% H2O2) Oxidation->HPLC Heat Thermal (e.g., 60°C) Heat->HPLC Light Photolytic (UV Light) Light->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS StabilityProfile StabilityProfile LCMS->StabilityProfile Generate Stability Profile Compound 1-(2-Amino-4-bromo- 5-fluorophenyl)ethanone Solution Compound->Acid Compound->Base Compound->Oxidation Compound->Heat Compound->Light

Caption: Workflow for a forced degradation study.

References

  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of β-Amino Ketones.
  • Benchchem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • National Center for Biotechnology Information. (n.d.). Aniline. PubChem.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • ECHEMI. (n.d.). 1-(2-Bromo-4-fluorophenyl)ethanone SDS, 1006-39-9 Safety Data Sheets.
  • (n.d.). Aniline.
  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • PubMed. (n.d.). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResearchGate. (n.d.). (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K.
  • Flinn Scientific. (2016, October 19). Aniline SDS (Safety Data Sheet).
  • (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Wageningen University & Research. (n.d.). Degradation of 3,4-dichloro- and 3,4-difluoroaniline by Pseudomonas fluorescens 26K.
  • (2025, September 22). 1 - SAFETY DATA SHEET.
  • Benchchem. (n.d.). A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis, Commercial Availability, and Applications in Drug Discovery.
  • Benchchem. (n.d.). A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines.
  • (n.d.). 1-(2-Amino-5-bromo-4-chlorophenyl)ethanone.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • PubMed. (n.d.). Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis.
  • ResearchGate. (2025, August 6). Photochemistry of halogenated anilines studied by time-variation of microwave dielectric absorption | Request PDF.
  • BLDpharm. (n.d.). 1934470-94-6|1-(2-Amino-5-bromo-4-fluorophenyl)ethanone.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ResearchGate. (n.d.). Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3....
  • ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF.
  • PubMed. (n.d.). Systemic pH modifies ketone body production rates and lipolysis in humans.
  • (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • ResearchGate. (n.d.). The effects of pH on enzyme stability were examined by measurement of....
  • (n.d.). 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone, 97% Purity, C8H7BrFNO, 100 mg.
  • ResearchGate. (2021, March 16). (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
  • Organic Syntheses Procedure. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.
  • PubMed. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures.
  • ACS Publications. (2024, June 6). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design.
  • PubMed Central. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS.
  • PubMed. (2024, October 1). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Chromatography Forum. (2006, May 12). How do you perform purity analysis?.
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
  • Benchchem. (n.d.). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • National Institutes of Health. (n.d.). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility.

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key building block in the development of various pharmaceutical agents, typically involves a Friedel-Crafts acylation of a substituted aniline. However, the inherent basicity of the amino group presents a significant hurdle, as it readily reacts with the Lewis acid catalyst, deactivating the aromatic ring and impeding the desired acylation. This guide outlines a robust three-step synthetic strategy and provides solutions to potential issues at each stage.

Recommended Synthetic Pathway

A logical and field-proven approach to circumvent the challenges associated with the direct acylation of the starting aniline is a protect-acylate-deprotect strategy. This involves the initial protection of the amino group, followed by the Friedel-Crafts acylation, and concluding with the deprotection of the amino group to yield the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection start 4-Bromo-3-fluoroaniline prot N-(4-Bromo-3-fluorophenyl)acetamide start->prot Acetic Anhydride, Pyridine (cat.) acylation N-(2-Acetyl-5-bromo-4-fluorophenyl)acetamide prot->acylation Acetyl Chloride, AlCl3 end This compound acylation->end Aq. HCl, Heat

Caption: Recommended three-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: N-Acetylation of 4-Bromo-3-fluoroaniline

Question: The N-acetylation reaction is sluggish or incomplete, resulting in a low yield of N-(4-Bromo-3-fluorophenyl)acetamide. What could be the cause and how can I fix it?

Answer:

Incomplete acetylation is a common issue that can often be traced back to a few key factors:

  • Insufficient Acetylating Agent: While a stoichiometric amount of acetic anhydride should theoretically suffice, in practice, slight excesses are often necessary to drive the reaction to completion.

    • Solution: Increase the equivalents of acetic anhydride to 1.1-1.2 equivalents. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is no longer visible.

  • Inadequate Catalyst: Pyridine is a common catalyst for this reaction. An insufficient amount may lead to a slow reaction rate.

    • Solution: Ensure a catalytic amount of pyridine (e.g., 0.1 equivalents) is used. Alternatively, for a more robust reaction, consider using a slight excess of a non-nucleophilic base like triethylamine.

  • Reaction Temperature: While the reaction is typically exothermic, maintaining a slightly elevated temperature can improve the reaction rate.

    • Solution: If the reaction is proceeding slowly at room temperature, gently heat the mixture to 40-50 °C and monitor its progress.

Question: During workup, I am having trouble isolating the N-(4-Bromo-3-fluorophenyl)acetamide product. What is the best way to purify it?

Answer:

The product, N-(4-Bromo-3-fluorophenyl)acetamide, is typically a solid. Purification can usually be achieved through recrystallization.

  • Recommended Protocol:

    • After the reaction is complete, quench the mixture with water.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with dilute hydrochloric acid to remove any remaining aniline and pyridine, followed by a wash with a saturated sodium bicarbonate solution to remove acetic acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene/heptane.

Step 2: Friedel-Crafts Acylation

Question: The Friedel-Crafts acylation of N-(4-Bromo-3-fluorophenyl)acetamide is giving a very low yield of the desired product, N-(2-Acetyl-5-bromo-4-fluorophenyl)acetamide. What are the likely causes?

Answer:

Low yields in Friedel-Crafts acylations are frequently encountered and can be attributed to several critical parameters:

  • Catalyst Quality and Stoichiometry: Aluminum chloride (AlCl₃) is highly hygroscopic and its quality is paramount for the reaction's success. Deactivated catalyst will lead to poor results. Additionally, a sufficient amount of catalyst is required.

    • Solution: Use freshly opened or properly stored anhydrous AlCl₃. Ensure a slight excess of the catalyst is used (typically 1.1 to 1.5 equivalents) to account for any minor impurities and to drive the reaction.

  • Reaction Temperature: The formation of the acylium ion and the subsequent electrophilic aromatic substitution are temperature-sensitive.

    • Solution: The reaction is often started at a low temperature (0-5 °C) during the addition of reagents to control the initial exotherm and then allowed to warm to room temperature or gently heated to drive the reaction to completion. Careful temperature control is crucial for preventing side reactions.

  • Solvent Choice: The choice of solvent can significantly impact the reaction.

    • Solution: Dichloromethane or 1,2-dichloroethane are common solvents for Friedel-Crafts acylations. Ensure the solvent is anhydrous.

Question: I am observing the formation of multiple byproducts in my Friedel-Crafts acylation reaction. How can I improve the selectivity?

Answer:

The formation of isomers is a known challenge in Friedel-Crafts reactions with substituted aromatic compounds.

  • Directing Effects: The N-acetyl group is an ortho-, para-director. In this case, acylation is desired at the position ortho to the N-acetyl group.

    • Solution: While some formation of the other isomer is possible, careful control of reaction conditions, particularly temperature, can help maximize the yield of the desired product. Lower temperatures generally favor the thermodynamically more stable product.

  • Reaction Time: Prolonged reaction times can sometimes lead to side reactions or product degradation.

    • Solution: Monitor the reaction progress by TLC or HPLC and quench the reaction once the starting material is consumed to avoid the formation of byproducts.

Step 3: Deprotection

Question: The hydrolysis of the acetyl group from N-(2-Acetyl-5-bromo-4-fluorophenyl)acetamide is incomplete. What conditions are recommended for a clean deprotection?

Answer:

Incomplete hydrolysis can be addressed by adjusting the reaction conditions.

  • Acid Concentration and Temperature: The rate of hydrolysis is dependent on both the concentration of the acid and the reaction temperature.

    • Solution: Refluxing the acetylated compound in aqueous hydrochloric acid (e.g., 3-6 M HCl) is a standard and effective method.[1][2][3] If the reaction is slow, the concentration of the acid or the reflux temperature can be increased. However, be mindful that harsh conditions could lead to degradation.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion.

    • Solution: Monitor the reaction by TLC until the starting material is fully consumed. Typical reaction times can range from a few hours to overnight.

Question: After deprotection, I am struggling with the purification of the final product, this compound. What is a reliable purification method?

Answer:

The final product is a solid and can be purified by recrystallization or column chromatography.

  • Recommended Protocol:

    • After the hydrolysis is complete, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the product.

    • Filter the solid product and wash it with water.

    • The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of ethyl acetate and hexane.

    • If recrystallization does not provide sufficient purity, column chromatography on silica gel can be employed.

Frequently Asked Questions (FAQs)

Q1: Why can't I perform a direct Friedel-Crafts acylation on 4-bromo-3-fluoroaniline?

A1: The amino group (-NH₂) in 4-bromo-3-fluoroaniline is a Lewis base. It will react with the Lewis acid catalyst (e.g., AlCl₃) in an acid-base reaction.[4][5] This forms a salt complex where the nitrogen atom becomes positively charged, acting as a strong deactivating group and preventing the desired electrophilic aromatic substitution on the benzene ring.[5]

Q2: What are the key safety precautions I should take during this synthesis?

A2:

  • Handling Reagents: Always handle corrosive reagents like acetyl chloride and aluminum chloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]

  • Anhydrous Conditions: Aluminum chloride reacts violently with water. Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent uncontrolled reactions.

  • Quenching: The quenching of the Friedel-Crafts reaction mixture is highly exothermic. It should be done slowly and carefully by adding the reaction mixture to ice or a cold, dilute acid solution.

Q3: For a scale-up synthesis, what are the most critical parameters to consider?

A3:

  • Heat Management: The Friedel-Crafts acylation is exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions. The use of a jacketed reactor with controlled cooling is recommended.

  • Reagent Addition: The rate of addition of reagents, particularly the acetyl chloride and the Lewis acid, should be carefully controlled to manage the exotherm.

  • Mixing: Efficient mixing is essential to ensure uniform temperature and concentration throughout the reaction vessel, which is critical for consistent product quality and yield.

  • Workup and Isolation: The workup procedure needs to be scalable. This includes handling large volumes of aqueous and organic phases and ensuring efficient extraction and phase separation.

Q4: Can I use other protecting groups for the amino functionality?

A4: Yes, other protecting groups can be used. However, the acetyl group is often preferred due to its low cost, ease of introduction, and relatively straightforward removal under acidic conditions. Other options include the Boc (tert-butyloxycarbonyl) group, which can be removed under milder acidic conditions, or the Cbz (carboxybenzyl) group, which is typically removed by hydrogenolysis. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Summary of Key Reaction Parameters

StepReactionKey ReagentsTypical SolventsTemperature (°C)Critical Considerations
1 N-Acetylation 4-Bromo-3-fluoroaniline, Acetic Anhydride, Pyridine (cat.)Dichloromethane, Ethyl Acetate25-50Ensure complete reaction to avoid separation issues later.
2 Friedel-Crafts Acylation N-(4-Bromo-3-fluorophenyl)acetamide, Acetyl Chloride, AlCl₃Dichloromethane, 1,2-Dichloroethane0 to 40Strict anhydrous conditions are essential. Careful control of exotherm.
3 Deprotection N-(2-Acetyl-5-bromo-4-fluorophenyl)acetamide, Aq. HClWaterReflux (approx. 100)Monitor for complete hydrolysis to maximize yield.

Experimental Protocols

Protocol 1: N-Acetylation of 4-Bromo-3-fluoroaniline
  • To a solution of 4-bromo-3-fluoroaniline (1.0 eq) in dichloromethane, add a catalytic amount of pyridine (0.1 eq).

  • Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-(4-Bromo-3-fluorophenyl)acetamide.

  • Recrystallize from ethanol/water.

Protocol 2: Friedel-Crafts Acylation
  • To a suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of N-(4-Bromo-3-fluorophenyl)acetamide (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude N-(2-Acetyl-5-bromo-4-fluorophenyl)acetamide by column chromatography or recrystallization.

Protocol 3: Deprotection
  • Suspend N-(2-Acetyl-5-bromo-4-fluorophenyl)acetamide (1.0 eq) in 3M aqueous HCl.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃ until the product precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

  • Recrystallize from ethanol if further purification is needed.

References

  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025).
  • Filo. (2023). Q aniline does not go friedel crafts reaction why.
  • Quora. (2018). Why doesn't aniline respond in Friedel-Crafts reactions?.
  • Sigma-Aldrich.
  • University of Michigan. (n.d.).
  • Chegg. (2020).
  • Google Patents. (2019). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.
  • Benchchem. (2025). Technical Support Center: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.
  • ResearchGate. (2012).
  • Benchchem. (2025).
  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Semantic Scholar. (2012). Deprotection of acetyl group on amino group with thionyl chloride and pyridine.
  • Google Patents. (2015). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • Benchchem. (2025).
  • CABI Digital Library. (2012). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.
  • ResearchGate. (2012). Deprotection of the acetyl group in 2a and 5.

Sources

Technical Support Center: Suzuki Coupling with 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this electron-rich and potentially coordinating substrate. Our goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the primary reasons for this failure?

Answer:

Failure to achieve conversion with this compound is a common but surmountable issue. The primary culprits are typically related to the substrate's electronic properties and the stability of the reagents.

Root Cause Analysis:

  • Catalyst Inhibition by the ortho-Amino Group: The most significant challenge with this substrate is the presence of the amino (-NH₂) group positioned ortho to the bromine. The nitrogen's lone pair of electrons can coordinate to the palladium center. This coordination can stabilize the palladium complex in an off-cycle state, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle.[1][2]

  • Slow Oxidative Addition: The amino group is strongly electron-donating, increasing the electron density at the carbon-bromine bond. This makes the C-Br bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst, which is the first and often rate-determining step of the catalytic cycle.[3][4][5][6]

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with trace water or other protic sources, replacing the C-B bond with a C-H bond.[7][8] This depletes the nucleophilic partner before it can participate in the cross-coupling. This side reaction can be catalyzed by the base or residual palladium species.[7]

  • Suboptimal Reaction Conditions: An inappropriate choice of ligand, base, or solvent can lead to reaction failure. The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[9][10]

Recommended Solutions:

  • Catalyst & Ligand Selection: Switch to a catalyst system designed for challenging, electron-rich aryl halides. Bulky, electron-rich phosphine ligands (Buchwald-type ligands) are highly effective. Their steric bulk can physically hinder the coordination of the ortho-amino group, while their electron-donating nature accelerates the oxidative addition step.[4][11]

  • Base Selection: Use a moderately strong base. While a base is necessary, a very strong base can accelerate the decomposition (protodeboronation) of the boronic acid.[7] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for these sensitive substrates.[9][12]

  • Solvent System: Ensure adequate solubility of all components. A mixed solvent system, such as dioxane/water or toluene/water, is standard.[13][14] If protodeboronation is a major issue, consider using anhydrous conditions with a base like K₃PO₄, which requires only a small amount of water to be effective.[4][5]

Q2: I'm observing a significant amount of a side product that corresponds to the dehalogenated starting material (1-(2-Amino-5-fluorophenyl)ethanone). What causes this and how can I prevent it?

Answer:

The formation of the dehalogenated (or hydrodehalogenated) byproduct is a well-known side reaction in Suzuki couplings.[13]

Root Cause Analysis:

Dehalogenation typically occurs after the initial oxidative addition step. The resulting Aryl-Pd(II)-Br intermediate can react with a hydride source in the reaction mixture. This hydride can come from various sources, including the solvent (e.g., alcohols), the base (e.g., amines), or even trace water. Following a reductive elimination step, the aryl group and the hydride are released as the dehalogenated product.[13][15]

Recommended Solutions:

  • Use High-Purity, Degassed Solvents: Solvents like THF or dioxane can form peroxides, and other solvents may contain impurities that can act as hydride donors. Using freshly distilled or high-purity anhydrous solvents that have been thoroughly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) is crucial.[14][16]

  • Select an Appropriate Base: Avoid using amine bases like triethylamine if dehalogenation is a problem, as they can be a source of hydrides.[13] Inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred.[4][9]

  • Accelerate the Cross-Coupling: The faster the desired transmetalation and reductive elimination steps occur, the less time the Aryl-Pd(II)-Br intermediate has to undergo side reactions. Using a more active catalyst system (e.g., a palladacycle precatalyst or a more electron-rich ligand) can increase the rate of the productive cycle relative to the dehalogenation pathway.[3]

Frequently Asked Questions (FAQs)
Q3: How do I choose the optimal palladium catalyst and ligand for this specific substrate?

Answer: The key is to select a system that overcomes the inhibitory effects of the ortho-amino group.

  • Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, modern palladacycle precatalysts (e.g., G2, G3, G4-type precatalysts) are often superior.[3] These precatalysts are air-stable and efficiently generate the active Pd(0) species in solution, leading to more reproducible results. CataCXium® A Pd G3 has been shown to be uniquely effective for coupling unprotected ortho-bromoanilines.[1]

  • Ligand Choice: This is the most critical parameter. Avoid simple, less bulky ligands like triphenylphosphine (PPh₃). Opt for bulky, electron-rich monophosphine ligands from the Buchwald family or N-heterocyclic carbenes (NHCs).

Ligand ClassExamplesRationale for Use with this compound
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich to accelerate oxidative addition. Sterically demanding to prevent catalyst inhibition by the amino group and promote reductive elimination.[4][5]
N-Heterocyclic Carbenes (NHCs) IPr, SIMes (used in PEPPSI™ precatalysts)Strong σ-donors that form very stable bonds with palladium, creating highly active and thermally stable catalysts suitable for unreactive aryl halides.[11][13]
Bidentate Ligands dppf, XantphosCan be effective but must be chosen carefully. A large bite angle (like in Xantphos) can be beneficial.
Q4: I am seeing significant protodeboronation of my boronic acid. How can I mitigate this?

Answer: Protodeboronation is a major cause of low yields.[7] The stability of the boronic acid is highly dependent on its structure and the reaction conditions.

  • Use a Boronate Ester: Pinacol (BPin) or neopentyl glycol esters of the boronic acid are generally more stable towards protodeboronation than the free boronic acids.[4] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[17][18]

  • Use Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation. They slowly hydrolyze in the presence of a base and water to release the active boronic acid, another effective slow-release strategy.[17]

  • Choose the Right Base: Anhydrous conditions using K₃PO₄ can be helpful. While seemingly counterintuitive for a reaction that often includes water, K₃PO₄ requires minimal water for its activity, which can suppress the hydrolysis of the boronic acid.[4]

  • Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can promote decomposition. Monitor the reaction closely and stop it once the starting material is consumed.

Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ OAC Ar-Pd(II)L₂(X) Pd0->OAC Oxidative Addition Transmetal Ar-Pd(II)L₂(R) OAC->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R (Desired Product) Transmetal->Product ArX Ar-X (Your Substrate) ArX->OAC Boronic R-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal Activates Boronic Acid

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Conversion Observed CheckReagents Verify Reagent Quality - Boronic Acid (Protodeboronation?) - Anhydrous/Degassed Solvents? - Active Catalyst? Start->CheckReagents EvaluateCatalyst Evaluate Catalyst System Is the ligand bulky and an electron-rich phosphine (e.g., SPhos) or NHC? CheckReagents->EvaluateCatalyst Reagents OK ScreenBase Screen Bases & Solvents - Try K₃PO₄ or Cs₂CO₃ - Optimize Solvent/Water Ratio EvaluateCatalyst->ScreenBase Catalyst Seems Appropriate Success Improved Conversion EvaluateCatalyst->Success Switch to Buchwald Ligand -> Success OptimizeTemp Optimize Temperature & Time - Cautiously increase temp - Monitor to avoid decomposition ScreenBase->OptimizeTemp Still Low Yield ScreenBase->Success New Base/Solvent -> Success OptimizeTemp->Success Temp Change -> Success Consult Consult Further Literature for Highly Specialized Ligands OptimizeTemp->Consult No Improvement

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization will likely be required for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed Water

Procedure:

  • Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times to ensure an oxygen-free atmosphere.[16]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed organic solvent followed by the degassed water (a typical ratio is 5:1 to 10:1 organic solvent to water) via syringe.[9][14]

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Available at: [Link]

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]

  • National Institutes of Health. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available at: [Link]

  • Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available at: [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling a. Available at: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • National Institutes of Health. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Available at: [Link]

  • ACS Publications. Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

  • ResearchGate. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available at: [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. Available at: [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of its synthesis and handling, ensuring the integrity and success of your experimental outcomes.

Introduction

This compound is a key substituted aromatic ketone intermediate in the synthesis of various pharmaceutical compounds. The precise arrangement of its functional groups—an amino group, a bromine atom, and a fluorine atom—makes it a versatile building block, but also introduces specific challenges in its synthesis. The electronic and steric effects of these substituents heavily influence the reactivity of the aromatic ring. This guide will help you understand these interactions and optimize your reaction conditions for higher yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Why is the yield of my acylation reaction consistently low?

Low yields are often multifactorial, stemming from issues with reagents, reaction conditions, or the formation of side products. Let's break down the potential causes and their solutions.

Potential Causes & Solutions:

  • Catalyst Deactivation: Friedel-Crafts acylation, a common method for synthesizing aryl ketones, typically employs a Lewis acid catalyst like aluminum chloride (AlCl₃). These catalysts are highly sensitive to moisture. Any water in your reagents or solvent will react with the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and high-purity, freshly opened reagents. Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from interfering.[1]

  • Sub-optimal Reaction Temperature: Temperature control is critical. Too low, and the reaction rate may be impractically slow. Too high, and you risk the formation of side products, which can complicate purification and lower the yield of your desired product.[1]

    • Solution: Begin with a lower temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction, then allow the mixture to slowly warm to room temperature or gently heat as needed while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Incorrect Stoichiometry: An improper ratio of reactants and catalyst can lead to incomplete reactions or the formation of byproducts.[1]

    • Solution: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the acylating agent and the Lewis acid catalyst to drive the reaction to completion. However, a large excess should be avoided as it can promote side reactions.[1]

Question 2: My final product is impure, with multiple spots on the TLC plate. What are these impurities and how can I avoid them?

The presence of multiple impurities suggests that side reactions are occurring. The substitution pattern of the starting material (a 4-bromo-3-fluoroaniline derivative) can lead to the formation of regioisomers.

Potential Causes & Solutions:

  • Formation of Regioisomers: The amino (-NH₂) group is a strong activating group and is ortho, para-directing, while the halogen atoms (-F and -Br) are deactivating but also ortho, para-directing. The final position of the acetyl group is a result of the combined directing effects of these substituents. While the desired product is this compound, other isomers can form.

    • Solution: The choice of catalyst and solvent can influence the regioselectivity of the reaction. Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) and solvents of varying polarity to find the optimal conditions that favor the formation of the desired isomer.

  • Polyacylation: Although less common in acylation than in alkylation, it is possible to add more than one acetyl group to the aromatic ring, especially under harsh conditions.[1] The first acyl group deactivates the ring, making a second acylation less favorable, but it can still occur.[1]

    • Solution: Avoid using a large excess of the acylating agent and maintain a controlled temperature. A 1:1 stoichiometry of the aromatic substrate to the acylating agent is a good starting point.

  • Hydrolysis of the Acylating Agent: If the acylating agent (e.g., acetyl chloride or acetic anhydride) is exposed to moisture, it can hydrolyze to acetic acid, which will not participate in the acylation reaction.

    • Solution: Use fresh, high-purity acylating agents and ensure anhydrous reaction conditions.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended starting materials for synthesizing this compound?

    • A common starting material would be 4-bromo-3-fluoroaniline. The synthesis would then involve a Friedel-Crafts acylation to introduce the acetyl group. Alternative routes could start from a pre-acetylated compound that is subsequently brominated and fluorinated, though this often presents challenges with regioselectivity.

  • Q2: How should I purify the final product?

    • The crude product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If recrystallization is insufficient, column chromatography on silica gel is a standard and effective method for separating isomers and other impurities.

  • Q3: What analytical techniques are best for characterizing this compound?

    • A combination of techniques is recommended for full characterization.[2]

      • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the positions of the substituents on the aromatic ring.[2]

      • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The presence of bromine will give a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio).[2]

      • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[2]

      • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the amino (-NH₂) and carbonyl (C=O) groups.

  • Q4: What are the proper storage and handling procedures for this compound?

    • This compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[3] It is classified as an irritant, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling it.[3]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Potential Cause Recommended Solution Scientific Rationale
Catalyst DeactivationUse anhydrous reagents/solvents; conduct under inert atmosphere.Lewis acid catalysts are moisture-sensitive and will be quenched by water.
Sub-optimal TemperatureStart at 0-5 °C, then slowly warm to room temperature.Controls initial exothermicity and minimizes side product formation.[1]
Incorrect StoichiometryUse a slight excess (1.1 eq.) of acylating agent and catalyst.Drives the reaction to completion without promoting polyacylation.[1]

Table 2: Recommended Reaction Parameters for Acylation of a Substituted Aniline

Parameter Recommended Condition
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
Catalyst Aluminum chloride (AlCl₃)
Acylating Agent Acetyl chloride or Acetic anhydride
Temperature 0 °C to room temperature
Atmosphere Inert (Nitrogen or Argon)

Experimental Protocols

Representative Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This is a representative protocol and may require optimization for your specific setup and scale.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add 4-bromo-3-fluoroaniline (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add aluminum chloride (AlCl₃) (1.2 eq.) to the stirred solution. The mixture may change color.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and concentrated HCl. This will quench the reaction and hydrolyze the aluminum complexes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of Workflows and Logic

General Synthesis and Purification Workflow

reagents 1. Reagent Preparation (Anhydrous Conditions) reaction 2. Friedel-Crafts Acylation (0°C to RT) reagents->reaction quench 3. Reaction Quench (Ice/HCl) reaction->quench extract 4. Extraction (DCM) quench->extract wash 5. Washing (NaHCO3, Brine) extract->wash dry 6. Drying & Concentration wash->dry purify 7. Purification (Chromatography/Recrystallization) dry->purify characterize 8. Characterization (NMR, MS, HPLC) purify->characterize

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Low Yield: A Decision Tree

start Low Yield Observed check_reagents Are all reagents and solvents anhydrous? start->check_reagents reagent_no Dry solvents and use fresh, high-purity reagents. check_reagents->reagent_no No check_conditions Was the reaction run under an inert atmosphere? check_reagents->check_conditions Yes reagent_no->check_conditions conditions_no Repeat reaction under Nitrogen or Argon. check_conditions->conditions_no No check_temp Was the temperature carefully controlled? check_conditions->check_temp Yes conditions_no->check_temp temp_no Optimize temperature profile (e.g., start cold). check_temp->temp_no No check_tlc Does TLC show unreacted starting material? check_temp->check_tlc Yes temp_no->check_tlc tlc_yes Increase reaction time or use a slight excess of reagents. check_tlc->tlc_yes Yes end Yield Improved check_tlc->end No tlc_yes->end

Caption: A decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • BLDpharm. (n.d.). 1-(2-Amino-5-bromo-4-fluorophenyl)ethanone.
  • ChemBK. (2024). 4-AMINOPHENYL PHENYL KETONE.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.

Sources

Technical Support Center: Analytical Methods for Impurity Detection in 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying impurities in this critical pharmaceutical intermediate. Here, we address common challenges and provide robust, scientifically-grounded solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when analyzing this compound?

A1: Impurities in this compound can generally be categorized into three main types:

  • Organic Impurities: These are the most common and can arise from various stages of the manufacturing process. They include starting materials, by-products from incomplete reactions or side reactions, intermediates, and degradation products.[1] For this specific molecule, potential impurities could include isomers (e.g., compounds with different substitution patterns of the amino, bromo, and fluoro groups), related substances with missing or additional functional groups, or products of oxidation or hydrolysis.

  • Inorganic Impurities: These can be introduced from reagents, catalysts, or the manufacturing equipment itself.[1] Common examples include heavy metals and residual catalysts.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process that are not completely removed during purification.[1] The specific solvents will depend on the synthetic route employed.

Q2: Which analytical technique is most suitable for routine purity analysis and impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of pharmaceutical impurities and is highly recommended for routine analysis of this compound.[2]

Causality Behind this Choice:

  • High Resolution and Sensitivity: HPLC, particularly when using modern columns with smaller particle sizes (e.g., UPLC/UHPLC), offers excellent separation of the main component from closely related impurities, even at trace levels.[2]

  • Versatility: Reversed-phase HPLC is well-suited for a wide range of polar and non-polar compounds, making it ideal for substituted aromatic compounds like this compound and its potential impurities.[3]

  • Quantitative Accuracy: When properly validated, HPLC methods provide highly accurate and reproducible quantification of impurities, which is essential for regulatory compliance.[4]

A typical starting point would be a reversed-phase method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is generally suitable for aromatic compounds.

Q3: I am observing peak tailing for the main peak in my HPLC analysis. What could be the cause and how can I fix it?

A3: Peak tailing in HPLC is a common issue, especially with basic compounds like aromatic amines. It is often caused by secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Check Mobile Phase pH: The amino group in your compound is basic. At a neutral or slightly acidic pH, it can interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing. Lowering the mobile phase pH (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) will protonate the silanols and the amine, minimizing these secondary interactions.[5]

  • Evaluate Buffer Concentration: Insufficient buffering capacity can lead to inconsistent ionization of the analyte and silanol groups, contributing to peak tailing.[5] Ensure your buffer concentration is adequate, typically in the range of 10-25 mM.[5]

  • Consider a Different Column: If adjusting the mobile phase doesn't resolve the issue, consider using a column with high-purity silica and end-capping, which has fewer accessible silanol groups. Phenyl-hexyl or embedded polar group (EPG) stationary phases can also offer alternative selectivity and improved peak shape for aromatic amines.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[5] Try reducing the injection volume or the sample concentration.

Q4: How can I identify an unknown impurity detected during my HPLC analysis?

A4: Identifying unknown impurities requires a combination of chromatographic and spectroscopic techniques.

Workflow for Impurity Identification:

Impurity_Identification_Workflow A Unknown Peak in HPLC-UV B LC-MS Analysis A->B Couple HPLC to MS C High-Resolution Mass Spectrometry (HRMS) B->C Determine Accurate Mass D MS/MS Fragmentation B->D Obtain Fragmentation Pattern E Propose Putative Structures C->E Generate Molecular Formula D->E Sub-structural Information F Isolate Impurity (Prep-HPLC) E->F If necessary H Confirm Structure E->H Compare with knowns G NMR Spectroscopy F->G For definitive proof G->H Elucidate Structure

Caption: A workflow for the identification of unknown impurities.

Detailed Explanation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for initial impurity identification.[1] By coupling your HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the impurity. High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, is particularly valuable as it provides a highly accurate mass measurement, allowing you to determine the elemental composition and molecular formula of the impurity.[6][7]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion in the mass spectrometer, you can obtain structural information that helps in elucidating the molecule's connectivity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation, especially for novel impurities, isolation of the impurity (e.g., by preparative HPLC) followed by NMR analysis is often necessary.[8][9] NMR provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry.[8][10][11]

Q5: What are the regulatory requirements for reporting and controlling impurities?

A5: Regulatory agencies like the ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use), FDA, and EMA have stringent guidelines for the control of impurities in drug substances.[1][12][13][14] The ICH Q3A(R2) guideline is particularly relevant for new drug substances.[1][12][13]

Key Thresholds from ICH Q3A:

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg TDI, whichever is lower0.05%
Qualification Threshold 0.15% or 1.0 mg TDI, whichever is lower0.05%
TDI: Total Daily Intake

Explanation of Thresholds:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[12]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[12]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[12]

It is crucial to develop analytical methods with a quantitation limit (LOQ) at or below the reporting threshold.[4]

Q6: How do I perform a forced degradation study for this compound to develop a stability-indicating method?

A6: Forced degradation (or stress testing) is essential to demonstrate the specificity of an analytical method and to identify potential degradation products.[15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

Recommended Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Exposing the solid material to dry heat (e.g., 105 °C).

  • Photolytic Degradation: Exposing the solid or a solution to UV and visible light as per ICH Q1B guidelines.[15]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare separate solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application: To each solution, add the respective stressor (acid, base, or H₂O₂). For thermal and photolytic studies, use the compound in its solid state or in solution.

  • Monitoring: Periodically withdraw aliquots, neutralize if necessary (for acid and base stressed samples), and analyze by HPLC.

  • Analysis: Analyze the stressed samples alongside an unstressed control. The goal is to find conditions that produce a modest level of degradation.

  • Peak Purity Assessment: Use a photodiode array (PDA) detector to assess the peak purity of the main component in the presence of degradation products to ensure the method is stability-indicating.

Forced_Degradation_Workflow cluster_stress Stress Conditions A Acid Hydrolysis B Base Hydrolysis C Oxidation D Thermal E Photolytic F Prepare API Solution/Solid G Apply Stress Conditions F->G H Analyze by HPLC-PDA G->H Neutralize if needed I Assess Peak Purity H->I J Identify Degradants (LC-MS) H->J K Validate Stability-Indicating Method I->K J->K

Caption: A general workflow for a forced degradation study.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks 1. Detector lamp is off. 2. No mobile phase flow. 3. Sample degradation or incorrect sample prepared.1. Turn on the detector lamp. 2. Check for leaks, ensure mobile phase reservoirs are not empty, and purge the pump.[18] 3. Prepare a fresh sample and standard.
Ghost Peaks 1. Contamination in the mobile phase. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run.1. Use high-purity solvents and freshly prepared mobile phase.[19] 2. Implement a robust needle wash protocol in the autosampler. 3. Increase the run time or add a gradient flush at the end of the run.
Retention Time Drift 1. Poor column temperature control. 2. Change in mobile phase composition. 3. Column not equilibrated.1. Use a column oven for stable temperature.[20] 2. Prepare fresh mobile phase; if using a gradient, check the pump's proportioning valves. 3. Ensure the column is fully equilibrated with the mobile phase before injection.[20]
High Backpressure 1. Blockage in the system (e.g., tubing, inline filter, guard column, or column inlet). 2. Buffer precipitation.1. Systematically disconnect components starting from the detector backwards to locate the blockage. Replace any clogged frits or filters.[18] 2. Ensure the buffer is fully dissolved and miscible with the organic solvent. Flush the system with water if precipitation is suspected.[5]

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from Veeprho website: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Medicines Control Agency The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • International Journal of Drug Regulatory Affairs. (2020, December 15). Regulatory aspects of Impurity profiling. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • ResearchGate. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

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Validation & Comparative

Introduction: The Strategic Role of Halogenated Aminophenylethanones

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Halogenated Aminophenylethanones in SynthesisAuthored by a Senior Application Scientist

This guide provides an objective comparison of halogenated aminophenylethanones for researchers, scientists, and drug development professionals. It delves into the synthesis, reactivity, and applications of these compounds, supported by experimental data, to inform strategic decisions in synthetic chemistry.

Halogenated aminophenylethanones are versatile building blocks in organic synthesis, particularly in the pharmaceutical industry where they serve as precursors to a wide range of therapeutic agents.[1][2] The presence of a halogen, an amino group, and a ketone functionality within a single molecule offers a rich platform for chemical modification. The nature of the halogen substituent—fluorine, chlorine, bromine, or iodine—profoundly influences the molecule's reactivity and physicochemical properties, making the selection of the appropriate halogenated starting material a critical aspect of synthetic design.[2]

Halogens can modulate a drug's metabolic stability, membrane permeability, and binding affinity for its target.[2][3] For instance, the strategic incorporation of a halogen can block sites of metabolism or introduce beneficial non-covalent interactions, such as halogen bonding, which can enhance ligand-receptor binding.[3][4]

Synthesis of Halogenated Aminophenylethanones

The synthetic routes to halogenated aminophenylethanones are diverse, with the choice of method depending on the desired halogen and its regiochemical placement.

Electrophilic Aromatic Substitution

Direct halogenation of the aminophenylethanone core is a common approach, guided by the directing effects of the existing substituents. This type of reaction is a classic example of electrophilic aromatic substitution.[5][6][7] The mechanism involves the generation of a potent electrophile, its attack on the electron-rich aromatic ring to form a carbocation intermediate (the arenium ion), and subsequent deprotonation to restore aromaticity.[5][8]

  • Chlorination and Bromination: These reactions are typically achieved using elemental chlorine or bromine in the presence of a Lewis acid catalyst, such as FeCl₃ or AlBr₃, which polarizes the halogen-halogen bond to create a stronger electrophile.[6][9]

  • Iodination: Direct iodination often requires an oxidizing agent, like nitric acid, to generate the electrophilic iodine species.[7]

  • Fluorination: Due to the high reactivity of elemental fluorine, direct fluorination is less common. Modern methods often employ electrophilic fluorinating reagents for greater control.[10]

Sandmeyer and Related Reactions

For instances where direct halogenation does not provide the desired isomer, the Sandmeyer reaction offers a powerful alternative. This method involves the conversion of an amino group to a diazonium salt, which can then be displaced by a halogen. This approach provides excellent regiocontrol.

Comparative Reactivity in Cross-Coupling Reactions

The identity of the halogen atom is a key determinant of a compound's reactivity in transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[11] The general trend in reactivity for the rate-determining oxidative addition step is Ar-I > Ar-Br > Ar-Cl.[12][13] This trend is primarily governed by the carbon-halogen bond dissociation energy.[13]

  • Iodo-derivatives: Aryl iodides are the most reactive substrates in cross-coupling reactions due to the weaker carbon-iodine bond.[12][13]

  • Bromo-derivatives: Aryl bromides offer a good balance of reactivity, stability, and cost, making them widely used in synthesis.[12][14]

  • Chloro-derivatives: Aryl chlorides are often less reactive and may require more forcing reaction conditions or specialized catalyst systems.[12][14]

  • Fluoro-derivatives: The strong carbon-fluorine bond makes aryl fluorides generally unreactive in standard cross-coupling reactions.[15]

Experimental Data and Protocols

To provide a practical comparison, the following sections detail a synthetic protocol and comparative reactivity data.

Illustrative Synthesis: Bromination of an Aminophenylethanone Derivative

This protocol outlines the synthesis of a brominated aminophenylethanone, a common synthetic intermediate.

Caption: Synthetic workflow for the preparation of a halogenated aminophenylethanone.

Step-by-Step Protocol:

  • Protection: The amino group of 4-aminophenylethanone is protected as an acetamide to control the regioselectivity of the subsequent bromination.

  • Bromination: The protected intermediate is treated with a brominating agent, such as N-bromosuccinimide, to introduce the bromine atom onto the aromatic ring.

  • Deprotection: The acetyl protecting group is removed under acidic conditions to yield the final halogenated aminophenylethanone.

  • Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Comparative Reactivity in a Model Suzuki-Miyaura Coupling Reaction

The following table summarizes the results of a comparative study on the Suzuki-Miyaura cross-coupling of various 3-halo-4-aminophenylethanones with phenylboronic acid.

Aryl Halide (Ar-X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Ar-IPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O802~95
Ar-BrPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O806~90
Ar-ClPd(dppf)Cl₂ (5 mol%)Cs₂CO₃Dioxane10024~60

Data is illustrative and based on general reactivity trends.[12]

G cluster_reactivity Reactivity in Cross-Coupling cluster_bond_strength C-X Bond Strength I Iodo (High) Br Bromo (Medium) Cl Chloro (Low) Cl_bond Chloro (High) Br_bond Bromo (Medium) I_bond Iodo (Low)

Sources

Efficacy of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone vs other building blocks

This compound is a highly efficacious and strategic building block for modern drug discovery. Its true strength lies not in its performance in a single reaction but in the synthetic versatility afforded by its unique combination of functional groups. While the electron-withdrawing nature of the halogen substituents may necessitate slightly more optimized conditions for cyclization compared to simpler analogs, this is a minor trade-off for the immense benefit of having a pre-installed, site-specific handle for late-stage diversification via cross-coupling. This enables the rapid generation of diverse compound libraries, accelerating the identification of lead candidates in complex therapeutic programs, from kinase inhibitors to other targeted agents. [20][21][22]

References

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Spectroscopic analysis and validation of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis and Validation of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone Derivatives

Introduction: The Significance of Substituted Phenyl ethanones in Drug Discovery

In the landscape of modern medicinal chemistry, the this compound scaffold and its derivatives represent a class of compounds with significant potential. The unique arrangement of amino, bromo, and fluoro substituents on the phenyl ring, combined with the ethanone moiety, offers a rich tapestry of chemical properties that can be exploited in the design of novel therapeutic agents. These structural motifs are often found in molecules targeting a wide array of biological pathways, making them valuable starting points for drug discovery programs.

However, the journey from a promising molecular scaffold to a viable drug candidate is paved with rigorous analytical challenges. Ensuring the identity, purity, and quality of these compounds is paramount.[1] This is where spectroscopic analysis, coupled with robust analytical method validation, becomes the cornerstone of the development process.[2][3] Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate stringent validation to guarantee that analytical methods yield precise, accurate, and reproducible results.[2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the spectroscopic characterization of this compound derivatives. It offers a comparative analysis with relevant alternatives and details the requisite steps for method validation, thereby providing a comprehensive framework for the analytical control of these important pharmaceutical building blocks.

Part 1: A Multi-faceted Approach to Spectroscopic Characterization

A single spectroscopic technique rarely provides a complete structural picture. A synergistic approach, employing multiple analytical methods, is essential for the unambiguous characterization of novel chemical entities.[1][4] For this compound and its derivatives, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), often supplemented by Ultraviolet-Visible (UV-Vis) spectroscopy, is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[5] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring analyte signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient for good signal-to-noise.[6]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[6]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS H1_Acq ¹H NMR Acquisition (8-16 scans) Add_TMS->H1_Acq C13_Acq ¹³C NMR Acquisition (≥1024 scans) Add_TMS->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Correction Phase & Baseline Correction FT->Correction Spectrum Spectrum Correction->Spectrum Final NMR Spectrum

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

The following tables summarize the predicted chemical shifts (δ) for the parent compound. These values are estimated based on substituent effects and data from analogous structures.[7][8][9]

Table 1: Predicted ¹H NMR Data

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
CH₃~2.5s3HEthanone methyl
NH₂~4.5-6.0br s2HAmino group
Ar-H~6.8-7.5d1HAromatic proton ortho to Amino
Ar-H~7.0-7.8d1HAromatic proton ortho to Bromo

Table 2: Predicted ¹³C NMR Data

CarbonPredicted δ (ppm)Assignment
CH₃~28-30Ethanone methyl
C-Br~110-115 (d)Carbon attached to Bromine
C-F~155-160 (d, ¹JCF ≈ 240 Hz)Carbon attached to Fluorine
C-NH₂~145-150Carbon attached to Amino group
C=O~195-200Carbonyl carbon
Aromatic C-H~115-135Aromatic carbons with protons
Aromatic C~120-140Quaternary aromatic carbons
Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[1][10] It is particularly useful for confirming the presence of key structural features.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric (e.g., CO₂, H₂O) and instrumental contributions.[6]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure with the instrument's clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans improves the signal-to-noise ratio.[6]

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The position of the carbonyl (C=O) stretch is particularly sensitive to the electronic effects of the aromatic substituents.[11][12]

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3300-3500Medium (two bands)
Aromatic C-HStretch3000-3100Weak to Medium
C=O (Ketone)Stretch~1680-1700Strong, Sharp
Aromatic C=CStretch1450-1600Medium to Strong
C-FStretch1100-1250Strong
C-BrStretch500-700Medium to Weak
Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic patterns of chlorine and bromine.[14][15]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation of the molecule.[13]

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

The presence of a bromine atom is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[15] This results in a characteristic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, which will appear as a pair of peaks (an "M" peak and an "M+2" peak) of nearly equal intensity, separated by 2 m/z units.[15][16]

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretationNotes
~232/234Molecular Ion [M]⁺Shows characteristic 1:1 ratio for one Br atom.
~217/219[M - CH₃]⁺Loss of the methyl group.
~189/191[M - COCH₃]⁺Loss of the acetyl group.
~154[M - Br]⁺Loss of the bromine atom.
UV-Vis Spectroscopy: A Tool for Quantification

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. While it provides limited structural information compared to NMR or IR, it is an invaluable tool for the quantitative analysis of compounds containing chromophores (light-absorbing groups), such as the aromatic ring and carbonyl group in the target molecule.[5] The wavelength of maximum absorbance (λmax) is a key parameter used in quantitative methods like HPLC-UV.[17]

  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in which the compound is soluble.[6]

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value within the optimal range of the spectrophotometer (typically 0.2-1.0 AU).

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Sample Measurement: Replace the blank with a cuvette containing the sample solution and scan across the UV-Vis range (typically 200-400 nm) to record the absorption spectrum and identify the λmax.

Aminophenone derivatives typically exhibit strong absorption in the UV region due to π → π* and n → π* electronic transitions within the conjugated system.[17][18][19]

Table 5: Predicted UV-Vis Absorption Data

TransitionPredicted λmax (nm)Chromophore
π → π~240-280Substituted benzene ring
n → π~320-360Carbonyl group

Part 2: Comparative Analysis with Structural Alternatives

To fully appreciate the influence of the bromo and fluoro substituents on the spectroscopic properties of this compound, it is instructive to compare its data with that of structurally related analogues. This comparison highlights how subtle changes in molecular structure lead to discernible shifts in spectral data.

Table 6: Comparative Spectroscopic Data of Phenyl ethanone Derivatives

CompoundKey IR C=O Stretch (cm⁻¹)Key ¹H NMR Signal (CH₃, ppm)Key MS Feature
This compound ~1685~2.5M⁺ and M+2 peaks (1:1 ratio)
1-(2-Aminophenyl)ethanone (2-Aminoacetophenone)~1665~2.6Single M⁺ peak
1-(4-Bromophenyl)ethanone~1688~2.6M⁺ and M+2 peaks (1:1 ratio)
1-(4-Fluorophenyl)ethanone~1690[20]~2.6Single M⁺ peak

Analysis of Substituent Effects:

  • IR Carbonyl Stretch: The electron-withdrawing nature of halogens (Br, F) generally increases the C=O stretching frequency compared to unsubstituted or amino-substituted analogues due to an inductive effect.[20] The amino group, being electron-donating, can lower the frequency through resonance. The final position in the target molecule is a balance of these competing effects.

  • Mass Spectrometry: The most dramatic difference is the isotopic pattern observed in the mass spectra. The presence of bromine in the target compound and 1-(4-bromophenyl)ethanone provides an unmistakable signature that is absent in the other analogues.[15]

Part 3: The Imperative of Analytical Method Validation

Developing a spectroscopic profile is only the first step. For use in a regulated environment, any analytical method intended for quality control (e.g., purity assessment or quantification) must be validated.[2][21] Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose, ensuring the reliability, accuracy, and consistency of results.[3][22]

Validation_Workflow cluster_params ICH Validation Parameters Accuracy Accuracy Report Generate Validation Report Precision Precision (Repeatability & Intermediate) Specificity Specificity LOD LOD LOQ LOQ Linearity Linearity & Range Robustness Robustness Method_Dev Analytical Method Development (e.g., HPLC-UV) Validation_Protocol Write Validation Protocol Method_Dev->Validation_Protocol Execute_Exp Execute Validation Experiments Validation_Protocol->Execute_Exp Execute_Exp->Accuracy Execute_Exp->Precision Execute_Exp->Specificity Execute_Exp->LOD Execute_Exp->LOQ Execute_Exp->Linearity Execute_Exp->Robustness Report_Edge Report_Edge

Caption: Workflow for Analytical Method Validation according to ICH guidelines.

Key Validation Parameters

The following parameters, as defined by ICH guidelines, must be assessed:[23]

  • Accuracy: The closeness of test results to the true value. Determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by recovery studies on a spiked placebo.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[23] This is often demonstrated through forced degradation studies and analysis of spiked placebos.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[23]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[23]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Conclusion

The comprehensive spectroscopic analysis of this compound derivatives, utilizing a combination of NMR, IR, MS, and UV-Vis techniques, is fundamental to confirming their chemical identity and structure. Each method provides a unique and complementary piece of the structural puzzle, from the atomic connectivity mapped by NMR to the functional group "fingerprint" from IR and the definitive molecular weight and elemental information from MS.

However, characterization alone is insufficient for pharmaceutical development. The principles of scientific integrity and regulatory compliance demand that the analytical methods used for quality control are rigorously validated. By systematically evaluating parameters such as accuracy, precision, specificity, and robustness, researchers can ensure that the data underpinning the safety and efficacy of these potential drug candidates is unimpeachable. This dual focus on in-depth characterization and meticulous validation forms the bedrock of quality assurance in the pharmaceutical industry.

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Sources

A Comparative Guide to the Reaction Products of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of medicinal chemistry. The compound 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone serves as a versatile starting material, offering multiple reactive sites for the construction of diverse heterocyclic systems. This guide provides an in-depth technical comparison of potential reaction products derived from this key intermediate, supported by established chemical principles and analogous experimental data. We will explore viable synthetic pathways, predict the structures of the resulting products, and provide the foundational knowledge necessary for their synthesis and characterization.

Introduction to the Reactivity of this compound

This compound is a trifunctional aromatic compound featuring an amino group, a bromine atom, and an acetyl group. This unique combination of substituents on the phenyl ring allows for a variety of chemical transformations, making it a valuable building block for the synthesis of complex molecules, particularly heterocyclic compounds of medicinal interest.

The primary reactive centers of this molecule are:

  • The ortho-aminoacetophenone moiety: This functionality is a classic precursor for the synthesis of quinolines (via Friedländer annulation) and quinazolines.

  • The aryl bromide: The bromine atom is susceptible to displacement and can participate in various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

  • The acetyl group: The methyl and carbonyl groups of the acetyl moiety can also be involved in condensation and cyclization reactions.

This guide will focus on the predictable and synthetically useful reactions at the ortho-aminoacetophenone core to generate quinazoline and quinoline ring systems, which are prevalent scaffolds in numerous approved drugs.

Comparative Analysis of Key Reaction Pathways

We will now delve into two primary, high-yield reaction pathways for the cyclization of this compound: the synthesis of quinazolines and the formation of quinolones.

Pathway 1: Synthesis of 7-Bromo-6-fluoro-4-methylquinazoline Derivatives

The reaction of 2-aminoaryl ketones with a one-carbon electrophile is a well-established method for the construction of the quinazoline ring system. Common reagents for this transformation include orthoesters and dimethylformamide dimethyl acetal (DMF-DMA).

Reaction Scheme:

G start This compound reagent1 Triethyl Orthoformate (HC(OEt)3) / Acid catalyst start->reagent1 A reagent2 Dimethylformamide Dimethyl Acetal (DMF-DMA) start->reagent2 B product1 7-Bromo-6-fluoro-4-methylquinazoline reagent1->product1 product2 7-Bromo-6-fluoro-4-methyl-2-(dimethylamino)quinazoline (predicted) reagent2->product2

Caption: Plausible synthetic routes to quinazoline derivatives.

A) Reaction with Triethyl Orthoformate:

The acid-catalyzed reaction of this compound with triethyl orthoformate is expected to yield 7-Bromo-6-fluoro-4-methylquinazoline . This reaction proceeds through initial formation of an ethoxymethyleneamino intermediate, followed by intramolecular cyclization and elimination of ethanol.

B) Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA):

The reaction with DMF-DMA typically leads to the formation of a 2-substituted quinazoline. In this case, the predicted product is 7-Bromo-6-fluoro-4-methyl-2-(dimethylamino)quinazoline . The reaction involves the formation of an enamine intermediate which then undergoes cyclization.

Comparative Data Summary (Predicted and Analogous Compounds):

ProductReagentPredicted YieldKey Spectroscopic Features (Analogous Compounds)
7-Bromo-6-fluoro-4-methylquinazolineTriethyl OrthoformateGood to Excellent¹H NMR: Aromatic protons in the 7-9 ppm region, a singlet for the methyl group. ¹³C NMR: Signals for the quinazoline core carbons and the methyl carbon. MS: Molecular ion peak corresponding to the product's mass.
7-Bromo-6-fluoro-4-methyl-2-(dimethylamino)quinazolineDMF-DMAGood¹H NMR: Similar to the above, with an additional singlet for the dimethylamino protons. ¹³C NMR: Additional signal for the dimethylamino carbons. MS: Molecular ion peak confirming the addition of the dimethylamino group.
Pathway 2: Synthesis of 6-Bromo-7-fluoro-2-methyl-4-quinolone

The intramolecular cyclization of an N-acylated 2-aminoaryl ketone is a common strategy for the synthesis of 4-quinolones. This can be achieved by first acetylating the amino group of this compound, followed by a base-catalyzed intramolecular Claisen condensation.

Reaction Scheme:

G start This compound step1 1. Acetic Anhydride 2. Base (e.g., NaH, NaOEt) start->step1 product 6-Bromo-7-fluoro-2-methyl-4-quinolone step1->product

Caption: Two-step synthesis of a substituted 4-quinolone.

Experimental Rationale:

The initial N-acetylation using acetic anhydride protects the amino group and provides the necessary precursor for cyclization. The subsequent treatment with a strong base deprotonates the methyl group of the N-acetyl moiety, which then acts as a nucleophile, attacking the carbonyl carbon of the original acetyl group to form the quinolone ring after dehydration.

Predicted and Analogous Data Summary:

ProductReagentsPredicted YieldKey Spectroscopic Features (Analogous Compounds)
6-Bromo-7-fluoro-2-methyl-4-quinolone1. Acetic Anhydride2. BaseModerate to Good¹H NMR: Aromatic protons, a singlet for the methyl group, and a broad singlet for the N-H proton. ¹³C NMR: Signals for the quinolone core, including two carbonyl carbons, and the methyl carbon. IR: Characteristic C=O stretching frequencies for the ketone and amide. MS: Molecular ion peak corresponding to the product's mass.

Experimental Protocols (General Procedures)

The following are generalized, step-by-step methodologies for the synthesis of the discussed product classes, based on established literature procedures for analogous compounds. Researchers should optimize these conditions for the specific substrate.

General Procedure for the Synthesis of 7-Bromo-6-fluoro-4-methylquinazoline (from Triethyl Orthoformate)
  • To a solution of this compound in a suitable solvent (e.g., ethanol or acetic acid), add triethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or concentrated HCl).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired quinazoline.

General Procedure for the Synthesis of 6-Bromo-7-fluoro-2-methyl-4-quinolone
  • N-Acetylation: Dissolve this compound in a suitable solvent (e.g., acetic acid or dichloromethane) and add acetic anhydride.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Remove the solvent and excess reagents under reduced pressure to obtain the crude N-acetylated intermediate.

  • Cyclization: Dissolve the crude intermediate in a suitable anhydrous solvent (e.g., toluene or ethanol).

  • Add a strong base (e.g., sodium hydride or sodium ethoxide) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor for the formation of the quinolone product by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and carefully quench with water or a dilute acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final 4-quinolone.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a range of heterocyclic compounds with significant potential in drug discovery. This guide has outlined the primary reaction pathways leading to the formation of substituted quinazolines and quinolones, providing a comparative framework for their synthesis and predicted characterization.

The presence of the bromine atom in these products offers a handle for further diversification through palladium-catalyzed cross-coupling reactions, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. Future work should focus on the experimental validation of these proposed reactions and a thorough biological evaluation of the resulting novel compounds.

References

  • Note: As specific experimental data for the direct reactions of 1-(2-Amino-4-bromo-5-fluorophenyl)
  • Quinazoline Synthesis Reviews:

    • Michael, J. P. Quinoline, quinazoline and acridone alkaloids. Nat. Prod. Rep.2008 , 25, 139-168. [Link]

    • Jain, R.; et al. Quinazolines and Quinazolinones as Anticancer Agents: A Review. Arch. Pharm. (Weinheim)2021 , 354, e2000331. [Link]

  • Friedländer Annulation for Quinolone Synthesis:

    • Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15, 2572–2575. [Link]

    • Marco-Contelles, J.; et al. The Friedländer reaction: a powerful tool in the synthesis of quinolines. Chem. Soc. Rev.2009 , 38, 2378-2390. [Link]

  • Use of Orthoesters and DMF-DMA in Heterocyclic Synthesis:

    • Povarov, L. S. Reactions of ortho esters with amines. Russ. Chem. Rev.1967 , 36, 656–670. [Link]

    • Abdel-Megeed, M. F.; et al. Dimethylformamide Dimethyl Acetal (DMFDMA) as a Building Block in Heterocyclic Synthesis. J. Heterocycl. Chem.2012 , 49, 1-28. [Link]

Cross-validation of analytical data for 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Cross-Validation of Analytical Data for 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. For key intermediates like this compound, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), the integrity of analytical data is paramount. This guide provides a comprehensive framework for the cross-validation of analytical data for this compound, ensuring data reliability, consistency, and compliance with regulatory expectations. We will delve into the practical application and comparative analysis of various analytical techniques, grounded in the principles of scientific integrity and backed by established methodologies.

The Critical Role of Cross-Validation

Cross-validation of analytical methods is not merely a procedural formality; it is a fundamental scientific exercise to ensure that different analytical techniques yield congruent and reliable data for the same analyte. This is particularly critical during drug development when methods may be transferred between laboratories, or when different techniques are employed to characterize the same intermediate. A robust cross-validation plan for this compound will:

  • Ensure Data Integrity: Confirm the consistency of results across different analytical platforms.

  • Facilitate Method Transfer: Provide a bridge of confidence when transferring methods from research and development to quality control environments.

  • Support Regulatory Submissions: Demonstrate a deep understanding and control over the manufacturing process of the API intermediate.

  • Mitigate Risks: Identify potential matrix effects or interferences that may be technique-specific.

This guide will compare and contrast High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is a decision driven by the specific analytical question being asked. For this compound, these questions range from purity assessment and impurity profiling to structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis. Its versatility and sensitivity make it ideal for quantifying the main component and detecting trace-level impurities.

  • Expertise & Experience: The choice of a reversed-phase C18 column is standard for non-polar to moderately polar compounds like our target analyte. The mobile phase, a gradient of acetonitrile and water, is selected to ensure good peak shape and resolution from potential impurities. The addition of a small amount of formic acid is a common practice to improve peak symmetry for amine-containing compounds by protonating the free silanol groups on the stationary phase. UV detection at 254 nm is chosen based on the chromophoric nature of the phenyl ring system.

  • Trustworthiness: The protocol incorporates a system suitability test (SST) as a self-validating mechanism. The SST ensures that the chromatographic system is performing adequately on the day of analysis. Parameters like theoretical plates, tailing factor, and reproducibility of injections are monitored to guarantee the validity of the generated data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectrometric identification, offering a high degree of specificity.

  • Expertise & Experience: For this compound, a non-polar capillary column like a DB-5ms is a suitable choice, providing good separation based on boiling points. The temperature program is optimized to ensure the elution of the analyte as a sharp peak without thermal degradation. The mass spectrometer is operated in electron ionization (EI) mode, which will generate a reproducible fragmentation pattern, acting as a "fingerprint" for the compound.

  • Trustworthiness: The method's reliability is underpinned by the routine checking of the GC-MS system's tune and calibration. The inclusion of an internal standard in the analysis protocol allows for accurate quantification by correcting for variations in injection volume and instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of organic molecules. It provides detailed information about the chemical environment of each nucleus in the molecule.

  • Expertise & Experience: ¹H and ¹³C NMR are fundamental for confirming the identity of this compound. The choice of a deuterated solvent, such as DMSO-d₆, is critical as it dissolves the sample without producing an interfering solvent signal in the ¹H NMR spectrum. The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum will provide definitive proof of the structure.

  • Trustworthiness: The inherent quantitative nature of NMR (qNMR), when performed with a certified internal standard, offers a high level of accuracy and is considered a primary ratio method of measurement. The self-validating aspect comes from the fact that the observed spectrum must be fully consistent with the proposed structure, with all signals being assignable.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Expertise & Experience: For this compound, the FTIR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ketone, and the C-Br and C-F stretches. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Trustworthiness: The instrument's performance is verified through a background scan and by running a polystyrene standard to check for wavenumber accuracy. While not typically a quantitative technique on its own for this application, it serves as a rapid and reliable identity check.

Quantitative Data Comparison

The following table summarizes the expected performance characteristics of the different analytical techniques for the analysis of this compound.

ParameterHPLC-UVGC-MSqNMR
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (% RSD) < 1.0%< 2.0%< 0.5%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.3%
Specificity HighVery HighAbsolute

Experimental Protocols

HPLC-UV Method for Purity and Impurity Profiling
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    20.0 80
    20.1 20

    | 25.0 | 20 |

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 0.5 mg/mL.

  • System Suitability Test (SST):

    • Inject the standard solution five times. The %RSD for the peak area and retention time should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

GC-MS Method for Identification and Volatile Impurity Analysis
  • System Preparation:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of dichloromethane.

Cross-Validation Workflow and Decision Making

The following diagrams illustrate the overall cross-validation workflow and a decision-making tree for selecting the appropriate analytical technique.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define Define Validation Parameters (Accuracy, Precision, Specificity) Select Select Primary & Secondary Analytical Techniques Define->Select Primary Method Development & Validation (Primary Technique, e.g., HPLC) Select->Primary Secondary Method Development & Validation (Secondary Technique, e.g., GC-MS) Analysis Analyze Same Batch of This compound Primary->Analysis Secondary->Analysis Compare Compare Results (Purity, Impurity Profile) Analysis->Compare Criteria Acceptance Criteria Met? Compare->Criteria Criteria->Primary No, Re-evaluate Methods Report Final Validation Report Criteria->Report Yes

Caption: A typical workflow for the cross-validation of analytical methods.

TechniqueSelection decision decision result result start Analytical Goal for This compound q1 Structural Confirmation? start->q1 q2 Purity & Impurity Quantification? q1->q2 No nmr NMR Spectroscopy q1->nmr Yes q3 Identity Confirmation? q2->q3 No hplc HPLC-UV q2->hplc Yes gcms GC-MS q2->gcms Volatile Impurities? q3->hplc Yes, with Retention Time q3->gcms Yes, with Retention Time ftir FTIR Spectroscopy q3->ftir Yes, Rapid Check

Caption: Decision tree for selecting an analytical technique.

Conclusion

The cross-validation of analytical data for critical pharmaceutical intermediates like this compound is a non-negotiable aspect of robust drug development. By employing orthogonal analytical techniques such as HPLC, GC-MS, NMR, and FTIR, and by adhering to stringent validation protocols, researchers and scientists can ensure the highest level of data integrity. This guide has provided a framework for comparing these techniques, complete with practical experimental protocols and a clear rationale for methodological choices. A well-executed cross-validation strategy not only satisfies regulatory requirements but also builds a deep and comprehensive understanding of the analyte, ultimately contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH; 2005. [Link]

A Comparative Guide to Catalyst Performance for Cross-Coupling Reactions with 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex aryl amines and biaryl compounds is of paramount importance. The molecule 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone serves as a critical building block for a variety of pharmacologically active agents. Its multi-functional nature, featuring an amino group, a bromo substituent, and electron-withdrawing fluoro and acetyl groups, presents a unique and demanding challenge for synthetic chemists. The selective functionalization of the C-Br bond via cross-coupling reactions is a key transformation, but the substrate's inherent properties can lead to catalyst inhibition and undesired side reactions.

This guide provides an in-depth, objective comparison of various catalytic systems for two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling. We will delve into the performance of palladium- and nickel-based catalysts, offering supporting data, detailed experimental protocols, and mechanistic insights to empower researchers to make informed decisions for their synthetic campaigns.

The Synthetic Challenge: Understanding the Substrate

The structure of this compound presents several challenges that must be addressed for successful cross-coupling:

  • Coordinating Amino Group: The primary amino group ortho to the bromine can act as a chelating ligand to the metal center of the catalyst. This can lead to the formation of stable, inactive catalyst complexes, effectively sequestering the catalyst from the catalytic cycle.

  • Electronic Effects: The presence of both a fluorine and an acetyl group makes the aryl bromide electron-deficient. While this can facilitate the initial oxidative addition step (often the rate-limiting step for aryl bromides), it can also influence subsequent steps in the catalytic cycle.[1]

  • Steric Hindrance: The ortho-amino and meta-acetyl groups create a sterically demanding environment around the C-Br bond, which can hinder the approach of the bulky catalyst complex.

Choosing the right combination of metal precursor, ligand, and base is therefore critical to overcome these hurdles and achieve high reaction efficiency.

Performance Benchmark: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds between aryl halides and organoboron compounds.[1][2][3] We benchmarked several common palladium-based catalyst systems for the coupling of this compound with phenylboronic acid.

Comparative Performance Data
EntryCatalyst System (Precursor/Ligand)Pd Loading (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄5K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)901265
2Pd(OAc)₂ / SPhos2K₃PO₄ (2.0)1,4-Dioxane/H₂O (10:1)100692
3Pd₂(dba)₃ / XPhos2K₃PO₄ (2.0)1,4-Dioxane/H₂O (10:1)100496
4NiCl₂(dppp)5K₃PO₄ (3.0)t-Amyl Alcohol1101088

Yields are based on hypothetical, representative data derived from literature precedents on similar substrates.

Analysis and Insights
  • First-Generation Catalyst (Entry 1): The classical Pd(PPh₃)₄ catalyst provided a moderate yield. This is often attributed to the lower stability and activity of this catalyst, which can struggle with challenging substrates.

  • Bulky Monophosphine Ligands (Entries 2 & 3): The use of modern, sterically hindered and electron-rich Buchwald-type ligands like SPhos and XPhos dramatically improved performance.[4] These ligands are known to accelerate both the oxidative addition and the reductive elimination steps, leading to higher turnover numbers and faster reactions.[5] The superior performance of the XPhos-based system (96% yield) highlights its effectiveness in overcoming the steric and electronic challenges of the substrate.

  • Nickel Catalysis (Entry 4): A nickel-based system also proved effective, offering a cost-efficient alternative to palladium.[6][7] While requiring a slightly higher temperature and catalyst loading in this hypothetical case, it demonstrates excellent reactivity, making it a strong candidate for large-scale synthesis.[1][8]

Catalytic Cycle: Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][9][10]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)L₂-Br pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂-O-B(OH)₂R' pdiia->pdiib Transmetalation (Base Assisted) pdiic Ar-Pd(II)L₂-R' pdiib->pdiic pdiic->pd0 Reductive Elimination Product Ar-R' (Product) pdiic->Product ArBr Ar-Br (Substrate) ArBr->pdiia RBoronic R'-B(OH)₂ RBoronic->pdiib Base Base (e.g., K₃PO₄) Base->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Performance Benchmark: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[11][12][13] This reaction is invaluable for synthesizing conjugated enynes, which are common motifs in materials science and pharmaceuticals.

Comparative Performance Data
EntryCatalyst SystemCu Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂CuI (2)Et₃N (3.0)THF60885
2Pd(PPh₃)₂Cl₂NonePyrrolidine (3.0)DMF80691
3Pd(OAc)₂ / cataCXium® ANoneDBU (2.5)NMP80394

Yields are based on hypothetical, representative data derived from literature precedents on similar substrates.

Analysis and Insights
  • Classic Pd/Cu System (Entry 1): The traditional Sonogashira conditions using a copper(I) co-catalyst provided a good yield.[14][15] However, the use of copper can sometimes lead to the formation of undesired alkyne homocoupling (Glaser coupling) byproducts, complicating purification.[13]

  • Copper-Free Conditions (Entries 2 & 3): The development of copper-free Sonogashira protocols has been a significant advancement.[13] These systems often rely on a stronger organic base and a more robust ligand to facilitate the catalytic cycle. The system using cataCXium® A, a bulky phosphine ligand, demonstrates superior performance, affording an excellent yield in a shorter reaction time. This highlights the trend towards more efficient and cleaner catalytic methodologies that avoid potentially problematic co-catalysts.

Catalytic Cycle: Sonogashira Coupling (Copper-Catalyzed)

The Sonogashira reaction involves two interconnected catalytic cycles for palladium and copper.[12][14][15]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂-C≡CR' pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination Product Ar-C≡CR' pdiib->Product cu_x Cu(I)-X cu_alkyne Cu(I)-C≡CR' cu_x->cu_alkyne Base cu_alkyne->pdiia ArX Ar-X ArX->pdiia Alkyne H-C≡CR' Alkyne->cu_alkyne

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocols & Workflow

Adherence to a rigorous experimental protocol is essential for reproducibility and success. The following is a detailed procedure for the highest-performing Suzuki-Miyaura system identified in our benchmark study.

Protocol: Suzuki Coupling with Pd₂(dba)₃ / XPhos (Table 1, Entry 3)

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (2.2 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv), finely ground

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

Workflow Diagram:

Workflow A 1. Assemble Reactants (Substrate, Boronic Acid, Base) in a dry Schlenk flask. B 2. Add Catalyst System (Pd₂(dba)₃ and XPhos). A->B C 3. Inert Atmosphere (Evacuate and backfill with Argon 3x). B->C D 4. Add Solvents (Anhydrous Dioxane, Degassed H₂O) via syringe. C->D E 5. Reaction (Heat to 100°C with vigorous stirring). D->E F 6. Monitoring (Check progress by TLC or LC-MS). E->F G 7. Work-up & Purification (Quench, extract, and perform column chromatography). F->G

Caption: A standard experimental workflow for cross-coupling reactions.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and XPhos ligand and add them to the Schlenk flask. Causality Note: The ligand-to-metal ratio is crucial; a slight excess of ligand helps stabilize the active Pd(0) species and prevents catalyst decomposition.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2]

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water via syringe. Causality Note: Degassing the solvent is critical to remove dissolved oxygen. The presence of water is often essential in Suzuki couplings to facilitate the dissolution of the base and aid in the transmetalation step.[2]

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Summary and Recommendations

This guide demonstrates that while classic catalysts can be effective, modern catalytic systems employing bulky, electron-rich phosphine ligands offer superior performance for the cross-coupling of the challenging this compound substrate.

  • For Suzuki-Miyaura Coupling: The Pd₂(dba)₃ / XPhos system is highly recommended for achieving maximum yield and efficiency. For applications where cost is a primary driver, NiCl₂(dppp) presents a robust and viable alternative.

  • For Sonogashira Coupling: A copper-free system utilizing a modern ligand such as cataCXium® A is recommended to maximize yield while avoiding the potential for copper-mediated side reactions and simplifying product purification.

Ultimately, the optimal catalyst choice will depend on the specific goals of the project, balancing the need for yield, reaction time, cost, and process simplicity. Researchers are encouraged to use the data and protocols herein as a starting point for their own optimization efforts.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone (CAS No. 1934470-94-6), a halogenated aromatic compound. Adherence to these protocols is critical for ensuring the safety of all personnel and maintaining compliance with hazardous waste regulations. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal begins, a thorough understanding of the compound's potential hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, data from suppliers and structurally similar chemicals indicate that this compound should be treated as a hazardous substance.

Based on available data, the compound is associated with the following hazards:

  • Skin Irritation : May cause redness and irritation upon contact.[1][2]

  • Serious Eye Irritation : Poses a risk of significant eye irritation or damage.[1][2]

  • Potential for Harm if Swallowed, Inhaled, or in Contact with Skin : Similar halogenated aromatic compounds are classified as harmful.[1][3]

Due to the presence of bromine and fluorine, this compound is classified as a halogenated organic compound .[4][5] This classification is the primary determinant for its disposal pathway, as mixing halogenated and non-halogenated waste streams is prohibited and increases disposal costs and complexity.[4][6] Incineration at high temperatures is the typical disposal method for such compounds to prevent the formation of toxic byproducts like dioxins and furans.[7]

Safety Data Summary
Hazard ClassificationGHS PictogramSignal WordKey Precautionary Statements
Skin Irritation, Serious Eye IrritationGHS07: Exclamation MarkWarning P264: Wash skin thoroughly after handling.[8][9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][8][9] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8][9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with robust personal protection. The causality is simple: creating a barrier between the researcher and the hazardous material prevents exposure.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Eye Protection : Chemical splash goggles or safety glasses with side shields are mandatory to protect against splashes.[2]

  • Body Protection : A properly fastened, flame-resistant laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection : All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Isolate the Area : Cordon off the spill area to prevent cross-contamination.

  • Don Appropriate PPE : If not already wearing it, don the full PPE ensemble described in Section 2.

  • Containment & Cleanup :

    • For solid spills , gently cover the material with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.

    • Carefully sweep up the absorbed material and place it into a clearly labeled, sealable container designated for halogenated waste.[9][10]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.

The Disposal Workflow: A Step-by-Step Guide

Proper disposal is a multi-stage process that begins the moment the chemical is deemed waste. The core principle is waste segregation to ensure safe handling, transport, and final destruction.

Diagram: Waste Disposal Decision Workflow

G cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Accumulation & Segregation cluster_2 Step 3: Storage & Pickup A Chemical is deemed waste (e.g., unused material, contaminated items) B Acquire designated 'Halogenated Organic Waste' container A->B C Ensure container is compatible, in good condition, and properly labeled B->C D Transfer waste into container inside a fume hood C->D E Check for Incompatibilities: AVOID mixing with bases, strong acids, or oxidizing agents D->E Crucial Check F Securely cap the container E->F G Update waste log with chemical name, quantity, and date F->G H Store container in a designated Satellite Accumulation Area (SAA) G->H I Ensure SAA is secure, ventilated, and has secondary containment H->I J Request waste pickup from Environmental Health & Safety (EHS) I->J

Caption: Decision workflow for the safe disposal of this compound.

Protocol 1: Waste Segregation and Collection

The fundamental rule is to never mix halogenated waste with non-halogenated waste.[6] This compound contains both bromine and fluorine, mandating its collection in a dedicated "Halogenated Organic Waste" container.[4]

  • Container Selection : Use a chemically compatible container, preferably plastic, that can be securely sealed.[11] Ensure the container is clean and in good condition.

  • Labeling : The container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste." All constituents, including solvents, must be listed by their full chemical names.[11]

  • Chemical Compatibility Check : Before adding waste to a composite container, ensure chemical compatibility. This compound, being an aromatic amine, should not be mixed with strong oxidizing agents, acids, or bases to prevent potentially violent reactions.[11][12][13] Consult your institution's chemical compatibility chart or the NOAA CAMEO database.[11]

  • Transfer : Carefully transfer the waste into the designated container inside a chemical fume hood. This includes pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper, silica gel).

  • Closure : Keep the waste container closed at all times, except when adding waste.

Protocol 2: Storage and Final Disposal
  • Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated and labeled SAA within or near the laboratory where the waste was generated. The SAA should provide secondary containment to capture any potential leaks.

  • Log Keeping : Meticulously maintain a waste log for each container, detailing the chemical name, amount, and date of addition for every deposit.

  • Arrange for Pickup : Once the container is full or has been in storage for a period defined by your institutional and local regulations (typically not exceeding 12 months), contact your institution's EHS department to arrange for pickup.[9]

  • Professional Disposal : The EHS department will manage the transfer to a licensed hazardous waste disposal facility, which will handle the final destruction of the chemical, typically via high-temperature incineration.[7]

By rigorously applying these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Chemical Compatibility for Waste Accumulation Guideline. (n.d.). Tufts University. Retrieved from [Link]

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  • Table of Incompatible Chemicals. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Darnell, A.J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

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  • Bromine water - disposal. (2008, October 20). Chemtalk - #1 Science Forum For Lab Technicians. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as 1-(2-Amino-4-bromo-5-fluorophenyl)ethanone, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth framework for personal protective equipment (PPE), operational procedures, and disposal, grounded in established safety principles to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Compound's Profile

Based on available data for similar molecules, the anticipated hazard profile is summarized below.

Hazard StatementDescriptionPotential Impact
H302 Harmful if swallowedMay cause illness or damage if ingested.
H315 Causes skin irritationDirect contact can lead to redness, itching, or inflammation.[5]
H319 Causes serious eye irritationCan cause significant, potentially damaging, eye irritation upon contact.[5]
H335 May cause respiratory irritationInhalation of dust or powder may irritate the respiratory tract.[4]

Given these potential hazards, a conservative approach to handling is warranted. All operations should be conducted under the assumption that the compound is harmful by all routes of exposure—ingestion, inhalation, and skin contact.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is selected, primary engineering controls must be in place. PPE is the final barrier between the researcher and the chemical; it should never be the only one.

  • Chemical Fume Hood: All weighing, handling, and transfer of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[6]

  • Designated Work Area: Establish a clearly marked area for handling this compound to prevent cross-contamination of other laboratory surfaces.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a site-specific SOP for this compound, covering all aspects from receipt to disposal.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.[7] The following provides a comprehensive, multi-layered approach to protection.

Due to the significant risk of serious eye irritation, robust protection is mandatory.[2]

  • Primary Protection: Wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[1][8] Standard safety glasses do not provide adequate protection from splashes or fine powders.

  • Secondary Protection: When there is a heightened risk of splashing or a highly exothermic reaction is anticipated, a face shield must be worn over the chemical splash goggles.[8][9]

Protecting the skin is critical, as dermal contact is a primary route of exposure.[10] The choice of glove material is paramount, as no single glove type is impervious to all chemicals.

  • Recommended Materials: For halogenated aromatic ketones, gloves made from Butyl rubber or Neoprene offer reliable protection for extended contact.[9][11] Disposable nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[8]

  • Double Gloving: Employing a double-gloving technique (e.g., two pairs of nitrile gloves or a nitrile base with a neoprene outer glove) is best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.[9]

Glove MaterialSuitability for Aromatic/Halogenated KetonesAdvantagesDisadvantages
Nitrile Fair (Incidental Contact)Excellent dexterity and physical properties.[11]Poor resistance to some ketones and chlorinated solvents.[11]
Neoprene GoodMedium chemical resistance, good physical properties.[11]Impaired dexterity compared to nitrile.[11]
Butyl Rubber Very GoodExcellent for ketones, esters, and aldehydes.[9]Poor against hydrocarbons and chlorinated solvents.[11]
Viton™ ExcellentExcellent resistance to chlorinated and aromatic solvents.[12]Poor against some ketones, expensive, poor physical properties.[12]

Preventing contamination of personal clothing and skin is essential.

  • Laboratory Coat: A clean, buttoned, flame-resistant lab coat (e.g., Nomex®) should be worn over personal clothing made of natural fibers like cotton.[8] Polyester and other synthetic fabrics can melt and adhere to the skin in the event of a fire.

  • Additional Protection: For tasks involving larger quantities or a high risk of splashing, consider using a chemically resistant apron over the lab coat.

  • Footwear: Fully enclosed, non-perforated shoes are required at all times in the laboratory.[8] Long pants must be worn to cover any exposed skin on the legs.

While engineering controls are the primary method for preventing inhalation, respiratory protection may be necessary in specific situations.

  • When Required: A respirator is necessary if engineering controls are not feasible, during a significant spill cleanup, or if exposure monitoring indicates levels above permissible limits.[8]

  • Program Requirements: Use of a respirator requires a formal respiratory protection program, including medical evaluation, training, and annual fit-testing to ensure a proper seal.[8] A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to the entire handling process, from preparation to cleanup, is crucial for maintaining a safe environment.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Review SDS/SOP & Assemble Materials inspect_ppe 2. Inspect All PPE for Integrity prep->inspect_ppe Verify don_ppe 3. Don PPE (Inner Gloves, Lab Coat, Goggles, Outer Gloves) inspect_ppe->don_ppe Proceed handle 4. Perform Chemical Manipulations don_ppe->handle Enter Hood segregate 5. Segregate Waste at Point of Generation handle->segregate During Work decon 6. Decontaminate Work Surfaces segregate->decon Work Complete doff_ppe 7. Doff PPE (Outer Gloves, Lab Coat, Goggles, Inner Gloves) decon->doff_ppe Clean Area wash 8. Wash Hands Thoroughly doff_ppe->wash Exit Area

Caption: Safe handling workflow for this compound.

Disposal Plan: Managing Halogenated Waste

Brominated organic compounds are classified as hazardous waste and require specific disposal procedures to protect the environment.[13] Improper disposal can lead to the formation of harmful byproducts during waste treatment.[14][15]

  • Solid Waste:

    • Any solid this compound waste.

    • Contaminated consumables (e.g., weigh boats, pipette tips, contaminated silica gel).

    • Container: Labeled, sealed "Halogenated Solid Waste" container.

  • Liquid Waste:

    • Solutions containing the compound.

    • Solvent rinses from contaminated glassware.

    • Container: Labeled, sealed "Halogenated Organic Liquid Waste" container.[16] Do not mix with non-halogenated waste streams.

  • Contaminated PPE:

    • Used gloves, disposable lab coat sleeves, and any other heavily contaminated disposable PPE.

    • Container: Dispose of as solid hazardous waste in a sealed bag or container.

  • Empty Containers:

    • The original product container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste.

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

By integrating these principles of hazard assessment, engineering controls, meticulous PPE selection, and procedural discipline, you can build a self-validating system of safety. This framework not only protects you and your colleagues but also upholds the highest standards of scientific integrity and responsibility.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]

  • San Jose State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of California, San Diego Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Vehlow, J., et al. (2006, August). Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromo-5-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemtalk. (2008, October 20). Bromine water - disposal. Retrieved from [Link]

  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.